molecular formula C11H17ClSi B100482 Chlorodimethyl(3-phenylpropyl)silane CAS No. 17146-09-7

Chlorodimethyl(3-phenylpropyl)silane

Cat. No.: B100482
CAS No.: 17146-09-7
M. Wt: 212.79 g/mol
InChI Key: ASSMBLOISZSMMP-UHFFFAOYSA-N
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Description

Chlorodimethyl(3-phenylpropyl)silane is a versatile organosilane compound primarily employed as a key reagent for introducing hydrophobic properties to material surfaces . Its molecular structure, featuring a non-polar phenylpropyl group, acts as a robust hydrophobic entity that effectively shields polar surfaces from interaction with water, thereby creating a stable, non-polar interphase . This mechanism is critical for applications requiring durable water repellency and corrosion resistance, while the silane-derived coatings maintain high permeability to water vapor, reducing deterioration at the coating interface associated with entrapped moisture . In research and development, this silane is extensively utilized in the synthesis and modification of silicone polymers, where it functions as a fundamental building block . It also serves as a valuable intermediate in sophisticated chemical synthesis pathways, including the production of pharmaceutical intermediates, enabling the creation of complex molecular architectures . Its role in surface science is further leveraged in the development of advanced composite materials, where it enhances performance by mitigating hydrogen bonding and promoting compatibility between organic and inorganic components .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-dimethyl-(3-phenylpropyl)silane
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InChI

InChI=1S/C11H17ClSi/c1-13(2,12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
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InChI Key

ASSMBLOISZSMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClSi
Source PubChem
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DSSTOX Substance ID

DTXSID0066167
Record name Chlorodimethyl(3-phenylpropyl)silane
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Molecular Weight

212.79 g/mol
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CAS No.

17146-09-7
Record name (3-Phenylpropyl)dimethylchlorosilane
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Record name Chlorodimethyl(3-phenylpropyl)silane
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Record name Benzene, [3-(chlorodimethylsilyl)propyl]-
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Record name Chlorodimethyl(3-phenylpropyl)silane
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Record name Chlorodimethyl(3-phenylpropyl)silane
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Record name CHLORODIMETHYL(3-PHENYLPROPYL)SILANE
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Foundational & Exploratory

An In-depth Technical Guide to Chlorodimethyl(3-phenylpropyl)silane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Organosilane

Chlorodimethyl(3-phenylpropyl)silane, identified by its CAS number 17146-09-7, stands as a pivotal reagent in the landscape of modern organic and materials chemistry.[1] While seemingly a simple molecule, its true value lies in the strategic combination of a reactive chlorosilyl moiety and a non-polar phenylpropyl tail. This unique architecture allows it to serve as a versatile building block for a multitude of applications, ranging from the protection of sensitive functional groups in complex pharmaceutical syntheses to the sophisticated tailoring of surface properties in advanced materials.[2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, moving beyond mere data points to explain the causality behind its synthesis, reactivity, and application.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a reagent is paramount to its effective application. This compound is a liquid at room temperature, typically appearing colorless to pale yellow.[2] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 17146-09-7[1][4]
Molecular Formula C₁₁H₁₇ClSi[4][5]
Molecular Weight 212.79 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 75 °C @ 0.5 Torr (0.67 mbar)[4][6]
Density 0.963 g/cm³[4][6]
Refractive Index (n²⁰/D) 1.5010 - 1.5030[6]
Melting Point < 0 °C[6]
SMILES C(Cl)CCCC1=CC=CC=C1[5]
InChIKey ASSMBLOISZSMMP-UHFFFAOYSA-N[4][5]

Synthesis Pathway: Platinum-Catalyzed Hydrosilylation

From an industrial and laboratory perspective, the most efficient and atom-economical route to this compound is the platinum-catalyzed hydrosilylation of allylbenzene with dimethylchlorosilane. This reaction involves the addition of the Si-H bond across the double bond of the alkene.

The choice of a platinum catalyst, such as Karstedt's or Speier's catalyst, is critical. These catalysts operate at low loadings and facilitate the reaction with high regioselectivity, predominantly yielding the terminal (anti-Markovnikov) addition product, which is the desired 3-phenylpropyl isomer.[7][8] This selectivity is crucial for ensuring the final product has the intended three-carbon spacer between the silicon atom and the phenyl ring.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Allylbenzene Allylbenzene ReactionVessel Reaction Vessel (Inert Atmosphere, Toluene) Allylbenzene->ReactionVessel DMCS Dimethylchlorosilane (H-Si(CH₃)₂Cl) DMCS->ReactionVessel Distillation Vacuum Distillation ReactionVessel->Distillation Crude Product Catalyst Pt Catalyst (e.g., Karstedt's) Catalyst->ReactionVessel ~5-10 ppm Product This compound Distillation->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Exemplary Synthesis Protocol
  • System Preparation: A three-necked, round-bottomed flask is flame-dried under vacuum and subsequently purged with dry argon or nitrogen to establish an inert atmosphere. The flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charging Reactants: The flask is charged with allylbenzene (1.0 eq) and anhydrous toluene. A catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene) is added.

  • Addition of Silane: Dimethylchlorosilane (1.1 eq) is added to the dropping funnel. The silane is then added dropwise to the stirred solution at a rate that maintains a gentle reflux. The reaction is exothermic and may require initial cooling in an ice bath to control the temperature.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the Si-H stretch (around 2150 cm⁻¹) in the IR spectrum or by ¹H NMR spectroscopy.[2] The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reactants are removed under reduced pressure. The resulting crude product is purified by vacuum distillation (e.g., at ~75 °C under 0.5 Torr) to yield the final product as a clear liquid.[4][6]

The Heart of Reactivity: The Si-Cl Bond

The utility of this compound is fundamentally derived from the reactivity of the silicon-chlorine bond. Silicon is less electronegative than carbon, and the Si-Cl bond is highly polarized, making the silicon atom a potent electrophile. It is readily attacked by a wide range of nucleophiles (Nu:).[9] This reactivity is significantly more pronounced than that of an analogous alkyl chloride (e.g., neopentyl chloride) due to silicon's ability to accommodate a fifth ligand in a transient, pentacoordinate intermediate, which lowers the activation energy of the substitution reaction.[6]

Caption: General mechanism of nucleophilic substitution at the Si-Cl bond.

This facile substitution is the cornerstone of its applications. For instance, reaction with water or atmospheric moisture leads to rapid hydrolysis, forming a silanol (R₃Si-OH) and liberating corrosive hydrogen chloride (HCl) gas.[10] This is why the compound must be handled under anhydrous conditions. The initially formed silanol is often unstable and can self-condense to form a disiloxane (R₃Si-O-SiR₃).

Key Applications in Research and Development

Protecting Group for Alcohols in Organic Synthesis

In multi-step syntheses of complex molecules like natural products or active pharmaceutical ingredients (APIs), it is often necessary to temporarily "mask" a reactive functional group, such as an alcohol, to prevent it from interfering with reactions elsewhere in the molecule. The dimethyl(3-phenylpropyl)silyl group serves as an effective protecting group, converting alcohols into stable silyl ethers.[2][11]

The choice of this specific silyl group over more common ones like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) is driven by its unique steric and electronic properties. The phenylpropyl chain provides significant steric bulk, which can enhance the stability of the silyl ether to certain reagents, while also offering different cleavage conditions, thereby enabling orthogonal protection strategies.

G Start Alcohol (R'-OH) + C₁₁H₁₇ClSi Reaction Reaction (Aprotic Solvent, e.g., DCM + Base, e.g., Imidazole) Start->Reaction Protected Protected Alcohol (R'-O-Si(CH₃)₂(C₃H₆Ph)) Reaction->Protected Silylation Synthesis Further Synthetic Steps Protected->Synthesis Deprotection Deprotection (e.g., TBAF in THF) Synthesis->Deprotection Final Deprotected Alcohol (R'-OH) Deprotection->Final Cleavage

Caption: Workflow for alcohol protection using this compound.

  • Preparation: To a solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an argon atmosphere, add a base such as imidazole (2.5 eq) or triethylamine (1.5 eq).[1][12] The base acts as an HCl scavenger, driving the reaction to completion.[6]

  • Silylation: Add this compound (1.2 eq) dropwise to the stirred solution at 0 °C or room temperature.

  • Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography on silica gel.

Surface Modification and Hydrophobization

The ability of the chlorosilyl group to react with surface hydroxyls (silanols, -SiOH) makes it an excellent agent for modifying silica-based materials, such as silica gel, glass plates, or silicon wafers.[3] This process, known as silanization, covalently bonds the dimethyl(3-phenylpropyl)silyl group to the surface.

The long, non-polar phenylpropyl chain effectively transforms a hydrophilic, polar silica surface into a hydrophobic, non-polar one.[2][13] This is highly desirable for applications such as:

  • Reversed-Phase Chromatography: Creating stationary phases for separating non-polar analytes.[14]

  • Hydrophobic Coatings: Rendering surfaces water-repellent.[13]

  • Nanoparticle Dispersion: Improving the compatibility and dispersion of silica nanoparticles in non-polar polymer matrices to create advanced composite materials.[15]

  • Activation (Optional but Recommended): Activate the silica particles by stirring in dilute HCl for several hours, followed by extensive washing with deionized water until the washings are neutral, and then drying in an oven at 120 °C overnight. This maximizes the number of surface silanol groups.

  • Reaction Setup: Suspend the dried silica particles in a high-boiling anhydrous solvent like toluene in a flask equipped for stirring under an inert atmosphere.

  • Silanization: Add this compound to the suspension. For a more controlled reaction, a base like pyridine or triethylamine can be added to scavenge the HCl byproduct.

  • Curing: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 h) to ensure complete reaction with the surface hydroxyls.

  • Washing: Cool the mixture and collect the modified silica by filtration. Wash the particles sequentially with toluene, methanol, and dichloromethane to remove any unreacted silane and byproducts.

  • Final Drying: Dry the functionalized silica particles under vacuum at 60-80 °C to remove residual solvent. The success of the modification can be confirmed by measuring the contact angle of a water droplet on a pressed pellet of the powder.[3]

Spectral Characterization Insights

While a publicly available, fully assigned spectrum for this specific compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][10][16]

  • ¹H NMR (CDCl₃):

    • δ ~7.30-7.15 ppm (m, 5H): Aromatic protons of the phenyl group.

    • δ ~2.65 ppm (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

    • δ ~1.75 ppm (m, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

    • δ ~0.90 ppm (m, 2H): Methylene protons adjacent to the silicon atom (Si-CH₂-).

    • δ ~0.40 ppm (s, 6H): Protons of the two methyl groups on the silicon atom (Si-(CH₃)₂).

  • ¹³C NMR (CDCl₃):

    • δ ~142 ppm: Quaternary aromatic carbon attached to the propyl chain.

    • δ ~128.5, ~128.3, ~126.0 ppm: Aromatic CH carbons.

    • δ ~36 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).

    • δ ~29 ppm: Central methylene carbon of the propyl chain.

    • δ ~19 ppm: Methylene carbon adjacent to the silicon atom (Si-CH₂-).

    • δ ~-1.0 ppm: Carbons of the two methyl groups on the silicon atom (Si-(CH₃)₂).

  • Mass Spectrometry (EI): The fragmentation pattern would be expected to show characteristic losses. The molecular ion peak (M⁺) at m/z 212 (for ³⁵Cl) and 214 (for ³⁷Cl) may be observed. Key fragments would likely include:

    • [M - 15]⁺: Loss of a methyl group.

    • [M - 35/37]⁺: Loss of the chlorine atom.

    • m/z 91: A prominent peak corresponding to the stable tropylium ion ([C₇H₇]⁺), formed from rearrangement and cleavage of the phenylpropyl chain.[17][18]

    • Cleavage along the propyl chain would also produce characteristic fragments.

Safety, Handling, and Storage

As a reactive chlorosilane, this compound presents significant hazards and must be handled with appropriate precautions.

  • Primary Hazards: The compound is corrosive to metals and causes severe skin burns and eye damage.[10][19] It reacts with water or moisture to produce toxic and corrosive hydrogen chloride gas.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] All manipulations should be performed in a well-ventilated chemical fume hood.[19]

  • Handling: Handle under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[19] Avoid all contact with skin and eyes and do not breathe vapors.[19][20]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[3][19] The container must be kept tightly sealed to prevent moisture ingress.[19]

  • Spill & First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek immediate medical attention.[10][19] For spills, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a powerful and versatile reagent whose utility is rooted in the predictable and robust reactivity of its electrophilic Si-Cl bond. By providing a stable yet cleavable linkage and introducing a bulky, hydrophobic tail, it offers chemists and material scientists a reliable tool for molecular protection, surface engineering, and the creation of novel materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the key to unlocking its full potential in the laboratory and beyond.

References

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  • Gelest, Inc. SAFETY DATA SHEET: (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE.
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  • BenchChem. (2025). Application Note: Protocol for Silylation of Alcohols with Diethyl(hexyl)methylsilane.
  • BenchChem. (2025). Application Notes and Protocols for Surface Modification of Silica Nanoparticles with 3-Cyanopropyldiisopropylchlorosilane.
  • ResearchGate. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane.
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Sources

A Technical Guide to Chlorodimethyl(3-phenylpropyl)silane (CAS 17146-09-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Chlorodimethyl(3-phenylpropyl)silane, identified by CAS number 17146-09-7, is a specialized organosilicon compound featuring a reactive chlorosilyl group and a stable phenylpropyl substituent.[1][2][3] This unique structure makes it a valuable reagent in organic synthesis, primarily for introducing the (3-phenylpropyl)dimethylsilyl group to molecules.[1] Its most common application is in the protection of hydroxyl groups, forming silyl ethers that exhibit distinct stability profiles compared to other common silyl protecting groups.[1] Beyond its role in protection chemistry, it serves as a starting material for modifying surfaces, such as silica nanoparticles for high-performance liquid chromatography (HPLC), and as an intermediate in the synthesis of more complex organosilicon materials.[4][5][6]

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is critical for its proper handling, application, and characterization in a laboratory setting. The compound is a colorless to light yellow, moisture-sensitive liquid.[5][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17146-09-7[8]
Molecular Formula C₁₁H₁₇ClSi[2][8]
Molecular Weight 212.79 g/mol [1][8]
Appearance Colorless to light yellow clear liquid[1][7]
Boiling Point 75 °C @ 0.5 mmHg (0.7 hPa)[2][9]
Density 0.963 g/cm³[2][9]
Refractive Index (n20/D) 1.5010 - 1.5030[9]
Flash Point 103 °C[5]

Spectroscopic Characterization: The structural identity of this compound and its derivatives can be confirmed using standard spectroscopic methods.

  • ¹H NMR: Protons on the silicon methyl groups typically appear as a singlet around 0.4 ppm. The aliphatic chain protons (propyl group) resonate between approximately 0.8 and 2.7 ppm, while the aromatic protons of the phenyl group are found in the 7.1-7.3 ppm region.

  • ¹³C NMR: The carbon signals for the silicon methyls are found upfield (around 0 ppm). The propyl chain carbons appear in the aliphatic region, and the phenyl carbons resonate in the aromatic region (~125-142 ppm).

  • ²⁹Si NMR: This technique provides direct information about the silicon environment.

  • IR Spectroscopy: Key vibrational bands include those for Si-Cl, C-H (aliphatic and aromatic), and C=C (aromatic) stretching.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including isotopic patterns for chlorine and silicon, can confirm the mass and elemental composition.[10]

Synthesis and Reactivity

This compound is typically synthesized via the hydrosilylation of allylbenzene with dimethylchlorosilane (Cl(CH₃)₂SiH).[11] This addition reaction is commonly catalyzed by platinum-based catalysts, such as chloroplatinic acid or Karstedt's catalyst, which favor the formation of the terminal (β-adduct) product.[11][12]

G allylbenzene Allylbenzene catalyst Pt Catalyst (e.g., Karstedt's) allylbenzene->catalyst dmcs Dimethylchlorosilane (Cl(CH₃)₂SiH) dmcs->catalyst reagents Reagents reagents->allylbenzene reagents->dmcs product This compound catalyst->product Hydrosilylation

Figure 1. Synthesis via hydrosilylation reaction.

The core reactivity of the molecule is dictated by the silicon-chlorine bond. As a chlorosilane, it is highly susceptible to nucleophilic attack and readily reacts with water and other protic solvents, liberating corrosive hydrogen chloride (HCl) gas. This reactivity is harnessed in its primary application as a protecting group for alcohols.

Core Application: Protection of Alcohols

In multi-step organic synthesis, especially in drug development, the selective protection of functional groups is paramount.[13] this compound is used to protect hydroxyl groups by converting them into (3-phenylpropyl)dimethylsilyl (PPDMS) ethers.[1] This transformation renders the alcohol unreactive to a variety of reaction conditions.

The protection reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a weak base, such as imidazole or triethylamine. The base serves to neutralize the HCl byproduct generated during the reaction, driving it to completion.

G cluster_protection Protection cluster_deprotection Deprotection ROH Alcohol (R-OH) PPDMSEther PPDMS Ether (R-O-PPDMS) ROH->PPDMSEther + PPDMS-Cl, Base PPDMSCl PPDMS-Cl Base Base (e.g., Imidazole) PPDMSEther_de PPDMS Ether (R-O-PPDMS) PPDMSEther->PPDMSEther_de Perform desired chemical transformations Fluoride Fluoride Source (e.g., TBAF) ROH_de Alcohol (R-OH) PPDMSEther_de->ROH_de + Fluoride Source

Figure 2. The protection and deprotection cycle for alcohols.
Protocol 1: General Procedure for Alcohol Protection
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 equiv.) and imidazole (1.5-2.0 equiv.) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C using an ice bath. Add this compound (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure PPDMS ether.

Deprotection

The cleavage of the PPDMS ether to regenerate the alcohol is most effectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.[14] The high affinity of silicon for fluoride makes this deprotection strategy highly efficient and chemoselective. Other acidic or basic conditions can also be employed, but fluoride-mediated cleavage is generally the mildest and most common method.[14]

Other Applications

Beyond alcohol protection, this compound is utilized in materials science. Its ability to react with surface hydroxyl groups makes it an excellent agent for the surface modification of inorganic materials like silica and other metal oxides.[4] This functionalization is particularly relevant in:

  • Chromatography: Preparing bonded silica stationary phases for HPLC, where the phenyl group imparts specific selectivity for aromatic analytes.[4][5]

  • Materials Science: Acting as a chemical auxiliary or additive in the manufacturing of paints, adhesives, and advanced functional materials.[5][15]

Safety, Handling, and Storage

As a reactive chlorosilane, this compound presents several hazards that require strict safety protocols.

Table 2: GHS Hazard Information

Hazard StatementCodeDescription
H290 May be corrosive to metals[7]
H314 Causes severe skin burns and eye damage[7]
H318 Causes serious eye damage
  • Handling: All handling should be performed in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[16][17] An emergency eyewash station and safety shower must be readily accessible.[18]

  • Reactivity: The compound reacts with water, moisture, and protic solvents to produce HCl. Therefore, it must be handled under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[18] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[17]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container, away from incompatible materials and moisture.[5][15] Storage under an inert atmosphere is recommended to maintain product integrity.[17]

  • Spills and Disposal: Absorb small spills with an inert, dry material and place in a suitable container for chemical waste disposal.[16] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable reagent for the modern synthetic chemist and materials scientist. Its primary role as a protecting group for alcohols offers a unique stability profile that can be strategically employed in complex molecular synthesis. Furthermore, its utility in surface modification for applications like chromatography highlights its importance in advanced materials. Due to its corrosive and reactive nature, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • Vaisarova, V., & Hetflejs, J. (1983). Regioselective Synthesis of Chloro(Methyl)(3-Phenylpropyl)Silanes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(8), 977-984.
  • Henan Alfa Chemical Co., Ltd. (n.d.). cas:17146-09-7| this compound. Retrieved January 13, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). (3-Phenylpropyl)dimethylchlorosilane. Retrieved January 13, 2026, from [Link]

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  • Gelest, Inc. (2016, August 5). SAFETY DATA SHEET: 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95%. Retrieved January 13, 2026, from [Link]

  • Changfu Chemical. (n.d.). 3-Phenylpropyldimethylchlorosilane CAS 17146 09 7. Retrieved January 13, 2026, from [Link]

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  • PubChemLite. (n.d.). This compound (C11H17ClSi). Retrieved January 13, 2026, from [Link]

  • Murakami, K., Yorimitsu, H., & Oshima, K. (2010). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses, 87, 169.
  • Scientific Research Publishing. (2014). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Advances in Chemical Engineering and Science, 4(3), 332-340.
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A Comprehensive Guide to the Synthesis and Purification of Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary Chlorodimethyl(3-phenylpropyl)silane is a valuable organosilane intermediate, widely utilized in the preparation of bonded silica stationary phases for chromatography and as a surface modification agent.[1][2] This guide provides an in-depth exploration of the primary synthetic routes and purification methodologies for this compound, tailored for researchers and chemical development professionals. We will dissect two robust synthetic strategies: the classic Grignard reaction and the efficient catalytic hydrosilylation. Each method is presented with a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and expert insights into optimizing reaction outcomes. The guide culminates in a comprehensive protocol for purification via fractional vacuum distillation, ensuring the acquisition of high-purity material. A critical emphasis is placed on the safe handling of chlorosilanes, which are hazardous materials requiring stringent safety protocols.

Critical Safety Protocols for Handling Chlorosilanes

Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with chlorosilanes. These compounds present a triad of hazards: reactivity, flammability, and corrosivity.

  • Reactivity with Water: Chlorosilanes react vigorously, often violently, with water, atmospheric moisture, or other protic solvents to release corrosive hydrogen chloride (HCl) gas.[3] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers. All glassware must be flame-dried or oven-dried before use, and all reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Corrosivity: Direct contact with liquid chlorosilanes or inhalation of their vapors can cause severe corrosive burns to the skin, eyes, and respiratory tract.[4]

  • Flammability: Many chlorosilanes are flammable, with low flash points, and their vapors can form explosive mixtures with air.[4] All ignition sources must be eliminated from the work area.

Mandatory Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Chemical splash goggles and a face shield are essential.[5] Contact lenses should not be worn.[5]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.

  • Fire Safety: A Class B (dry chemical, CO2) fire extinguisher should be readily available. Do NOT use water to extinguish a chlorosilane fire, as it will exacerbate the situation by producing large quantities of HCl gas.[3][4]

Synthetic Strategies for this compound

Two primary pathways dominate the synthesis of this target molecule. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific impurities.

Method A: The Grignard Reaction Pathway

This classic organometallic approach builds the silicon-carbon bond through the nucleophilic attack of a pre-formed Grignard reagent on an electrophilic chlorosilane.[6] It is a versatile and well-understood method in organosilicon chemistry.[7]

Principle of the Reaction: The synthesis begins with the formation of the 3-phenylpropylmagnesium bromide Grignard reagent from 1-bromo-3-phenylpropane and magnesium metal. This organometallic species then acts as a potent nucleophile, displacing one chloride atom from dichlorodimethylsilane to form the desired product. Using an excess of dichlorodimethylsilane is crucial to minimize the formation of the double-addition byproduct, bis(3-phenylpropyl)dimethylsilane.

cluster_0 Grignard Formation cluster_1 Si-C Bond Formation 3-phenyl-1-bromopropane 3-Phenyl-1-bromopropane Grignard Reagent 3-Phenylpropylmagnesium bromide 3-phenyl-1-bromopropane->Grignard Reagent  THF Mg Magnesium Turnings Mg->Grignard Reagent Product This compound Grignard Reagent->Product  THF Dichlorodimethylsilane Dichlorodimethylsilane (Excess) Dichlorodimethylsilane->Product

Figure 1: Grignard reaction pathway for synthesis.

Experimental Protocol: Grignard Synthesis

  • Apparatus Setup: Assemble a three-necked, round-bottom flask (flame-dried) equipped with a magnetic stirrer, a reflux condenser fitted with an inert gas inlet, and a pressure-equalizing dropping funnel. Purge the entire system with dry argon or nitrogen.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction.

    • Dissolve 1-bromo-3-phenylpropane (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the flask. Once the exothermic reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Silane:

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • In a separate, similarly prepared apparatus, charge dichlorodimethylsilane (a minimum of 2.0 equivalents to prevent di-substitution) dissolved in anhydrous THF.

    • Slowly transfer the Grignard reagent solution via cannula into the stirred solution of dichlorodimethylsilane at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.

    • Wash the organic layer sequentially with saturated NH4Cl solution, water, and finally brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Method B: Catalytic Hydrosilylation

Hydrosilylation is a powerful, atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene.[8] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[9][10]

Principle of the Reaction: This method involves the direct addition of chlorodimethylsilane to allylbenzene. The reaction proceeds via an anti-Markovnikov addition, selectively forming the terminal (γ) adduct, which is the desired linear product. This high regioselectivity is a key advantage of the hydrosilylation route.[9]

Allylbenzene Allylbenzene Product This compound Allylbenzene->Product Chlorodimethylsilane Chlorodimethylsilane Chlorodimethylsilane->Product Catalyst Karstedt's Catalyst (Pt complex) Catalyst->Product Toluene, 40-60°C

Figure 2: Catalytic hydrosilylation pathway.

Experimental Protocol: Hydrosilylation Synthesis

  • Apparatus Setup: Equip a flame-dried, three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. Purge the system with dry argon or nitrogen.

  • Reaction:

    • Charge the flask with allylbenzene (1.0 equivalent) and a small amount of anhydrous toluene.

    • Add Karstedt's catalyst (typically 10-50 ppm Pt relative to the olefin).

    • Heat the mixture to 40-60 °C.

    • Add chlorodimethylsilane (1.05-1.1 equivalents) dropwise via the dropping funnel to the stirred solution. An exotherm is typically observed. Maintain the reaction temperature throughout the addition.

    • Monitor the reaction progress by IR spectroscopy (disappearance of the Si-H stretch around 2160 cm⁻¹) or ¹H NMR. The reaction is typically complete within a few hours.[9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude product can be directly purified by distillation. No aqueous work-up is necessary, which is a significant advantage in preventing hydrolysis of the chlorosilane product.

Comparison of Synthetic Methods
FeatureGrignard ReactionCatalytic Hydrosilylation
Starting Materials 1-bromo-3-phenylpropane, Mg, DichlorodimethylsilaneAllylbenzene, Chlorodimethylsilane
Stoichiometry Requires excess silane reagent to avoid di-substitutionNear 1:1 stoichiometry
Catalyst None requiredRequires a platinum catalyst (e.g., Karstedt's)[9]
Byproducts Magnesium salts, di-substituted silaneMinor amounts of isomeric side products
Work-up Requires aqueous quench and extractionDirect distillation of crude mixture
Atom Economy Lower due to MgBrCl salt formationHigher, as it is an addition reaction
Key Advantage Highly versatile and well-establishedHigh regioselectivity, clean, atom-economical

Purification by Fractional Vacuum Distillation

Regardless of the synthetic method used, the crude this compound must be purified. Fractional vacuum distillation is the method of choice, as it allows for the separation of the product from lower-boiling starting materials and higher-boiling byproducts at a reduced temperature, preventing thermal decomposition.[11]

Principle of Purification: Components of the crude mixture are separated based on differences in their boiling points. By reducing the pressure, the boiling points of all components are lowered. This allows the desired product, which has a high boiling point at atmospheric pressure, to be distilled at a more moderate temperature.

A Crude Product B Transfer to Distillation Flask with Stir Bar & Anti-bumping Granules A->B C Assemble Fractional Distillation Apparatus B->C D Apply Vacuum (e.g., <1 Torr) C->D E Gradual Heating (Oil Bath) D->E F Collect Low-Boiling Forerun (Discard) E->F G Collect Product Fraction (at stable head temperature) F->G H Stop Distillation (before high-boiling residue distills) G->H I Pure Product H->I

Figure 3: Workflow for purification via vacuum distillation.

Key Distillation Parameters

ParameterValueReference
CAS Registry Number 17146-09-7[12]
Molecular Formula C₁₁H₁₇ClSi[12]
Molecular Weight 212.79 g/mol [12]
Reported Boiling Point 75 °C @ 0.5 Torr[2][12]
Density ~0.963 g/cm³[12]

Experimental Protocol: Purification

  • Apparatus Setup: Assemble a fractional distillation apparatus using flame-dried glassware. This includes a round-bottom flask, a Vigreux column (a short, jacketed column packed with glass rings or beads enhances separation), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump via a cold trap.

  • Distillation:

    • Transfer the crude product into the distillation flask. Add a magnetic stir bar or anti-bumping granules.

    • Slowly and carefully apply vacuum to the system.

    • Once a stable, low pressure is achieved (e.g., 0.5 - 1.0 Torr), begin to heat the distillation flask gently using an oil bath.

    • Collect and discard the initial low-boiling fraction (forerun), which may contain residual solvents or unreacted starting materials.

    • When the vapor temperature at the distillation head stabilizes near the expected boiling point of the product (e.g., ~75 °C at 0.5 Torr), change the receiving flask to collect the pure product fraction.[2][12]

    • Continue distillation until the majority of the product has been collected and the temperature either begins to drop or rise sharply, indicating the end of the product fraction.

    • Stop the distillation before any high-boiling residue distills over.

  • Storage: The purified this compound should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.[1]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure and assess purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any minor impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the absence of Si-H (from starting material in hydrosilylation) or O-H (from hydrolysis) functional groups.

Conclusion

The synthesis of this compound can be successfully achieved through either a Grignard reaction or a catalytic hydrosilylation pathway. The hydrosilylation method offers advantages in terms of atom economy and a cleaner reaction profile, while the Grignard method remains a robust and versatile alternative. Purification via fractional vacuum distillation is essential for obtaining a high-purity product. Strict adherence to safety protocols for handling water-sensitive and corrosive chlorosilanes is non-negotiable and paramount to the successful and safe execution of these procedures.

References

  • Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from SEHSC. [Link]

  • Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from Scribd. [Link]

  • Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Retrieved from Gelest. [Link]

  • Corriu, R. J. P., et al. (1993). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. ResearchGate. Retrieved from ResearchGate. [Link]

  • Bhattacharya, S. (2001). Organosilicon Reagents in Natural Product Synthesis. Resonance. [Link]

  • Blears, D. G. (1950). Manufacture of organo silicon compounds by the grignard reaction. U.S. Patent 2,521,390.
  • Lucknow University. (2020). Organosilicon Compounds. Retrieved from Lucknow University. [Link]

  • CAS Common Chemistry. (n.d.). (3-Phenylpropyl)dimethylchlorosilane. Retrieved from CAS. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Murakami, K., Yorimitsu, H., & Oshima, K. (2011). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses, 88, 95-102. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 3-Phenylpropyldimethylchlorosilane. Retrieved from Co-Formula. [Link]

  • Ben-Aoun, T., et al. (2018). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scientific Research Publishing. [Link]

  • Gelest, Inc. (n.d.). (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE. Retrieved from Gelest. [Link]

  • Zhang, J., et al. (2009). Method for purifying dimethylchlorosilane by extraction and distillation. Chinese Patent CN101544666B.
  • Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link]

  • Wang, Z., et al. (2022). Method for purifying phenyl silane. Chinese Patent CN114262342B.
  • Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. [Link]

  • Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. [Link]

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  • Shin-Etsu Chemical Co., Ltd. (1998). Method for purifying 3-methacryloxypropyldimethylhalosilanes and 3-methacryloxypropylmethyldihalosilanes. U.S. Patent 5,811,565.

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A Spectroscopic Guide to Chlorodimethyl(3-phenylpropyl)silane: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectral data for Chlorodimethyl(3-phenylpropyl)silane (CAS No. 17146-09-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this versatile organosilicon compound. While publicly available, complete experimental spectra for this specific compound are scarce, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis. This approach not only offers a detailed roadmap for characterization but also explains the causal relationships between molecular structure and spectral output.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bifunctional organosilane featuring a reactive chlorosilyl group and a phenylpropyl chain. This structure makes it a valuable intermediate in organic synthesis and materials science, particularly for introducing a dimethylsilyl moiety to a phenylpropyl-containing framework or for use in surface modification applications.[1] Accurate and unambiguous characterization of this compound is paramount to ensure purity and confirm its identity before use in sensitive applications. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. Each section will include an interpretation of the expected spectral features, a summary table of predicted data, and a standardized protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The structure of this compound suggests five distinct proton signals.

Causality Behind Predicted Shifts:

  • Si-CH₃: The protons on the methyl groups attached to the silicon atom are expected to be the most upfield signal. The silicon atom is less electronegative than carbon, leading to increased shielding of these protons.

  • Aliphatic Chain (CH₂ groups): The three methylene groups of the propyl chain will exhibit distinct signals. The CH₂ group alpha to the silicon (C1') will be slightly deshielded compared to a typical alkane due to the silicon atom. The CH₂ group adjacent to the phenyl ring (C3') will be deshielded by the aromatic ring's magnetic anisotropy. The central CH₂ group (C2') will show a chemical shift intermediate to the other two.

  • Aromatic Protons (C₆H₅): The protons on the phenyl ring will appear in the characteristic downfield region for aromatic compounds. Due to the substitution pattern, a complex multiplet is expected.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Si-(CH ₃)₂0.4 - 0.6Singlet6H
Si-CH ₂- (C1')0.8 - 1.0Triplet2H
-CH₂-CH ₂-CH₂- (C2')1.7 - 1.9Quintet2H
-CH₂-CH ₂-Ph (C3')2.6 - 2.8Triplet2H
C₆H7.1 - 7.4Multiplet5H

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃). It is crucial to use a dry solvent due to the moisture sensitivity of the Si-Cl bond.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

Visualization of Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.

Causality Behind Predicted Shifts:

  • Si-CH₃: The methyl carbons attached to silicon will be the most upfield signal, typically found at very low ppm values.

  • Aliphatic Chain: The three methylene carbons will have distinct chemical shifts influenced by their proximity to the silicon atom and the phenyl group. The carbon alpha to silicon (C1') will be the most upfield of the three.

  • Aromatic Carbons: The phenyl group will show four signals: one for the substituted carbon (ipso-carbon), and three for the ortho, meta, and para carbons. The ipso-carbon will have a relatively large chemical shift, while the others will appear in the typical aromatic region of 125-130 ppm.[2]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Si-(C H₃)₂-2 to 2
Si-C H₂- (C1')15 - 20
-CH₂-C H₂-CH₂- (C2')25 - 30
-CH₂-C H₂-Ph (C3')35 - 40
C ₆H₅ (ipso)140 - 145
C ₆H₅ (ortho, meta, para)125 - 130

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A sufficient relaxation delay should be used to ensure accurate integration if desired, although it is not typically performed for ¹³C spectra.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Causality Behind Predicted Absorptions:

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic (phenyl) and aliphatic (propyl and methyl) protons. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretching: The stretching of the carbon-carbon double bonds within the phenyl ring will produce characteristic absorption bands in the 1600-1450 cm⁻¹ region.

  • Si-CH₃ Bending: The symmetric deformation of the Si-CH₃ groups gives rise to a strong, sharp band around 1260 cm⁻¹.[3]

  • Si-C Stretching: The stretching vibration of the Si-C bond typically appears in the 800-870 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring will result in strong absorptions in the 700-750 cm⁻¹ and 690-710 cm⁻¹ regions.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium
Si-CH₃ Bending~1260Strong, Sharp
Si-C Stretch800 - 870Strong
Aromatic C-H Bending700 - 750 and 690 - 710Strong
Si-Cl Stretch450 - 650Strong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Background Spectrum: Acquire a background spectrum of the clean, empty spectrometer.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electron ionization (EI) would be a common technique.

Causality Behind Predicted Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (212.79 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be observed, which is characteristic for compounds containing one chlorine atom.[4]

  • Major Fragmentations: The fragmentation of organosilanes is often driven by the formation of stable silyl cations. Common fragmentation pathways would include:

    • Loss of a methyl group (-15 Da) to form a stable silyl cation.

    • Cleavage of the propyl chain, particularly the benzylic C-C bond, which would lead to a tropylium ion (C₇H₇⁺) at m/z 91.

    • Cleavage of the Si-C bond of the propyl chain.

    • Rearrangement reactions, which are common in the mass spectrometry of silanes, may also occur.[5]

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
212/214[M]⁺ (Molecular Ion)
197/199[M - CH₃]⁺
171[M - C₃H₅]⁺ (loss of allyl radical)
121[C₆H₅(CH₂)₃]⁺
93/95[Si(CH₃)₂Cl]⁺
91[C₇H₇]⁺ (Tropylium ion)

Visualization of Predicted Fragmentation Pathway:

G M [C₁₁H₁₇ClSi]⁺˙ m/z 212/214 F1 [C₁₀H₁₄ClSi]⁺ m/z 197/199 M->F1 - •CH₃ F2 [C₇H₇]⁺ m/z 91 M->F2 - •Si(CH₃)₂Cl F3 [C₂H₇ClSi]⁺ m/z 93/95 M->F3 - •C₉H₁₀

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of this compound. This guide has outlined the predicted spectral data based on fundamental principles and comparison with related structures. By understanding the causal relationships between the molecular structure and the resulting spectra, researchers can confidently interpret their experimental data, ensuring the quality and reliability of their work. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • Gelest, Inc. (n.d.). (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Dimmel, D. R., Wilkie, C. A., & Linsky, J. P. (1974). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. e-Publications@Marquette. Retrieved from [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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Navigating the Matrix: A Technical Guide to the Solubility of Chlorodimethyl(3-phenylpropyl)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of Chlorodimethyl(3-phenylpropyl)silane.

This guide provides a comprehensive overview of the solubility of this compound, a versatile organosilane reagent. Understanding its solubility is paramount for its effective use in organic synthesis, surface modification, and materials science. This document outlines the theoretical and practical aspects of its solubility, providing a framework for solvent selection and the development of robust experimental protocols.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive chlorosilyl group and a non-polar phenylpropyl tail. This unique structure allows it to act as a versatile chemical intermediate for the introduction of the dimethyl(3-phenylpropyl)silyl moiety. Its applications are diverse, ranging from a protecting group for alcohols to a surface modifier for imparting hydrophobicity. The utility of this reagent is, however, fundamentally linked to its behavior in different solvent environments.

The Duality of Reactivity and Solubility: A Critical Consideration

The most critical factor governing the use of this compound in solution is the high reactivity of the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, particularly by protic species.

Inert Atmosphere is Mandatory: All handling and experimental work with this compound must be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[1]

Incompatible Solvents: The Protic Problem

Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, will react readily with this compound. This reaction leads to the formation of siloxanes (from water), alkoxysilanes (from alcohols), or silylamines (from amines), respectively. This decomposition not only consumes the reagent but can also lead to the formation of insoluble byproducts, complicating reaction workups and product purification.

Compatible Solvents: The Aprotic Advantage

Aprotic solvents are the solvents of choice for dissolving and reacting this compound. The selection of a suitable aprotic solvent will depend on the specific requirements of the reaction, including the desired polarity and boiling point.

Qualitative Solubility Profile

Based on the structural features of this compound (a non-polar phenylpropyl group and a moderately polar chlorosilyl group) and the known solubility of similar compounds like chlorodimethylphenylsilane, a qualitative solubility profile can be predicted.[2]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, CyclohexaneHighThe non-polar phenylpropyl group will interact favorably with non-polar solvents through van der Waals forces.
Slightly Polar Aprotic Diethyl ether, Tetrahydrofuran (THF)HighThe ether oxygen can interact with the silicon atom, and the overall non-polar character of the solvent is compatible with the solute.
Polar Aprotic Dichloromethane (DCM), ChloroformHighThese solvents can solvate the polar Si-Cl bond without reacting with it.
Highly Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to LowWhile aprotic, the high polarity of these solvents may not be optimal for solvating the non-polar organic tail of the molecule.
Protic Water, Methanol, EthanolIncompatible (Reacts) The protic nature of these solvents leads to rapid decomposition of the chlorosilane.

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol is based on the widely accepted shake-flask method and is designed to yield reliable and reproducible results.[3][4][5][6]

Principle

A supersaturated solution of this compound in the solvent of interest is prepared and allowed to equilibrate. The concentration of the solute in the clear supernatant is then determined analytically, representing the equilibrium solubility.

Materials and Equipment
  • This compound

  • Anhydrous organic solvents of interest

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Oven-dried glassware (vials with screw caps, syringes, needles)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Analytical instrumentation (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Step-by-Step Methodology
  • Preparation of a Supersaturated Solution:

    • Under an inert atmosphere, add an excess of this compound to an oven-dried vial.

    • Using a syringe, add a known volume of the anhydrous solvent to the vial.

    • Seal the vial tightly with a screw cap.

  • Equilibration:

    • Place the vial on an orbital shaker at a constant, controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment is recommended to determine the minimum equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solute to settle.

    • For finer separation, centrifuge the vial to pellet the undissolved material.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles.

    • Dilute the filtered sample to a known volume with the same anhydrous solvent.

  • Quantification:

    • Analyze the diluted sample using a suitable and pre-calibrated analytical method (e.g., GC with an internal standard) to determine the concentration of this compound.

Data Analysis and Reporting

The solubility is calculated from the determined concentration and the dilution factor. It should be reported in units such as g/L, mg/mL, or mol/L, and the temperature at which the measurement was performed must be specified.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of anhydrous solvent prep1->prep2 prep3 Seal vial under inert atmosphere prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Shake-Flask Method sep1 Settle or centrifuge equil1->sep1 quant1 Withdraw and filter supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by GC, HPLC, or NMR quant2->quant3 result Solubility Data (g/L, mol/L) quant3->result Calculate Solubility

Caption: Workflow for the experimental determination of solubility.

Safety and Handling Considerations

This compound is a corrosive material and reacts with moisture to release hydrogen chloride gas.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.[1] All manipulations should be performed in a well-ventilated fume hood and under anhydrous conditions.[1][7]

Conclusion

The solubility of this compound is governed by its chemical reactivity and its molecular structure. It is highly soluble in a range of aprotic organic solvents, particularly those with low to moderate polarity. Protic solvents are incompatible due to the reactive nature of the chlorosilyl group. For applications demanding precise solubility data, the provided experimental protocol offers a robust and reliable method for its determination. A thorough understanding of these solubility characteristics is fundamental to the successful application of this versatile reagent in research and development.

References

  • Power Chemical Corporation. (n.d.). Silane Coupling Agent Storage & Handling Guide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. Retrieved from [Link]

  • Compressed Gas Association. (2024). ANSI/CGA G-13-2024: Storage and Handling of Silane. Retrieved from [Link]

  • Solubility of Things. (n.d.). Chlorodimethylphenylsilane. Retrieved from [Link]

  • Center for Chemical Process Safety. (n.d.). Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

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Navigating the Synthesis and Safety of Chlorodimethyl(3-phenylpropyl)silane: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Chlorodimethyl(3-phenylpropyl)silane stands as a versatile silylating agent in the landscape of organic synthesis and materials science. Its unique molecular architecture, featuring a reactive chlorosilyl group tethered to a phenylpropyl chain, offers a valuable tool for researchers aiming to introduce a stable, sterically significant, and functionalizable moiety. This guide provides an in-depth exploration of its chemical properties, comprehensive safety protocols, and practical applications, designed for the discerning scientist in both academic and industrial settings.

Compound Profile and Core Applications

This compound, with the CAS number 17146-09-7, is a colorless to light yellow, moisture-sensitive liquid.[1][2] Its primary utility lies in its capacity as a silylating agent, particularly for the protection of alcohols, forming stable silyl ethers.[2] This protective strategy is fundamental in multi-step syntheses, enabling chemists to selectively manipulate other functional groups within a molecule.

Beyond its role in functional group protection, this organosilane serves as a critical precursor in the modification of surfaces and the creation of advanced materials.[1][2] It is instrumental in the preparation of bonded silica stationary phases for chromatography and as a chemical auxiliary in the manufacturing of paints, adhesives, and aerogels.[1] The phenylpropyl group imparts hydrophobicity and can enhance the compatibility of materials in various industrial applications.[2]

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with this compound is paramount for its safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Corrosive to metals, Category 1 (H290): May be corrosive to metals.[3][4]

  • Skin corrosion, Sub-category 1B (H314): Causes severe skin burns and eye damage.[3][5]

  • Serious eye damage, Category 1 (H318): Causes serious eye damage.[3][5]

The signal word for this chemical is "Danger" .[3][5]

Safe Handling and Storage: A Proactive Approach

The inherent reactivity of this compound, particularly its propensity to hydrolyze, necessitates stringent handling and storage protocols.

Engineering Controls and Personal Protective Equipment (PPE)

Effective engineering controls are the first line of defense. All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapors or mists.[3] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.

The following Personal Protective Equipment (PPE) is mandatory when handling this substance:

  • Eye and Face Protection: Chemical goggles or a face shield are essential to protect against splashes.[6] Contact lenses should not be worn.

  • Skin Protection: Wear suitable protective clothing to prevent skin contact.[6][7] Neoprene or nitrile rubber gloves are recommended.[7]

  • Respiratory Protection: In situations where inhalation exposure may occur, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[7][8]

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions. The compound should be stored in a cool, well-ventilated, and shaded area, protected from moisture.[1][3] It is imperative to keep the container tightly closed and, ideally, under an inert gas atmosphere.[3]

This organosilane is incompatible with a range of substances, including:

  • Water[3]

  • Acids[7]

  • Alcohols[7]

  • Bases[9]

  • Oxidizing agents[6][7]

  • Lewis acids[7]

  • Amines[6]

Emergency Procedures and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following diagram outlines the logical flow of emergency response.

EmergencyResponse cluster_exposure Exposure Event cluster_scene_safety Immediate Actions cluster_first_aid First Aid Measures cluster_spill_response Spill Management Exposure Accidental Exposure (Spill or Contact) Evacuate Evacuate Area (if necessary) Exposure->Evacuate Assess Scene Inhalation Inhalation: Move to fresh air. Call POISON CENTER/doctor. Exposure->Inhalation If Inhaled Skin Skin Contact: Remove contaminated clothing. Rinse skin with water. Exposure->Skin If on Skin Eyes Eye Contact: Rinse with water for several minutes. Remove contact lenses. Immediately call POISON CENTER/doctor. Exposure->Eyes If in Eyes Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion If Swallowed Contain Contain spill with inert absorbent material. Exposure->Contain If Spilled Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Collect Collect into suitable container for disposal. Contain->Collect Decontaminate Decontaminate area. Collect->Decontaminate

Caption: Logical workflow for emergency response to an accidental exposure or spill of this compound.

First-Aid Measures:
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[3] Seek immediate medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[3][5] Seek medical attention.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇ClSi[1]
Molecular Weight 212.79 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 75 °C @ 0.5 mmHg[1][10]
Melting Point < 0 °C[1][10]
Density 0.963 g/cm³[10]
Flash Point 103 °C[1][4]
Refractive Index 1.5010 - 1.5030[10]

Experimental Protocol: Silylation of a Primary Alcohol

The following is a representative protocol for the protection of a primary alcohol using this compound, emphasizing the necessary safety precautions.

Objective: To synthesize a (3-phenylpropyl)dimethylsilyl ether from a primary alcohol.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or imidazole

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Caption: Step-by-step workflow for the silylation of a primary alcohol.

Procedure:

  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen or argon inlet.

  • Reagent Addition: In the flask, dissolve the primary alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Silylation: Slowly add this compound (1.1 eq.) to the stirred solution via syringe. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (3-phenylpropyl)dimethylsilyl ether.

Causality in Protocol Design: The use of anhydrous conditions and an inert atmosphere is critical due to the moisture sensitivity of this compound.[1] The addition of a base, such as triethylamine, is necessary to neutralize the hydrochloric acid byproduct of the silylation reaction. The reaction is initially cooled to control the exothermic nature of the reaction. An aqueous workup is performed to remove the amine salt and any remaining water-soluble impurities.

Disposal Considerations

All waste materials containing this compound or its reaction byproducts must be disposed of in accordance with local, state, and federal regulations. Waste should be collected in appropriately labeled, sealed containers. Do not dispose of waste into the sewer system.[7]

References

  • Gelest, Inc. (2016). 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95% Safety Data Sheet. [Link]

  • Gelest, Inc. (2015). 3-CHLOROPROPYLDIMETHYLCHLOROSILANE Safety Data Sheet. [Link]

  • Henan Alfa Chemical Co., Ltd. cas:17146-09-7| this compound. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. 3-Phenylpropyldimethylchlorosilane. [Link]

  • Gelest, Inc. (2015). 3-chloropropyldimethylmethoxysilane, 95% Safety Data Sheet. [Link]

  • MySkinRecipes. This compound. [Link]

  • Amazon S3. SIP6743.0 GHS US English US SDS. [Link]

  • Gelest, Inc. (2015). 3-ACETOXYPROPYLTRIMETHOXYSILANE Safety Data Sheet. [Link]

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Chlorodimethyl(3-phenylpropyl)silane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Chlorodimethyl(3-phenylpropyl)silane, a versatile organosilane reagent. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's fundamental properties, synthesis, handling protocols, and diverse applications, with a focus on the underlying chemical principles that govern its utility.

Core Molecular and Physical Properties

This compound, identified by the CAS number 17146-09-7, is a monochlorosilane that plays a significant role in organic synthesis and surface modification.[1] Its molecular structure uniquely combines a reactive chlorosilyl group with a phenylpropyl chain, affording a balance of reactivity and hydrophobicity.

The fundamental molecular attributes are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇ClSi[1][2][3][4][5][6][7]
Molecular Weight 212.79 g/mol [1][2][3][4][5][6][7]
Appearance Colorless to light yellow/orange clear liquid[1][5]
Boiling Point 75°C at 0.5 mmHg; 121°C[1][3]
Density 0.963 g/cm³[1]
Refractive Index (n20D) 1.5010 - 1.5030[1][5]
Flash Point 103°C[1][6]
Melting Point <0°C[1][6]

The presence of the Si-Cl bond is the cornerstone of this molecule's reactivity. This bond is susceptible to nucleophilic attack, most notably by water and alcohols, leading to the formation of silanols and silyl ethers, respectively. This reactivity is the basis for its primary applications as a protecting group and as a surface modifying agent.

Synthesis and Reaction Mechanisms

The synthesis of tetraorganosilanes, such as this compound, typically involves the nucleophilic substitution at a silicon center.[8] While specific synthesis routes for this exact compound are proprietary, a general and illustrative pathway involves the reaction of a suitable Grignard reagent with a dichlorosilane.

A plausible synthetic approach is the reaction of 3-phenylpropylmagnesium bromide with an excess of dimethyldichlorosilane. The stoichiometry is critical to favor the formation of the desired monochlorosilane over the disubstituted product.

G cluster_reactants Reactants cluster_products Products 3_phenylpropyl_MgBr 3-Phenylpropylmagnesium Bromide target_molecule This compound 3_phenylpropyl_MgBr->target_molecule Nucleophilic Attack MgBrCl Magnesium Bromide Chloride 3_phenylpropyl_MgBr->MgBrCl dimethyldichlorosilane Dimethyldichlorosilane (excess) dimethyldichlorosilane->target_molecule dimethyldichlorosilane->MgBrCl

Caption: Generalized Grignard synthesis pathway for this compound.

The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to prevent the premature hydrolysis of the chlorosilane and the Grignard reagent.

Applications in Research and Development

The utility of this compound stems from its bifunctional nature. The reactive chloro group allows for covalent attachment to surfaces or other molecules, while the phenylpropyl group imparts specific surface energy and steric properties.

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application is in the creation of hydrophobic surfaces and in the preparation of bonded silica stationary phases for chromatography.[1][6] The chlorosilyl group reacts readily with hydroxyl groups present on the surface of silica, glass, and other metal oxides to form a stable siloxane bond. This process is the foundation for creating self-assembled monolayers (SAMs).

Experimental Workflow: Surface Silylation

G cluster_prep Substrate Preparation cluster_silylation Silylation cluster_post Post-Treatment node1 Clean Substrate (e.g., Piranha solution) node2 Rinse (DI Water) & Dry (Nitrogen stream) node1->node2 node3 Immerse in Silane Solution (Anhydrous Toluene) node2->node3 node4 Incubate under Inert Gas node3->node4 node5 Rinse with Toluene node4->node5 node6 Rinse with Ethanol/Methanol node5->node6 node7 Cure (Oven, ~120°C) node6->node7

Caption: Workflow for surface modification using this compound.

This process results in a surface that is significantly more hydrophobic due to the exposed phenylpropyl chains.[7] Such modified surfaces are critical in microfluidics, as release coatings, and as dielectric coatings.[7]

Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to protect reactive functional groups, such as alcohols, from unwanted side reactions. This compound can be used to introduce a silyl ether protecting group. This is particularly useful in drug development and the synthesis of complex molecules.[5]

The reaction involves the treatment of an alcohol with the chlorosilane in the presence of a non-nucleophilic base, such as triethylamine or imidazole, to scavenge the HCl byproduct. The resulting silyl ether is stable to a wide range of reaction conditions but can be readily cleaved when desired using fluoride ion sources (e.g., TBAF) or acidic conditions.

Role in Drug Development

While not a therapeutic agent itself, this compound serves as a building block and modifying agent in the broader context of drug design and development.[9] Its application in modifying surfaces can be used to improve the biocompatibility of materials. Furthermore, its role in complex molecule synthesis is integral to creating novel pharmaceutical compounds.[10] The lipophilic nature of the phenylpropyl group can also be exploited to modulate the solubility and pharmacokinetic properties of a parent molecule.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[11][12]

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.[12]

  • Corrosive to Metals: May be corrosive to metals.[12]

  • Water Reactive: Decomposes in contact with water, liberating toxic gases (hydrogen chloride).[12]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Handle only in a well-ventilated area, preferably in a fume hood.[12][13]

  • Inert Atmosphere: Due to its moisture sensitivity, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[13][14]

  • Personal Protective Equipment: Wear appropriate protective gloves (nitrile or neoprene), chemical goggles or a face shield, and a lab coat.[12][15]

Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as water, acids, and bases.[6][13][14]

  • Keep the container tightly closed and sealed.[6][12] The product is typically supplied in fluorinated HDPE plastic containers.[6]

Conclusion

This compound is a valuable reagent with a well-defined set of properties and applications. Its utility is centered on the reactivity of the chlorosilyl group, which allows for the covalent modification of surfaces and the protection of functional groups. The phenylpropyl moiety imparts hydrophobicity and steric bulk, making it a versatile tool in materials science, organic synthesis, and by extension, the intricate process of drug development. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount for its successful and safe application in a laboratory setting.

References

  • Arctom, Inc. CAS NO. 17146-09-7 | this compound | Catalog CS-0213576. [Link]

  • Henan Alfa Chemical Co., Ltd. cas:17146-09-7| this compound. [Link]

  • CP Lab Safety. this compound, 25mL, Each. [Link]

  • MySkinRecipes. this compound. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. 3-Phenylpropyldimethylchlorosilane. [Link]

  • Gelest, Inc. SAFETY DATA SHEET - 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95%. [Link]

  • Organic Syntheses. (chloromethyl)dimethylphenylsilane. [Link]

  • Gelest, Inc. (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE. [Link]

  • ScienceDaily. Breakthrough in click chemistry: Innovative method revolutionizes drug development. [Link]

  • PubChem. Silane, chlorodimethyl(3,3,3-trifluoropropyl)-. [Link]

  • Wiley Online Library. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. [Link]

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A Comprehensive Technical Guide to Chlorodimethyl(3-phenylpropyl)silane: Nomenclature, Properties, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorodimethyl(3-phenylpropyl)silane is a specialized organosilane compound that serves a critical role as a silylating agent and surface modifier. Its unique bifunctional structure, combining a reactive chlorosilyl group with a stable phenylpropyl tail, makes it indispensable in the fields of analytical chemistry, materials science, and drug development. The primary application of this reagent is in the synthesis of custom stationary phases for High-Performance Liquid Chromatography (HPLC), where the phenyl group provides unique selectivity for the separation of aromatic and moderately polar analytes. This guide provides a definitive overview of the compound's nomenclature, physicochemical properties, and core applications. It details the reaction mechanisms and provides a field-proven, step-by-step protocol for the surface modification of silica, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical tool.

Introduction to Silylating Agents in Modern Research

In the landscape of chemical synthesis and analysis, silylating agents are foundational tools used to impart specific chemical and physical properties to a substrate.[1] The process of silylation involves the replacement of an active hydrogen atom—typically from hydroxyls, amines, or thiols—with a silyl group.[2][3] This transformation is leveraged for several strategic purposes:

  • Protecting Group Chemistry: Temporarily masking a reactive functional group to prevent it from participating in unwanted side reactions during a synthetic sequence.[4]

  • Derivatization for Analysis: Increasing the volatility and thermal stability of polar, non-volatile compounds, thereby making them amenable to analysis by techniques such as Gas Chromatography (GC).[3][4]

  • Surface Modification: Covalently altering the surface properties of inorganic materials like silica or glass to control hydrophobicity, adhesion, or chemical reactivity.[2][4][5]

This compound is a premier example of a functionalized silylating agent designed for high-performance applications, most notably in the modification of surfaces to create specialized analytical tools.[6][7]

Definitive Nomenclature and Identification

Clarity in chemical nomenclature is paramount for reproducibility in research. This compound is identified by numerous synonyms across chemical databases and supplier catalogs. The systematically preferred IUPAC name is chloro-dimethyl-(3-phenylpropyl)silane .[8] A comprehensive list of common synonyms and trade names is provided below for unambiguous identification.

Synonym / Name Common Sources
(3-Phenylpropyl)dimethylchlorosilaneAlfa Chemistry, Gelest, Inc., ECHEMI[5][8][9]
3-PhenylpropyldimethylchlorosilaneAlfa Chemistry, Changfu Chemical, Hubei Co-Formula[6][7][8]
Chloro-dimethyl-(3-phenylpropyl)silaneAlfa Chemistry, Hubei Co-Formula[7][8]
Silane, chlorodimethyl(3-phenylpropyl)-Alfa Chemistry, Henan Tianfu Chemical[8][10]
Dimethyl(3-phenylpropyl)chlorosilaneHenan Tianfu Chemical, GlpBio[10][11]
Benzene, [3-(chlorodimethylsilyl)propyl]-Hubei Co-Formula, ChemicalBook[7][12]
3-(Chlorodimethylsilylpropyl)benzeneGelest, Inc., Hubei Co-Formula[5][7]

For absolute verification, researchers should rely on the compound's universal identifiers, summarized in the table below.

Identifier Value
CAS Registry Number 17146-09-7[5][6][8][13][14][15]
Molecular Formula C11H17ClSi[5][8][14][16]
Molecular Weight 212.79 g/mol [5][8][9][16]
EINECS Number 241-208-3[5][8][10]
InChI Key ASSMBLOISZSMMP-UHFFFAOYSA-N[8]
Canonical SMILES C(CCCC1=CC=CC=C1)Cl[8]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. As a chlorosilane, it is highly sensitive to moisture and should be handled under anhydrous conditions.

Property Value Reference(s)
Appearance Transparent, clear liquid[8][14]
Density 0.963 g/cm³[5][8][14]
Boiling Point 75 °C @ 0.5 mmHg[5][14]
Flash Point 103 °C[8][14]
Purity Typically ≥97%[5]

Mechanism of Action and Core Applications

The Silylation Reaction Mechanism

The utility of this compound stems from the high reactivity of the silicon-chlorine bond. This bond is readily attacked by nucleophiles, such as the oxygen atom in a surface silanol group (Si-OH). The reaction proceeds via a nucleophilic substitution, where the silanol group displaces the chloride ion, forming a stable, covalent siloxane bond (Si-O-Si). This process anchors the 3-phenylpropyl group to the surface, releasing hydrogen chloride (HCl) as a byproduct.

Silylation_Mechanism cluster_reactants Reactants cluster_products Products Silica Silica Surface (...-Si-OH) Bonded Bonded Phenyl Phase (...-Si-O-Si(CH₃)₂-R) Silica->Bonded Nucleophilic Attack Silane This compound (Cl-Si(CH₃)₂-R) Silane->Bonded HCl HCl (byproduct) Bonded->HCl Release

Caption: Silylation mechanism on a silica surface.

Primary Application: Preparation of Phenyl-Bonded Stationary Phases for HPLC

The most prominent application of this silane is the preparation of phenyl-bonded stationary phases for reversed-phase HPLC.[6][7] In this context, the silica gel within an HPLC column is chemically modified using the protocol described below.

Causality of Experimental Choice:

  • Why this compound? The choice of this specific reagent is deliberate. The chlorosilyl head provides a highly efficient anchor to the silica backbone. The dimethyl groups offer steric shielding to the resulting siloxane bond, enhancing its stability against hydrolysis. The propyl chain serves as a flexible spacer, and the terminal phenyl ring provides the critical functionality. This phenyl group enables unique separation mechanisms based on π-π stacking interactions with aromatic analytes, a capability not offered by standard alkyl (e.g., C8, C18) phases. This makes phenyl columns exceptionally useful for the analysis and purification of aromatic drugs, peptides with aromatic residues, and other complex organic molecules.

Experimental Protocol: Surface Modification of Silica Gel

This protocol describes a self-validating system for the covalent bonding of this compound to a silica substrate, a foundational step in manufacturing custom HPLC columns.

Objective: To create a phenyl-functionalized silica gel for use as an HPLC stationary phase.

Materials & Reagents:

  • Porous silica gel (e.g., 5 µm, 100 Å pore size)

  • This compound (≥97% purity)

  • Chlorotrimethylsilane (for end-capping)

  • Anhydrous Toluene (solvent)

  • Anhydrous Pyridine or another suitable acid scavenger

  • Methanol and Dichloromethane (for washing)

  • Hydrochloric acid (for activation)

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Heating mantle and magnetic stirrer

  • Vacuum oven

Experimental_Workflow start Start: Porous Silica Gel activation Step 1: Silica Activation (Acid wash & vacuum dry at 150°C) start->activation setup Step 2: Anhydrous Reaction Setup (Under Nitrogen Atmosphere) activation->setup silylation Step 3: Silylation Reaction (Add silane in toluene/pyridine, reflux 12h) setup->silylation wash1 Step 4: Primary Wash (Toluene, then Dichloromethane) silylation->wash1 endcap Step 5: End-Capping (React with Chlorotrimethylsilane) wash1->endcap wash2 Step 6: Final Wash (Dichloromethane, then Methanol) endcap->wash2 dry Step 7: Final Drying (Vacuum oven at 60°C) wash2->dry finish End: Phenyl-Bonded Silica dry->finish

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An In-depth Technical Guide to Chlorodimethyl(3-phenylpropyl)silane for Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of chlorodimethyl(3-phenylpropyl)silane, a versatile organosilicon reagent. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and key applications of this compound. We will explore its role as a protecting group for alcohols and its use in the modification of silica surfaces for chromatography. The underlying reaction mechanisms are discussed to provide a deeper understanding of its reactivity and utility in modern organic synthesis. Detailed experimental protocols for its synthesis and application are provided, underpinned by authoritative references from peer-reviewed literature.

Introduction: The Role of Organosilanes in Modern Chemistry

Organosilicon compounds have become indispensable tools in contemporary organic and medicinal chemistry. Their unique properties, stemming from the silicon-carbon bond, allow for a wide range of chemical transformations. Among these, silyl chlorides are a prominent class of reagents, primarily utilized for the protection of sensitive functional groups, most notably alcohols. The ability to introduce a sterically and electronically tunable silyl group, and subsequently remove it under specific and often mild conditions, is a cornerstone of multi-step organic synthesis.[1][2]

This compound, the subject of this guide, is a specialized silyl chloride that offers distinct advantages. The presence of the 3-phenylpropyl group introduces a non-polar, aromatic moiety that can influence the physical and chemical properties of the molecules to which it is attached. This guide will provide a detailed exploration of this reagent, from its fundamental characteristics to its practical applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17146-09-7[3]
Molecular Formula C₁₁H₁₇ClSi[3]
Molecular Weight 212.79 g/mol [3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 75 °C at 0.5 mmHg[4]
Density 0.963 g/cm³[4]
Refractive Index 1.5010 - 1.5030[5]

Safety Profile: this compound is a corrosive substance that causes severe skin burns and eye damage.[6][7] It is also corrosive to metals. As with all chlorosilanes, it reacts with water and other protic solvents, liberating hydrogen chloride (HCl) gas. Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6][7]

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is the hydrosilylation of allylbenzene with dimethylchlorosilane.[8] This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the alkene.

The Hydrosilylation Reaction: Mechanism and Catalysis

Hydrosilylation is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most widely used.[8] The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[9]

Chalk-Harrod Mechanism Pt0 Pt(0) Catalyst A Oxidative Addition Pt(II) Complex Pt0->A H-Si(CH₃)₂Cl B Alkene Coordination A->B Allylbenzene C Migratory Insertion (β-adduct) B->C D Reductive Elimination C->D D->Pt0 Catalyst Regeneration Product This compound D->Product

Caption: The Chalk-Harrod mechanism for the platinum-catalyzed hydrosilylation of allylbenzene.

Causality in Experimental Choices:

  • Catalyst Choice: Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), are highly effective for this transformation.[8] Karstedt's catalyst is often preferred due to its high activity at low concentrations and solubility in organic solvents.[2]

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of the chlorosilane and deactivation of the catalyst. The temperature is moderately elevated to ensure a reasonable reaction rate.

  • Regioselectivity: The addition of the silyl group predominantly occurs at the terminal carbon of the double bond (anti-Markovnikov addition), leading to the formation of the linear 3-phenylpropyl isomer. This is due to both steric and electronic effects in the migratory insertion step of the catalytic cycle.[8]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a similar hydrosilylation reaction and represents a viable method for the synthesis of the target compound.[2]

Materials:

  • Allylbenzene

  • Dimethylchlorosilane

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

  • Anhydrous toluene

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar apparatus for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer is assembled. The entire apparatus is purged with inert gas.

  • Charging the Reactor: To the flask, add allylbenzene (1.0 equivalent) and anhydrous toluene.

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst (e.g., 10-50 ppm relative to the alkene) is added to the reaction mixture.

  • Addition of Silane: Dimethylchlorosilane (1.1 equivalents) is added dropwise via the dropping funnel to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: The reaction mixture is gently heated (e.g., to 40-60 °C) and stirred. The progress of the reaction can be monitored by the disappearance of the Si-H stretch in the IR spectrum (around 2150 cm⁻¹) or by GC-MS analysis of aliquots.

  • Work-up and Purification: Once the reaction is complete, the solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Organic Synthesis

This compound is a valuable reagent with two primary areas of application: as a protecting group for alcohols and in the preparation of modified silica surfaces for chromatography.

Protection of Alcohols: The 3-Phenylpropyldimethylsilyl (PPDMS) Group

The protection of hydroxyl groups is a frequent necessity in multi-step organic synthesis to prevent their undesired reaction under various conditions.[1][2] The 3-phenylpropyldimethylsilyl (PPDMS) group offers a robust and reliable means of alcohol protection.

Alcohol_Protection_Deprotection cluster_0 Protection cluster_1 Deprotection Alcohol R-OH (Alcohol) Protected_Alcohol R-O-Si(CH₃)₂(CH₂)₃Ph (PPDMS Ether) Alcohol->Protected_Alcohol Base (e.g., Imidazole) PPDMS_Cl Cl-Si(CH₃)₂(CH₂)₃Ph (this compound) PPDMS_Cl->Protected_Alcohol Deprotected_Alcohol R-OH (Alcohol) Protected_Alcohol->Deprotected_Alcohol Deprotecting_Agent Deprotecting Agent (e.g., TBAF, HF, Acid) Deprotecting_Agent->Deprotected_Alcohol

Caption: General workflow for the protection and deprotection of an alcohol using the PPDMS group.

4.1.1. Experimental Protocol: Protection of a Primary Alcohol

This protocol is a general procedure for the silylation of a primary alcohol.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • This compound

  • Imidazole

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent) and imidazole (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous DCM or DMF to dissolve the solids.

  • Silyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

4.1.2. Deprotection of PPDMS Ethers

The cleavage of the PPDMS ether to regenerate the alcohol can be achieved under various conditions, primarily using fluoride-based reagents or acidic conditions.[10][11] The choice of deprotection method depends on the stability of other functional groups in the molecule.

Table 2: Common Deprotection Methods for Silyl Ethers

ReagentConditionsCommentsReference
Tetrabutylammonium fluoride (TBAF) THF, 0 °C to rtMost common and generally effective method.[10]
Hydrofluoric acid-pyridine (HF·Py) THF/Pyridine, 0 °CLess basic than TBAF, useful for base-sensitive substrates. Requires plasticware.[10]
Acetic Acid THF/H₂O, rtMild acidic conditions, suitable for acid-labile silyl ethers.[12]
**Boron trifluoride etherate (BF₃·OEt₂) **CH₂Cl₂, 0 °CLewis acidic conditions.[11]

Experimental Protocol: Deprotection with TBAF

  • Reaction Setup: Dissolve the PPDMS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flask.

  • Reagent Addition: Cool the solution to 0 °C and add a 1.0 M solution of TBAF in THF (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography if necessary.

Surface Modification for Chromatography

This compound can be used to functionalize silica gel, creating a non-polar stationary phase for reversed-phase chromatography.[4][13] The silane reacts with the surface silanol groups (Si-OH) of the silica, covalently bonding the 3-phenylpropyldimethylsilyl group to the surface. This creates a hydrophobic surface that can be used to separate non-polar to moderately polar analytes.[4]

Surface_Modification Silica Silica Surface (-Si-OH) Modified_Silica Modified Silica Surface (-Si-O-Si(CH₃)₂(CH₂)₃Ph) Silica->Modified_Silica Reaction PPDMS_Cl Cl-Si(CH₃)₂(CH₂)₃Ph PPDMS_Cl->Modified_Silica

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Methodological & Application

Application Notes & Protocols: Surface Modification of Silica with Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Silica Surfaces for Advanced Applications

Silica, in its various forms (nanoparticles, gels, and surfaces), is a cornerstone material in scientific research and pharmaceutical development. Its utility is often magnified through surface modification, a process that tailors its physical and chemical properties for specific applications. One such powerful modification involves the covalent attachment of chlorodimethyl(3-phenylpropyl)silane. This process transforms the typically hydrophilic silica surface into a hydrophobic one with unique aromatic character, opening doors for applications in chromatography, drug delivery, and as a reinforcing agent in polymer composites.[1][2]

This guide provides a comprehensive overview of the principles and a detailed protocol for the surface modification of silica with this compound. It is designed to equip researchers with the necessary knowledge to not only perform the modification but also to understand the underlying chemical principles, ensuring reproducible and optimal results.

The Chemistry of Surface Modification: A Tale of Two Moieties

The successful modification of a silica surface with this compound hinges on a fundamental chemical reaction between the silanol groups (Si-OH) present on the silica surface and the chlorosilane group of the modifying agent.[2] This reaction forms a stable covalent Si-O-Si bond, effectively tethering the 3-phenylpropyl dimethylsilyl group to the silica backbone.[2]

The 3-phenylpropyl group imparts a significant hydrophobic character to the modified silica.[3] The presence of the phenyl ring also introduces the potential for π-π interactions, which can be particularly advantageous in chromatographic separations of aromatic compounds.[4][5]

Key Reagent Properties
ReagentChemical FormulaMolecular WeightKey Function
This compoundC11H17ClSi212.79 g/mol Surface modifying agent
Silica (generic)SiO260.08 g/mol Substrate with surface silanol groups
Anhydrous TolueneC7H892.14 g/mol Anhydrous reaction solvent
Triethylamine (or other base)(C2H5)3N101.19 g/mol Acid scavenger for HCl byproduct

Visualizing the Reaction Mechanism

The following diagram illustrates the covalent attachment of this compound to a silica surface.

G Silica Silica Surface (...-Si-OH) Modified_Silica Modified Silica Surface (...-Si-O-Si(CH₃)₂(CH₂)₃-Ph) Silica->Modified_Silica + Silane Silane This compound (Cl-Si(CH₃)₂(CH₂)₃-Ph) Silane->Modified_Silica HCl HCl Scavenged_HCl [Base-H]⁺Cl⁻ HCl->Scavenged_HCl Base Base (e.g., Triethylamine) Base->Scavenged_HCl Scavenges

Caption: Covalent attachment of the silane to the silica surface.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the surface modification of silica particles. It is crucial to perform this reaction under anhydrous conditions to prevent the self-polymerization of the chlorosilane.

Materials and Equipment
  • Silica particles (e.g., silica gel, fumed silica, or synthesized silica nanoparticles)

  • This compound[1]

  • Anhydrous toluene

  • Triethylamine (or a similar non-nucleophilic base)

  • Methanol (for washing)

  • Acetone (for washing)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle

  • Centrifuge and centrifuge tubes (for nanoparticle separation)

  • Vacuum oven

Pre-reaction Preparation: Activating the Silica

For optimal surface coverage, it is often beneficial to activate the silica to maximize the number of surface silanol groups. This can be achieved by heating the silica under vacuum to remove physically adsorbed water.

  • Place the silica in a suitable flask.

  • Heat the silica at 120-150°C under vacuum for 4-6 hours.

  • Allow the silica to cool to room temperature under an inert atmosphere before use.

Surface Modification Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the activated silica in anhydrous toluene. A typical concentration is 5-10% (w/v).

  • Reagent Addition: While stirring vigorously, add triethylamine to the silica suspension. The amount of base should be in slight molar excess relative to the chlorosilane to be added.

  • Slowly add this compound to the reaction mixture. A typical molar ratio of silane to silica surface silanols can range from 2 to 5, depending on the desired surface coverage.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with continuous stirring.

  • Work-up and Washing:

    • Allow the reaction mixture to cool to room temperature.

    • Separate the modified silica from the reaction mixture. For larger particles, this can be done by filtration. For nanoparticles, centrifugation (e.g., 8000 rpm for 20 minutes) is effective.[6]

    • Wash the collected silica sequentially with toluene, methanol, and acetone to remove unreacted silane, the base, and its salt. Repeat the washing steps at least three times.

  • Drying: Dry the modified silica in a vacuum oven at 60-80°C for at least 12 hours to remove any residual solvent.

  • Storage: Store the dried, modified silica in a desiccator to prevent moisture absorption.[1]

Workflow for Silica Surface Modification

The following diagram outlines the key stages of the experimental protocol.

G start Start activate Activate Silica (Heat under vacuum) start->activate setup Reaction Setup (Suspend silica in anhydrous toluene) activate->setup add_reagents Add Triethylamine and Chlorodimethyl(3- phenylpropyl)silane setup->add_reagents reflux Reflux Reaction (12-24 hours) add_reagents->reflux cool Cool to Room Temperature reflux->cool separate Separate Silica (Filtration or Centrifugation) cool->separate wash Wash with Toluene, Methanol, and Acetone separate->wash dry Dry under Vacuum wash->dry store Store in Desiccator dry->store

Caption: Experimental workflow for silica surface modification.

Characterization of Modified Silica

To confirm the successful modification of the silica surface, several analytical techniques can be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of C-H stretching peaks from the phenyl and propyl groups and a decrease in the intensity of the broad O-H stretching band from the silanol groups.

  • Thermogravimetric Analysis (TGA): The weight loss at higher temperatures will be greater for the modified silica due to the decomposition of the organic functional groups. This can be used to quantify the grafting density.

  • Contact Angle Measurement: A significant increase in the water contact angle on a pressed pellet of the modified silica indicates a successful hydrophobic modification.[3][7]

  • Elemental Analysis: An increase in the carbon content of the modified silica provides direct evidence of the organic functionalization.

Stability and Performance Considerations

The stability of the bonded phase is crucial for its application, particularly in chromatography. The Si-O-Si bond is generally stable; however, the silica support itself can dissolve at higher pH values.[8][9] For applications involving aqueous mobile phases, it is advisable to work within a pH range of 2 to 7.5 to ensure the longevity of the modified silica.[4] The use of organic buffers and operating at temperatures at or below 40°C can enhance column stability.[8][9]

Conclusion

The surface modification of silica with this compound is a versatile technique for creating hydrophobic surfaces with aromatic functionality. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently produce high-quality modified silica for a wide range of applications. The key to success lies in maintaining anhydrous reaction conditions and thorough post-reaction washing to ensure a pure and well-defined final product.

References

  • Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Phenylaminopropyl silica - A new specific stationary phase for high-performance liquid chromatography of phenols | Request PDF. Retrieved from [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. 3-Phenylpropyldimethylchlorosilane. Retrieved from [Link]

  • Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
  • Pure. (1997, January 1). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2000, November 10). Phenylaminopropyl silica--a new specific stationary phase for high-performance liquid chromatography of phenols. Retrieved from [Link]

  • Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses Procedure. Retrieved from [Link]

  • Veeprho. (2024, August 8). Chemically Bonded Phases in Chromatographic Silicas. Retrieved from [Link]

  • PMC. (n.d.). Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes. Retrieved from [Link]

  • PMC. (2022, July 22). Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. Retrieved from [Link]

  • Archium Ateneo. (2021, June 3). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. Retrieved from [Link]

  • SciSpace. (n.d.). Influence of hydrophobic characteristic of organo-modified precursor on wettability of silica film. Retrieved from [Link]

  • UPCommons. (n.d.). Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Am. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H17ClSi). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of alkoxysilane and silanol. Retrieved from [Link]

  • Philippine Journal of Science. (n.d.). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Retrieved from [Link]

  • ScienceDirect. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Retrieved from [Link]

  • MDPI. (2023, March 16). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Retrieved from [Link]

  • NIH. (2023, January 17). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C11H17ClSi | CID 86971. Retrieved from [Link]

Sources

The 3-Phenylpropyldimethylsilyl (PPMS) Ether: A Detailed Guide to its Application as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Hydroxyl Protection

In the intricate tapestry of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, a diverse arsenal of protecting groups has been developed, each with its own unique set of characteristics. Among these, silyl ethers have emerged as a particularly versatile and widely utilized class due to their ease of formation, tunable stability, and mild cleavage conditions.[1][2] While protecting groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are mainstays in the synthetic chemist's toolbox, the exploration of less common silyl ethers can unlock novel selectivities and strategic advantages.

This guide provides a comprehensive overview of chlorodimethyl(3-phenylpropyl)silane as a reagent for the protection of alcohols, forming the corresponding 3-phenylpropyldimethylsilyl (PPMS) ether . While not as extensively documented in the literature as other common silyl ethers, the unique structural features of the PPMS group suggest a distinct profile of stability and reactivity. This document will provide detailed protocols for the protection and deprotection of alcohols using this reagent, an analysis of its potential advantages and limitations, and a comparison with more established silyl ethers. The information presented herein is grounded in the fundamental principles of silyl ether chemistry and aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ this protecting group in their synthetic endeavors.

The 3-Phenylpropyldimethylsilyl (PPMS) Protecting Group: A Profile

The PPMS protecting group is introduced by reacting an alcohol with this compound. The resulting silyl ether possesses a silicon atom substituted with two methyl groups and a 3-phenylpropyl group.

The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom.[3] Based on this principle, the PPMS group, with a linear C3 alkyl chain terminating in a phenyl group, is expected to be less sterically demanding than the bulky tert-butyl group of TBDMS or the isopropyl groups of TIPS. Consequently, the stability of PPMS ethers towards acidic and basic hydrolysis is anticipated to be intermediate, potentially offering a useful orthogonality to more robust silyl ethers.

Table 1: Predicted Relative Stability of Silyl Ethers

Protecting GroupStructurePredicted Relative Stability (Acidic Conditions)Predicted Relative Stability (Basic Conditions)
Trimethylsilyl (TMS)-Si(CH₃)₃Very LowVery Low
3-Phenylpropyldimethylsilyl (PPMS) -Si(CH₃)₂(CH₂)₃Ph Low to Moderate Low to Moderate
tert-Butyldimethylsilyl (TBDMS)-Si(CH₃)₂(t-Bu)ModerateModerate
Triisopropylsilyl (TIPS)-Si(i-Pr)₃HighHigh
tert-Butyldiphenylsilyl (TBDPS)-Si(Ph)₂(t-Bu)Very HighModerate

This table is a qualitative prediction based on steric hindrance and general principles of silyl ether stability.[3][4]

The presence of the phenyl group in the PPMS ether also introduces an element of hydrophobicity, which can influence the solubility and chromatographic behavior of the protected compound.[3] Furthermore, the aromatic ring could potentially be exploited for alternative deprotection strategies, although such methods are not yet established in the literature.

Experimental Protocols

The following protocols are based on well-established procedures for the formation and cleavage of silyl ethers.[5][6] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes the general procedure for the formation of a 3-phenylpropyldimethylsilyl (PPMS) ether from a primary alcohol.

Materials:

  • Primary alcohol

  • This compound (1.1 - 1.5 equivalents)

  • Imidazole (2.0 - 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equivalent) and imidazole (2.0 - 2.5 equivalents) in anhydrous DMF at 0 °C (ice bath), add this compound (1.1 - 1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenylpropyldimethylsilyl ether.

Causality Behind Experimental Choices:

  • Imidazole: Acts as a base to deprotonate the alcohol, forming the more nucleophilic alkoxide. It also activates the silyl chloride.[5]

  • DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acidic species, and the water and brine washes remove DMF and other water-soluble impurities.

Protection_Workflow cluster_prep Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification Alcohol Primary Alcohol Reaction Stir at RT (2-16h) Alcohol->Reaction Imidazole Imidazole Imidazole->Reaction Silane This compound Silane->Reaction DMF Anhydrous DMF DMF->Reaction Quench Aqueous NaHCO₃ Reaction->Quench Extract Extraction (Et₂O or EtOAc) Quench->Extract Wash Wash (H₂O, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product PPMS Ether Purify->Product

Caption: Workflow for the protection of a primary alcohol.

Protocol 2: Deprotection of a 3-Phenylpropyldimethylsilyl (PPMS) Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the cleavage of a PPMS ether using the most common fluoride source, TBAF.[7]

Materials:

  • PPMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (1.1 - 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PPMS-protected alcohol (1.0 equivalent) in anhydrous THF.

  • To the stirred solution, add the 1.0 M solution of TBAF in THF (1.1 - 1.5 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Causality Behind Experimental Choices:

  • TBAF: The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for the cleavage of the Si-O bond.[8] The tetrabutylammonium cation enhances the solubility of the fluoride ion in organic solvents.

  • THF: A common aprotic solvent for silyl ether deprotections.

  • Aqueous Ammonium Chloride Quench: This step neutralizes the reaction mixture and removes excess fluoride ions.

Deprotection_Mechanism PPMS_Ether R-O-Si(Me)₂(CH₂)₃Ph 3-Phenylpropyldimethylsilyl Ether Intermediate [R-O-Si(F)(Me)₂(CH₂)₃Ph]⁻ Pentacoordinate Silicon Intermediate PPMS_Ether->Intermediate Nucleophilic attack by F⁻ TBAF Bu₄N⁺ F⁻ Tetrabutylammonium Fluoride TBAF->Intermediate Alcohol {R-OH | Alcohol} Intermediate->Alcohol Cleavage of Si-O bond Byproduct F-Si(Me)₂(CH₂)₃Ph Silyl Fluoride Byproduct Intermediate->Byproduct

Caption: Mechanism of TBAF-mediated deprotection.

Protocol 3: Acid-Catalyzed Deprotection of a 3-Phenylpropyldimethylsilyl (PPMS) Ether

This protocol provides a general method for the acidic cleavage of a PPMS ether. Given its predicted lower stability, mild acidic conditions should be sufficient.

Materials:

  • PPMS-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PPMS-protected alcohol in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required for more hindered substrates.

  • Once the reaction is complete, carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acetic Acid/Water: This provides a mild acidic environment for the hydrolysis of the silyl ether. The reaction is initiated by protonation of the ether oxygen.[4]

  • THF: Acts as a co-solvent to ensure the solubility of the substrate.

  • Sodium Bicarbonate Neutralization: This is a critical step to stop the reaction and prevent potential acid-catalyzed side reactions during work-up.

Discussion: Advantages, Limitations, and Future Perspectives

Potential Advantages:

  • Intermediate Stability: The PPMS group is expected to be more stable than a TMS group but more labile than a TBDMS group. This could allow for its selective removal in the presence of more robust silyl ethers, or its use in contexts where a TBDMS group is too difficult to cleave.

  • Modified Polarity: The phenylpropyl chain may alter the polarity and solubility of protected molecules, which could be advantageous in certain purification or reaction schemes.

  • Potential for Orthogonal Deprotection: The presence of the aromatic ring opens the possibility for deprotection strategies involving reactions at the phenyl group, such as oxidation or hydrogenation, although these have not been reported.

Limitations:

  • Lack of Empirical Data: The primary limitation is the scarcity of published data on the stability and reactivity of PPMS ethers under a wide range of reaction conditions. Researchers will need to perform their own optimization and stability studies.

  • Cost and Availability: this compound may be less readily available and more expensive than more common silylating agents.

Future Perspectives:

Further research into the precise stability of PPMS ethers under various acidic, basic, and fluoride-mediated conditions would be highly valuable. A systematic comparison with other silyl ethers would firmly establish its position in the hierarchy of protecting groups. Additionally, exploring novel deprotection strategies that take advantage of the phenylpropyl moiety could expand the synthetic utility of this protecting group.

Conclusion

The 3-phenylpropyldimethylsilyl (PPMS) ether represents a potentially useful, albeit under-explored, protecting group for alcohols. Its predicted intermediate stability and unique structural features may offer advantages in specific synthetic contexts. The protocols and insights provided in this guide, based on established principles of silyl ether chemistry, offer a solid foundation for researchers to begin exploring the application of this protecting group in their own work. As with any less-common reagent, careful optimization and characterization will be key to unlocking its full potential in the art and science of organic synthesis.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the presence of TBDPS alkyl and phenyl ethers by intramolecular and competition experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

Sources

Application Notes and Protocols for the Silylation of Hydroxyl Groups with Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Hydroxyl Protection

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. Silyl ethers have emerged as a versatile and widely adopted class of protecting groups for alcohols due to their ease of formation, tunable stability, and mild removal conditions.[1]

This application note provides a comprehensive guide to the use of chlorodimethyl(3-phenylpropyl)silane as a robust reagent for the protection of primary, secondary, and phenolic hydroxyl groups. The resulting 3-phenylpropyldimethylsilyl (PhPrMe₂Si) ether offers a unique combination of steric bulk and electronic properties, providing a valuable tool for the synthetic chemist. A key feature of the 3-phenylpropyl group is the potential for intramolecular π-π stacking interactions, which can influence conformational preferences and reactivity in certain molecular architectures.

Mechanism of Silylation: A Nucleophilic Substitution at Silicon

The silylation of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction is typically facilitated by a nitrogenous base, which serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct generated during the reaction.[2]

The general mechanism can be depicted as follows:

  • Activation of the Alcohol: A base, such as imidazole or triethylamine, deprotonates the hydroxyl group of the substrate (R-OH) to form a more reactive alkoxide (R-O⁻).

  • Nucleophilic Attack: The alkoxide attacks the electrophilic silicon atom of this compound.

  • Chloride Displacement: The chloride ion is displaced as a leaving group, forming the stable 3-phenylpropyldimethylsilyl ether and the hydrochloride salt of the base.

silylation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide + Base Silane Cl-Si(Me)₂(CH₂)₃Ph (this compound) SilylEther R-O-Si(Me)₂(CH₂)₃Ph (Silyl Ether) Silane->SilylEther Base Base (e.g., Imidazole) SilylatedBase [Base-H]⁺Cl⁻ Base->SilylatedBase + HCl Alkoxide->SilylEther + Silane

Caption: Mechanism of alcohol silylation.

Experimental Protocols

The choice of base and solvent is critical for achieving efficient silylation and can be tailored to the specific substrate. The renowned Corey protocol, utilizing imidazole in N,N-dimethylformamide (DMF), is a highly reliable and general method for the silylation of primary and secondary alcohols.[3] For substrates that may be sensitive to the reaction conditions of the Corey protocol, a milder alternative using triethylamine in dichloromethane (DCM) can be employed. Phenols, being more acidic, can often be silylated under less stringent conditions.

Protocol 1: Silylation of Primary and Secondary Alcohols (Corey Protocol)

This protocol is recommended for most primary and secondary alcohols due to its high efficiency.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq) and anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add imidazole (2.5 eq) and stir until fully dissolved.

  • Slowly add this compound (1.2 eq) to the stirred solution at room temperature. For sterically hindered secondary alcohols, the reaction may be gently heated to 40-50 °C to facilitate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Silylation of Alcohols under Milder Conditions

This protocol is suitable for substrates that are sensitive to the conditions of the Corey protocol.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.5 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Silylation of Phenols

Phenols can often be silylated under milder conditions due to their increased acidity.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Anhydrous acetone or acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone or acetonitrile.

  • Stir the suspension vigorously and add this compound (1.1 eq).

  • Stir the reaction at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Summary of Reaction Parameters

ParameterPrimary AlcoholSecondary AlcoholPhenol
Silylating Agent This compoundThis compoundThis compound
Equivalents of Silylating Agent 1.1 - 1.51.2 - 2.01.1 - 1.3
Base Imidazole or TriethylamineImidazole or TriethylaminePotassium Carbonate or Triethylamine
Equivalents of Base 2.0 - 2.52.2 - 3.01.5 - 2.0
Solvent DMF or DCMDMF or DCMAcetone, Acetonitrile, or DCM
Temperature 0 °C to 40 °C25 °C to 60 °C25 °C to Reflux
Typical Reaction Time 1 - 6 hours4 - 24 hours2 - 12 hours

Deprotection of 3-Phenylpropyldimethylsilyl Ethers

The removal of the 3-phenylpropyldimethylsilyl group can be achieved under various conditions, offering flexibility in a synthetic sequence. The choice of deprotection method depends on the overall stability of the molecule and the presence of other protecting groups.

Protocol 4: Fluoride-Mediated Deprotection (TBAF)

Tetrabutylammonium fluoride (TBAF) is a common and highly effective reagent for the cleavage of silyl ethers.[4]

Materials:

  • 3-Phenylpropyldimethylsilyl ether (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl ether in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction until complete, as indicated by TLC analysis.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Protocol 5: Fluoride-Mediated Deprotection (HF-Pyridine)

For substrates sensitive to the basicity of TBAF, hydrogen fluoride-pyridine complex offers a milder alternative.[5] Caution: HF-Pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. All reactions must be conducted in plasticware.

Materials:

  • 3-Phenylpropyldimethylsilyl ether (1.0 eq)

  • Hydrogen fluoride-pyridine complex (HF-Pyridine)

  • Pyridine

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a plastic vial, dissolve the silyl ether in a mixture of THF and pyridine.

  • Cool the solution to 0 °C.

  • Slowly add HF-Pyridine to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 6: Acid-Catalyzed Deprotection

Mild acidic conditions can also be employed for the deprotection of silyl ethers.

Materials:

  • 3-Phenylpropyldimethylsilyl ether (1.0 eq)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl ether in a mixture of THF, acetic acid, and water (e.g., 3:1:1).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the progress of the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Visualization of Experimental Workflow

experimental_workflow cluster_silylation Silylation cluster_deprotection Deprotection Start Starting Material (R-OH) Reaction Silylation Reaction Start->Reaction Add Reagents Reagents This compound, Base (e.g., Imidazole), Solvent (e.g., DMF) Reagents->Reaction Workup_Silylation Aqueous Work-up Reaction->Workup_Silylation Purification_Silylation Flash Chromatography Workup_Silylation->Purification_Silylation Protected Protected Substrate (R-O-SiPhPrMe₂) Purification_Silylation->Protected Deprotection_Reaction Deprotection Reaction Protected->Deprotection_Reaction Add Deprotection Reagents Deprotection_Reagents Deprotection Reagent (e.g., TBAF, HF-Pyridine, or Acid) Deprotection_Reagents->Deprotection_Reaction Workup_Deprotection Aqueous Work-up Deprotection_Reaction->Workup_Deprotection Purification_Deprotection Flash Chromatography Workup_Deprotection->Purification_Deprotection Final_Product Deprotected Alcohol (R-OH) Purification_Deprotection->Final_Product

Caption: General experimental workflow.

Conclusion

This compound is a valuable reagent for the protection of hydroxyl groups in organic synthesis. The resulting 3-phenylpropyldimethylsilyl ethers exhibit good stability and can be selectively cleaved under a variety of conditions. The protocols outlined in this application note provide a solid foundation for the successful implementation of this protecting group strategy in diverse synthetic applications. As with any synthetic method, optimization for specific substrates may be necessary to achieve the highest yields and purity.

References

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Gelest. (n.d.). General Silylation Procedures. [Link]

  • GalChimia. (2011). Just a little, please. [Link]

  • RSC Publishing. (n.d.). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • NIH. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]

  • NIH. (n.d.). One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. [Link]

  • ResearchGate. (2021). Deprotection of silyl ether by TBAF. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Facile Chemoselective Deprotection of Aryl Silyl Ethers Using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. [Link]

  • ResearchGate. (n.d.). Proposed activation of silyl chloride by imidazole-based nucleophiles.... [Link]

  • MDPI. (n.d.). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • ResearchGate. (n.d.). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. [Link]

Sources

Application Notes & Protocols: Chlorodimethyl(3-phenylpropyl)silane in the Synthesis of Functionalized Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorodimethyl(3-phenylpropyl)silane (CDPPS) is a bifunctional organosilane that serves as a versatile molecular anchor and precursor in the synthesis of advanced functionalized polymers.[1][2] Its unique structure, featuring a reactive chlorosilyl headgroup and a modifiable phenylpropyl tail, enables a broad range of applications, from creating high-density polymer brushes on inorganic substrates to designing novel block copolymers. This guide provides an in-depth exploration of CDPPS's core reactivity and delivers field-proven protocols for its primary applications, with a focus on Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a cornerstone technique for engineering functional surfaces for biomedical and drug development applications.[3][4]

Section 1: Core Principles of this compound Chemistry

Physicochemical Properties

CDPPS is a colorless to light yellow liquid whose utility is dictated by its distinct chemical moieties. Understanding these properties is critical for designing successful synthetic strategies.

PropertyValue / DescriptionSignificance in Synthesis
Chemical Formula C₁₁H₁₇ClSi-
Molecular Weight 212.79 g/mol Relevant for stoichiometric calculations.
CAS Number 17146-09-7For unambiguous identification.
Boiling Point ~256 °CHigh boiling point allows for reactions at elevated temperatures.
Density ~0.99 g/cm³Close to water, useful for handling.
Reactive Groups Dimethylchlorosilyl (-Si(CH₃)₂Cl)Primary reactive site for covalent attachment to hydroxylated surfaces.[5]
Phenylpropyl (-C₃H₆-C₆H₅)A stable spacer that can be functionalized for polymerization initiation.[1]
The Chemistry of the Chlorosilyl Group: Anchoring to Surfaces

The cornerstone of CDPPS's utility is the reactivity of the silicon-chloride (Si-Cl) bond. This bond is highly susceptible to hydrolysis and reaction with nucleophiles, most notably the hydroxyl (-OH) groups present on the surfaces of inorganic materials like silica (SiO₂), glass, and metal oxides.[6][7]

The reaction proceeds in two conceptual steps:

  • Hydrolysis: In the presence of trace water, the chlorosilane hydrolyzes to a silanol (Si-OH).

  • Condensation: The silanol condenses with surface hydroxyl groups, forming a highly stable covalent siloxane (Si-O-Substrate) bond.[7]

This process, known as silanization, creates a robust, covalently attached self-assembled monolayer (SAM) of 3-phenylpropyl groups on the substrate.[8] Crucially, this reaction must be performed under anhydrous conditions to prevent premature hydrolysis and self-condensation of CDPPS in solution, which would lead to uncontrolled aggregation and deposition of polysiloxane multilayers instead of a uniform monolayer.[9]

The Role of the Phenylpropyl Group: A Latent Initiator

While the chlorosilyl group anchors the molecule, the terminal phenyl ring is a key component for initiating controlled radical polymerizations.[] For Atom Transfer Radical Polymerization (ATRP), a common and powerful technique for growing well-defined polymers, an alkyl halide initiator is required.[11][12] The phenylpropyl group can be readily converted into such an initiator via benzylic bromination .

This reaction targets the hydrogen atoms on the carbon adjacent to the aromatic ring (the benzylic position) because the resulting benzylic radical is resonance-stabilized, making the reaction highly selective.[13] Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) efficiently replaces a benzylic hydrogen with a bromine atom, transforming the anchored phenylpropyl group into a surface-bound ATRP initiator.[14]

Section 2: Application I - Surface-Initiated Polymerization (SIP) for Polymer Brush Synthesis

Polymer brushes are dense assemblies of polymer chains tethered by one end to a surface.[3] They are instrumental in modifying surface properties for applications like anti-fouling coatings, biosensors, and drug delivery platforms.[3][4] The "grafting from" method, where polymers are grown directly from surface-immobilized initiators, allows for much higher grafting densities than "grafting to" approaches.[15][16] CDPPS is an ideal precursor for this strategy.

Workflow for SI-ATRP using CDPPS

The overall process involves a multi-step surface modification and subsequent polymerization.

SIP_Workflow sub Substrate (e.g., Silicon Wafer) clean Surface Cleaning (Piranha / O₂ Plasma) sub->clean Removes Contaminants silanize Silanization (CDPPS in Toluene) clean->silanize Creates -OH Groups brominate Benzylic Bromination (NBS, AIBN) silanize->brominate Forms Initiator Precursor Layer polymerize SI-ATRP (Monomer, Catalyst) brominate->polymerize Activates Initiator Sites brush Polymer Brush Functionalized Surface polymerize->brush Grows Polymer Chains

Caption: Workflow for creating polymer brushes via SI-ATRP.

Detailed Protocol: Immobilization of ATRP Initiator from CDPPS

This protocol details the creation of an ATRP-initiator-functionalized silicon wafer.

Materials:

  • This compound (CDPPS) (CAS: 17146-09-7)

  • Silicon wafers or glass slides

  • Anhydrous Toluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sulfuric Acid (H₂SO₄) and Hydrogen Peroxide (H₂O₂) for Piranha solution (Caution: Extremely corrosive and explosive! )

  • Methanol, Acetone, Isopropanol (ACS grade)

  • Deionized (DI) water

Protocol Steps:

  • Substrate Cleaning (Critical Step):

    • Sonicate substrates in acetone, isopropanol, and DI water for 15 minutes each. Dry under a stream of nitrogen.

    • Activate the surface to generate hydroxyl groups. This can be done using an O₂ plasma cleaner or by immersing in Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes.

    • Safety First: Always add H₂O₂ to H₂SO₄ slowly. Piranha solution reacts violently with organic materials. Handle with extreme care in a fume hood.

    • Rinse extensively with DI water and dry thoroughly under nitrogen. Store in a vacuum oven at 120 °C until use.

  • Silanization with CDPPS:

    • Prepare a 1-2% (v/v) solution of CDPPS in anhydrous toluene in a glovebox or under an inert atmosphere (e.g., Argon).

    • Place the cleaned, dry substrates in the solution. Let the reaction proceed for 12-16 hours at room temperature to form a self-assembled monolayer.

    • After incubation, remove the substrates and rinse thoroughly with fresh toluene to remove any physisorbed silane, followed by sonication in toluene for 5 minutes.

    • Dry the substrates under a nitrogen stream. The surface is now coated with a layer of 3-phenylpropyl groups.

  • Benzylic Bromination to Form the Initiator Layer:

    • In a flask equipped with a condenser, dissolve NBS (1.2 equivalents relative to estimated surface groups) and a catalytic amount of AIBN or BPO in CCl₄.

    • Immerse the CDPPS-functionalized substrates in the solution.

    • Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard 100W light bulb to facilitate radical initiation. Let the reaction proceed for 4-6 hours.[13]

    • Cool the solution, remove the substrates, and wash them thoroughly with CCl₄, acetone, and methanol to remove residual reagents.

    • Dry under nitrogen. The surface is now functionalized with covalently-bound ATRP initiators.

Detailed Protocol: Surface-Initiated ATRP (SI-ATRP)

This protocol describes the "grafting from" of a model monomer, methyl methacrylate (MMA), to form a poly(methyl methacrylate) (PMMA) brush.

Materials:

  • Initiator-functionalized substrate (from Protocol 2.2)

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) Bromide (Cu(I)Br)

  • 2,2'-Bipyridine (bpy) or PMDETA as the ligand

  • Anisole or another suitable solvent

  • Methanol (for precipitation)

Protocol Steps:

  • Prepare the Polymerization Solution:

    • In a Schlenk flask under inert atmosphere, add Cu(I)Br (1 part) and bpy (2 parts).

    • Add degassed anisole and stir to form the catalyst complex.

    • Add the degassed monomer, MMA (e.g., 100-200 parts). The ratio of monomer to initiator (on the surface) will determine the target molecular weight of the polymer brushes.

    • Optional: Add a small amount of sacrificial initiator (e.g., ethyl α-bromoisobutyrate) to the solution. Polymer formed in solution can be analyzed by GPC to estimate the growth characteristics of the surface-bound chains.[17]

  • Polymerization:

    • Place the initiator-functionalized substrate into the Schlenk flask.

    • Seal the flask and place it in a thermostatted oil bath at the desired temperature (e.g., 60-90 °C).

    • Allow the polymerization to proceed for the desired time (from minutes to hours). Longer times generally lead to thicker polymer brushes.

  • Work-up and Characterization:

    • Remove the substrate from the reaction solution and wash it extensively with a good solvent for the polymer (e.g., toluene or THF) to remove any non-grafted polymer.

    • Dry the substrate under nitrogen.

    • The resulting polymer brush can be characterized by techniques such as ellipsometry (to measure thickness), contact angle goniometry (to assess changes in wettability), and Atomic Force Microscopy (AFM) to visualize the surface topography.[15][18]

Section 3: Application II - Synthesis of Block Copolymers

CDPPS can also be instrumental in synthesizing block copolymers, where two or more different polymer chains are linked together.[19][20] One strategy involves using the CDPPS-derived initiator to grow the first block, followed by a second polymerization step to add a second block.

Block_Copolymer sub Initiator-Functionalized Surface (from CDPPS) atrp1 ATRP of Monomer A sub->atrp1 blockA Surface-grafted Poly(A) Block atrp1->blockA First Block Synthesis atrp2 ATRP of Monomer B blockA->atrp2 Chain-end remains active (halide) blockAB Surface-grafted Poly(A)-block-Poly(B) atrp2->blockAB Second Block Synthesis

Caption: Synthesis of a diblock copolymer brush.

This process relies on the "living" nature of controlled radical polymerization. After the first polymerization, the halide atom remains at the chain end, which can be reactivated to initiate the polymerization of a second, different monomer, thereby growing the second block.[21] This allows for the creation of complex surface architectures with tailored properties (e.g., amphiphilic brushes for responsive surfaces).

Section 4: Troubleshooting and Key Considerations

IssueProbable CauseRecommended Solution
Hazy/Inconsistent Silane Coating Premature hydrolysis and self-condensation of CDPPS in solution.Ensure strictly anhydrous conditions. Use freshly dried solvents, perform the reaction under an inert atmosphere, and use oven-dried glassware.[9]
Low Polymerization Efficiency / Thin Brush Incomplete bromination; inactive catalyst; impurities in monomer.Confirm initiator formation with XPS or contact angle. Use freshly purified monomer and high-purity catalyst components. Degas the polymerization solution thoroughly.
High Polydispersity (from sacrificial initiator) Slow initiation compared to propagation.The phenylpropyl-derived initiator may have a different activation rate constant than the sacrificial initiator.[22] This is expected; use solution GPC as a qualitative guide, not an exact replica of surface growth.
Lack of Polymer Growth Inactive initiator surface; catalyst poisoned.Re-evaluate cleaning and functionalization steps. Ensure all glassware is free of contaminants that could poison the copper catalyst.

References

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Application Notes and Protocols for the Surface Modification of Glass with Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Surface Properties with Phenyl-Functionalized Silanes

The precise control of surface chemistry is a cornerstone of modern research, influencing outcomes in fields ranging from materials science to drug development. Glass, a ubiquitous substrate in laboratory settings, possesses a surface rich in hydroxyl (-OH) groups, rendering it hydrophilic and prone to non-specific adsorption. Surface modification via silanization offers a robust strategy to tailor the interfacial properties of glass, enabling enhanced performance in a multitude of applications.[1][2]

This guide provides a comprehensive overview and detailed protocols for the surface modification of glass using Chlorodimethyl(3-phenylpropyl)silane (CDPPS) . This monochlorosilane is particularly advantageous for creating well-defined, self-assembled monolayers (SAMs). Unlike di- and trichlorosilanes, monochlorosilanes do not polymerize in the presence of trace water, leading to a more controlled and reproducible surface coating.[3] The resulting dimethyl(3-phenylpropyl)silyl surface imparts a significant degree of hydrophobicity and provides unique opportunities for π-π stacking interactions, which can be leveraged in various analytical and biomedical applications.[2][4]

This document, intended for researchers, scientists, and drug development professionals, will delve into the reaction mechanism, provide detailed step-by-step protocols for surface preparation and modification, discuss methods for surface characterization, and explore the diverse applications of CDPPS-modified glass surfaces.

The Chemistry of Silanization: A Mechanistic Overview

The covalent modification of glass surfaces with organosilanes is a well-established process rooted in the reactivity of silanol groups (Si-OH) present on the glass surface. The process for a monochlorosilane like CDPPS can be conceptualized in the following key stages:

  • Surface Activation/Hydroxylation: The density of silanol groups on a glass surface can be inconsistent. Therefore, a critical first step is a cleaning and activation process to remove organic contaminants and to generate a high density of reactive Si-OH groups.[5]

  • Silane Reaction: The chlorodimethylsilyl group of CDPPS reacts directly with the surface silanol groups. This condensation reaction forms a stable siloxane (Si-O-Si) bond, covalently attaching the dimethyl(3-phenylpropyl)silyl moiety to the glass surface. This reaction releases hydrogen chloride (HCl) as a byproduct.

  • Monolayer Formation: Due to the presence of a single reactive chloro group, CDPPS is self-limiting in its reaction with the surface, leading to the formation of a well-ordered monolayer.[3]

Experimental Protocols

PART 1: Rigorous Cleaning and Activation of Glass Surfaces

A pristine and well-hydroxylated glass surface is paramount for achieving a uniform and stable silane coating. The following protocol is recommended for cleaning standard glass slides or coverslips.

Materials:

  • Glass substrates (e.g., microscope slides, coverslips)

  • Detergent solution (e.g., 2% Alconox or similar)

  • Deionized (DI) water

  • Acetone, reagent grade

  • Ethanol, reagent grade

  • Piranha solution (3:1 mixture of concentrated sulfuric acid [H₂SO₄] and 30% hydrogen peroxide [H₂O₂]) (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Nitrogen or argon gas for drying

  • Oven

Protocol:

  • Initial Cleaning:

    • Sonciate the glass substrates in a 2% detergent solution for 15-20 minutes.

    • Rinse thoroughly with DI water.

    • Sonciate in DI water for 15 minutes.

    • Rinse again with DI water.

    • Sonciate in acetone for 10 minutes to remove organic residues.

    • Rinse with DI water.

    • Sonciate in ethanol for 10 minutes.

    • Rinse thoroughly with DI water.

  • Surface Activation (Piranha Etching):

    • In a designated glass container inside a fume hood, slowly and carefully add one part 30% H₂O₂ to three parts concentrated H₂SO₄. Always add the peroxide to the acid. The solution will become very hot.

    • Immerse the cleaned glass substrates in the hot Piranha solution for 30-60 minutes.

    • Carefully remove the substrates and rinse extensively with DI water.

  • Drying:

    • Dry the substrates under a stream of nitrogen or argon gas.

    • Place the cleaned substrates in an oven at 110-120°C for at least 1 hour to ensure a completely dry and activated surface.

    • Allow the substrates to cool to room temperature in a desiccator before proceeding with silanization.

PART 2: Surface Modification with this compound

This protocol describes a solution-phase deposition method for creating a hydrophobic phenyl-functionalized surface.

Materials:

  • Cleaned and activated glass substrates

  • This compound (CDPPS)

  • Anhydrous toluene or other anhydrous aprotic solvent (e.g., hexane)

  • Anhydrous ethanol

  • Nitrogen or argon gas

  • Oven

  • Glove box or desiccator (recommended for handling anhydrous solvent and silane)

Protocol:

  • Preparation of Silanization Solution:

    • Work in a dry environment (e.g., glove box or under a nitrogen atmosphere) to minimize exposure to moisture.

    • Prepare a 1-5% (v/v) solution of CDPPS in anhydrous toluene. For example, to make a 2% solution, add 2 mL of CDPPS to 98 mL of anhydrous toluene.

  • Silanization Reaction:

    • Immerse the cleaned and dried glass substrates in the CDPPS solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Post-Silanization Rinsing:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.

    • Perform a subsequent rinse with anhydrous ethanol.

  • Curing:

    • Dry the substrates under a stream of nitrogen or argon gas.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step helps to drive the reaction to completion and remove any residual solvent.

  • Storage:

    • Store the modified substrates in a clean, dry environment, such as a desiccator.

Workflow for Glass Surface Modification with CDPPS

G cluster_prep Surface Preparation cluster_silanization Silanization detergent Detergent Wash & Sonication di_rinse1 DI Water Rinse detergent->di_rinse1 acetone Acetone Wash & Sonication di_rinse1->acetone di_rinse2 DI Water Rinse acetone->di_rinse2 ethanol Ethanol Wash & Sonication di_rinse2->ethanol di_rinse3 DI Water Rinse ethanol->di_rinse3 piranha Piranha Etching (Activation) di_rinse3->piranha di_rinse4 Extensive DI Water Rinse piranha->di_rinse4 drying Oven Drying (110-120°C) di_rinse4->drying solution Prepare 1-5% CDPPS in Anhydrous Toluene drying->solution immersion Immerse Substrate (2-4h) solution->immersion toluene_rinse Anhydrous Toluene Rinse immersion->toluene_rinse ethanol_rinse Anhydrous Ethanol Rinse toluene_rinse->ethanol_rinse curing Oven Curing (110-120°C) ethanol_rinse->curing

Caption: Workflow for glass surface modification with CDPPS.

Characterization of Modified Surfaces

Verifying the successful modification of the glass surface is crucial. The following table summarizes key characterization techniques and expected outcomes.

Parameter Untreated Glass CDPPS-Treated Glass Characterization Technique
Water Contact Angle < 20°> 80°Goniometry[6][7][8][9][10]
Surface Energy HighLowGoniometry
Surface Chemistry Presence of Si, OPresence of Si, O, CX-ray Photoelectron Spectroscopy (XPS)[3][11]
Surface Morphology SmoothMonolayer coverage with minimal change in roughnessAtomic Force Microscopy (AFM)

Reaction Mechanism of CDPPS with a Glass Surface

Caption: Reaction mechanism of CDPPS with a glass surface.

Applications in Research and Drug Development

The unique properties of CDPPS-modified surfaces make them valuable in several areas:

  • Chromatography: The phenylpropyl groups create a stationary phase with unique selectivity for aromatic compounds due to π-π interactions. This is particularly useful in reversed-phase liquid chromatography (RPLC) for the separation of small molecule drugs and peptides containing aromatic residues.[1][2][4]

  • Controlling Surface Wettability: The hydrophobic nature of the modified surface can be exploited in microfluidics to control fluid flow and prevent non-specific binding of biomolecules to channel walls.[12][13]

  • Biosensors and Microarrays: By providing a defined, low-background surface, CDPPS modification can improve the signal-to-noise ratio in various biosensing platforms. The surface can also serve as a foundation for further chemical modifications.

  • Drug Formulation and Crystallization Studies: The controlled hydrophobicity of the surface can influence the crystallization behavior of pharmaceutical compounds, aiding in polymorph screening and formulation development.[6]

  • Cell Culture: Modifying the surface of cell culture vessels can influence cell adhesion and proliferation, providing a tool to study cell-surface interactions.

Conclusion

The modification of glass surfaces with this compound offers a straightforward and reliable method to create a hydrophobic and chemically defined interface. The resulting phenyl-functionalized monolayer provides unique properties that are highly advantageous in a range of scientific disciplines, particularly in drug development and analytical sciences. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively engineer glass surfaces to meet the specific demands of their applications, leading to more reproducible and accurate experimental outcomes.

References

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  • National Center for Biotechnology Information. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Retrieved from [Link]

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  • Reddit. (2024). Advice about stability of functional groups on silica glass slides. Retrieved from [Link]

  • Google Patents. (2011). Cylinder surface treatment for monochlorosilane.
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Application Notes & Protocols: Creating Robust Hydrophobic Coatings with Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Surface Hydrophobicity

In the realms of advanced materials science, diagnostics, and drug delivery, the ability to precisely control the surface properties of materials is paramount. Hydrophobic surfaces, characterized by their water-repellent nature, are of significant interest for a multitude of applications, including self-cleaning coatings, anti-fouling medical devices, and moisture-resistant electronics.[1][2][3] Organosilanes, such as chlorodimethyl(3-phenylpropyl)silane, have emerged as a versatile class of molecules for creating durable and reliable hydrophobic coatings.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of this compound to generate robust hydrophobic surfaces, tailored for researchers, scientists, and drug development professionals.

Understanding the Agent: this compound

This compound is a member of the organosilane family, compounds that uniquely bridge the gap between organic and inorganic materials.[6] Its molecular structure is key to its function in creating hydrophobic surfaces.

  • The Reactive Head: The chlorosilyl group (-Si(CH₃)₂Cl) is the reactive component of the molecule. The silicon-chlorine bond is susceptible to hydrolysis, reacting readily with surface hydroxyl (-OH) groups present on many substrates like glass, silica, and metal oxides.[7][8] This reaction forms a stable covalent bond (Si-O-Substrate), anchoring the silane to the surface.[8]

  • The Hydrophobic Tail: The 3-phenylpropyl group (-(CH₂)₃C₆H₅) is a nonpolar organic moiety. Once the silane is anchored to the surface, this group extends outwards, creating a low-energy surface that repels water.[9][10] The combination of the dimethyl substitution on the silicon atom further contributes to this hydrophobicity.[9]

Chemical Properties and Specifications
PropertyValue
CAS Number 17146-09-7[11][12][13]
Molecular Formula C₁₁H₁₇ClSi[10][11]
Molecular Weight 212.79 g/mol [11][13]
Appearance Colorless to light yellow clear liquid[11]
Boiling Point 75 °C @ 0.5 mmHg[10][12]
Density 0.963 g/mL[10][12]
Flash Point 103 °C[10][11]
Moisture Sensitivity High; reacts rapidly with moisture.[10][11]

The Mechanism of Silanization: A Covalent Transformation

The process of creating a hydrophobic surface with this compound is a chemical reaction known as silanization. This process transforms a hydrophilic surface into a hydrophobic one.[7] The fundamental steps are as follows:

  • Surface Activation: The substrate must present reactive hydroxyl (-OH) groups. For materials that do not naturally have a high density of these groups, a surface activation step is crucial.[1]

  • Silane Reaction: The this compound reacts with the surface hydroxyl groups. This is a nucleophilic substitution reaction where the oxygen of the hydroxyl group attacks the silicon atom, displacing the chlorine atom.[7][8]

  • Byproduct Formation: Hydrogen chloride (HCl) is formed as a byproduct of this reaction.[7][8]

  • Monolayer Formation: Under controlled conditions, a self-assembled monolayer (SAM) of the silane is formed on the substrate surface, presenting a uniform hydrophobic interface.

Silanization_Mechanism cluster_0 Substrate Surface cluster_1 Silane Molecule cluster_2 Modified Surface Substrate_OH Substrate-OH Reaction Reaction Substrate_OH->Reaction Nucleophilic Attack Silane Cl-Si(CH₃)₂(CH₂)₃-Ph Silane->Reaction Reactant Modified_Surface Substrate-O-Si(CH₃)₂(CH₂)₃-Ph Reaction->Modified_Surface Covalent Bond Formation HCl HCl Reaction->HCl Byproduct

Caption: Mechanism of surface modification with this compound.

Experimental Protocols: From Preparation to Characterization

This section provides detailed, step-by-step protocols for creating and validating hydrophobic coatings using this compound.

Substrate Preparation: The Foundation for a Quality Coating

The cleanliness and activation of the substrate surface are critical for achieving a uniform and durable hydrophobic coating. The goal is to maximize the density of surface hydroxyl groups.

Protocol 1: Substrate Cleaning and Activation

  • Initial Cleaning:

    • Sonciate the substrate (e.g., glass slide, silicon wafer) in a sequence of solvents: acetone, isopropanol, and deionized water, for 15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen gas.

  • Surface Activation (Choose one of the following methods):

    • Piranha Solution (for robust substrates like silicon and glass):

      • Safety Precaution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

      • Prepare the piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 ratio.

      • Immerse the cleaned substrate in the piranha solution for 30-60 minutes.

      • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

    • Oxygen Plasma Treatment (for a wider range of substrates): [1][14]

      • Place the cleaned substrate in a plasma cleaner.

      • Treat the surface with oxygen plasma for 2-5 minutes according to the instrument's specifications. This process removes organic contaminants and generates hydroxyl groups.[1]

The Coating Process: Applying the Silane

This protocol describes the deposition of this compound from a non-aqueous solution. The absence of water is crucial to prevent premature hydrolysis and polymerization of the silane in solution.

Protocol 2: Silanization

  • Solution Preparation:

    • In a glove box or under an inert atmosphere (e.g., argon or nitrogen), prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane. The use of anhydrous solvents is critical to prevent premature reaction of the silane.

  • Substrate Immersion:

    • Immerse the activated and dried substrate into the silane solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time can be optimized depending on the desired surface coverage.

  • Rinsing:

    • Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent (toluene or hexane) to remove any unreacted silane.

    • Perform a final rinse with isopropanol or acetone.

  • Curing:

    • Cure the coated substrate in an oven at 110-120 °C for 30-60 minutes. This step helps to drive off any remaining solvent and to promote the formation of a stable siloxane network on the surface.

Experimental_Workflow Start Start Substrate_Cleaning Substrate Cleaning (Sonication) Start->Substrate_Cleaning Surface_Activation Surface Activation (Piranha or O₂ Plasma) Substrate_Cleaning->Surface_Activation Silanization Silanization (Substrate Immersion) Surface_Activation->Silanization Silane_Solution_Prep Prepare Silane Solution (Anhydrous Solvent) Silane_Solution_Prep->Silanization Rinsing Rinsing (Remove Excess Silane) Silanization->Rinsing Curing Curing (Oven) Rinsing->Curing Characterization Surface Characterization Curing->Characterization End End Characterization->End

Caption: Experimental workflow for creating a hydrophobic coating.

Characterization: Validating the Hydrophobic Surface

After the coating process, it is essential to characterize the surface to confirm its hydrophobicity and the quality of the coating.

Protocol 3: Surface Characterization

  • Contact Angle Goniometry:

    • This is the primary method to quantify the hydrophobicity of a surface.[15]

    • Place a droplet of deionized water (typically 2-5 µL) on the coated surface.

    • Measure the static contact angle using a contact angle goniometer.[15][16] A contact angle greater than 90° indicates a hydrophobic surface.[2][15][16][17] For well-prepared surfaces with this compound, expect contact angles in the range of 95-110°.

    • For a more in-depth analysis, measure the advancing and receding contact angles to determine the contact angle hysteresis.[18] A low hysteresis is indicative of a smooth and chemically homogeneous surface.[15][18]

  • Atomic Force Microscopy (AFM):

    • AFM can be used to visualize the topography of the coated surface at the nanoscale.[19][20]

    • This technique can confirm the uniformity of the silane coating and assess any changes in surface roughness.

  • X-ray Photoelectron Spectroscopy (XPS):

    • XPS is a surface-sensitive technique that can confirm the chemical composition of the coating.[19][21][22]

    • The presence of silicon (Si), carbon (C), and the absence of chlorine (Cl) in the XPS spectrum would confirm the successful covalent attachment of the silane to the surface.[19]

Characterization TechniqueParameter MeasuredExpected Outcome for a Successful Coating
Contact Angle Goniometry Static Water Contact Angle> 90° (typically 95-110°)
Contact Angle HysteresisLow value, indicating surface homogeneity
Atomic Force Microscopy (AFM) Surface Topography and RoughnessUniform surface with minimal change in roughness
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of Si and C; absence of Cl

Applications in Research and Drug Development

The ability to create well-defined hydrophobic surfaces has significant implications across various scientific disciplines.

  • Biomedical Devices: Hydrophobic coatings can reduce the non-specific binding of proteins and cells to implantable devices and diagnostic tools, improving their biocompatibility and performance.[23][24]

  • Drug Delivery: Organosilanes can be used to modify the surface of drug carriers like nanoparticles, enhancing their stability and controlling their interaction with biological environments.[4][23][25]

  • Microelectronics: In microfluidic devices, patterning of hydrophobic and hydrophilic regions is essential for controlling fluid flow and performing complex assays.

  • Protecting Surfaces: These coatings provide a protective barrier against moisture, which can prevent corrosion and degradation of sensitive materials.[24][26]

Troubleshooting and Considerations

  • Incomplete Hydrophobicity: If the resulting contact angle is lower than expected, it could be due to incomplete surface activation, moisture contamination in the silane solution, or insufficient reaction time.

  • Hazy or Uneven Coating: This may result from polymerization of the silane in solution due to moisture. Ensure all glassware and solvents are anhydrous and the reaction is carried out under an inert atmosphere.

  • Durability: The durability of the coating depends on the quality of the covalent bond with the substrate.[26][27] Proper substrate preparation is key to long-term stability.

Conclusion

This compound is a powerful and reliable agent for the creation of hydrophobic surfaces. By understanding the underlying chemical principles and following meticulous experimental protocols, researchers can consistently produce high-quality, durable hydrophobic coatings for a wide array of applications. The key to success lies in the careful preparation of the substrate, the exclusion of moisture during the silanization process, and the thorough characterization of the resulting surface.

References

  • Wikipedia. Silanization. [Link]

  • Nanoscience Instruments. Contact Angle Measurements and Wettability. [Link]

  • ResearchGate. Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. [Link]

  • Journal of the Korean Wood Science and Technology. Preparation and Characterization of Hydrophobic Coatings from Carnauba Wax/Lignin Blends. [Link]

  • Biolin Scientific. Contact angle measurements on superhydrophobic surfaces in practice. [Link]

  • KBR. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. [Link]

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  • ACS Omega. Preparation of a Superhydrophobic Surface by a One-Step Powder Pressing Method with Liquid Silicone Rubber As the Carrier. [Link]

  • ResearchGate. Measurement of contact angle for hydrophilic and hydrophobic surfaces. [Link]

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  • Google Patents. US9388314B2 - Surface modified silicon dioxide particles.
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  • MDPI. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. [Link]

  • ACS Publications. Insights into the Mechanical Properties of Ultrathin Perfluoropolyether–Silane Coatings | Langmuir. [Link]

  • AIP Publishing. Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical nanodevices. [Link]

  • Sto Corp. Understanding Hydrophobic Coatings and Finishes. [Link]

  • ORBi. Evaluation of the durability of hydrophobic treatments on concrete architectural heritage. [Link]

  • RSC Publishing. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry. [Link]

  • MDPI. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]

  • MDPI. Chemical Composition of Hydrophobic Coating Solutions and Its Impact on Carbonate Stones Protection and Preservation. [Link]

  • PubMed Central. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [Link]

  • SiSiB SILICONES. Fluoro Silanes as surface modification, fluorosilane coating. [Link]

  • DTIC. Development of Hydrophobic Coatings for Water-Repellent Surfaces Using Hybrid Methodology. [Link]

  • TOF-MS. Characterization of silane-based hydrophobic admixtures in concrete using TOF-MS. [Link]

  • ResearchGate. (PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification. [Link]

  • Silanization of Cotton Fabric to Obtain Durable Hydrophobic and Oleophobic Materials. [Link]

  • Gelest, Inc. (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. 3-Phenylpropyldimethylchlorosilane. [Link]

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Applications of "Chlorodimethyl(3-phenylpropyl)silane" in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chlorodimethyl(3-phenylpropyl)silane in Materials Science

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and development professionals on the applications of this compound (CAS No. 17146-09-7) in materials science. It details the underlying chemical principles, core applications, detailed experimental protocols, and safety considerations associated with this versatile organosilane reagent.

Introduction to this compound

This compound is an organosilicon compound featuring a reactive chlorosilyl head group and a non-polar phenylpropyl tail.[1][2] This bifunctional nature is the cornerstone of its utility, enabling the covalent modification of various surfaces to alter their physicochemical properties. The molecule's structure consists of a silicon atom bonded to a reactive chlorine atom, two methyl groups, and a 3-phenylpropyl group.[3]

The primary role of this silane is to transform hydrophilic surfaces, rich in hydroxyl (-OH) groups (such as glass, silica, and metal oxides), into hydrophobic, non-polar surfaces.[4] The phenylpropyl group provides a defined organic layer that can induce hydrophobicity, serve as a stationary phase in chromatography, or act as a stable, low-energy interface in microelectronics and sensor applications.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17146-09-7[1][2]
Molecular Formula C₁₁H₁₇ClSi[1][4]
Molecular Weight 212.79 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[2][5]
Boiling Point 75 °C at 0.5 mmHg[1][4]
Density ~0.963 g/mL[3][4]
Flash Point 103 °C[2][4]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[4]

The Chemistry of Surface Modification: Mechanism of Action

The efficacy of this compound as a surface modifying agent hinges on a two-step hydrolysis and condensation reaction. Understanding this mechanism is critical for designing successful and reproducible modification protocols.

  • Hydrolysis: The silicon-chlorine (Si-Cl) bond is highly susceptible to hydrolysis. In the presence of even trace amounts of water (from the atmosphere or adsorbed on the substrate surface), the chlorine atom is rapidly displaced by a hydroxyl group, forming the reactive intermediate, dimethyl(3-phenylpropyl)silanol (R-Si(CH₃)₂-OH), and releasing hydrogen chloride (HCl) as a byproduct.[6][7]

  • Condensation: The newly formed silanol group is highly reactive towards hydroxyl groups present on the surface of inorganic substrates (M-OH). It readily undergoes a condensation reaction, forming a stable, covalent siloxane bond (M-O-Si) that permanently anchors the 3-phenylpropyl moiety to the surface.[6][7]

Because this molecule is a monochlorosilane, it predominantly forms a single bond with the surface. This minimizes the potential for intermolecular cross-linking (polymerization), which is common with di- and trichlorosilanes, facilitating the formation of well-defined monolayers.[8]

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Condensation A R-Si(CH₃)₂-Cl This compound C R-Si(CH₃)₂-OH Reactive Silanol Intermediate A->C + H₂O B H₂O (Trace Water) D HCl Byproduct F R-Si(CH₃)₂-OH C->F Reacts with Surface E M-OH (Substrate Surface Hydroxyl) G M-O-Si(CH₃)₂-R Covalently Modified Surface E->G + Silanol H H₂O Byproduct

Mechanism of silanization on a hydroxylated surface.

Core Applications in Materials Science

Surface Hydrophobization

The most direct application is to render hydrophilic surfaces hydrophobic. The covalently attached 3-phenylpropyl groups form a dense, non-polar layer that shields the polar surface hydroxyl groups, mitigating hydrogen bonding and repelling water.[4] This is invaluable for creating:

  • Water-repellent coatings on glass and ceramics.[4]

  • Anti-stiction layers for microelectromechanical systems (MEMS).[4][8]

  • Moisture barriers in electronic packaging.

  • Hydrophobic modification of mineral fillers for improved dispersion in polymer composites.[4]

Self-Assembled Monolayers (SAMs)

Chlorosilanes are classic precursors for the formation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films.[8] By carefully controlling deposition conditions, this compound can form a uniform monolayer on silicon wafers, glass, or mica. These SAMs are used to precisely engineer surface energy, wettability, and adhesion, finding use in nanofabrication, biosensors, and fundamental surface science studies.[8][9]

Stationary Phases for Chromatography

The phenyl group in the silane provides unique separation capabilities based on π-π interactions. When bonded to silica particles, it creates a "phenyl phase" for high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[2][10] This stationary phase is particularly effective for the separation of aromatic compounds, peptides, and other molecules with aromatic character.[11]

Functionalization of Nanoparticles

Silanization is a robust method for modifying the surface of nanoparticles (e.g., SiO₂, TiO₂, Fe₃O₄) to improve their compatibility and dispersion within polymer matrices or liquid media.[12][13] Functionalizing nanoparticles with this compound can prevent agglomeration and tailor the particle-matrix interface, which is crucial for developing advanced nanocomposites with enhanced mechanical or optical properties.[14][15]

Experimental Protocols

Safety First: this compound is corrosive and causes severe skin burns and eye damage.[16] It reacts with moisture to release corrosive HCl gas.[17] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[16] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

Protocol 1: General Surface Modification of Glass or Silicon Substrates (Solution Phase)

This protocol details the steps for creating a hydrophobic surface on a glass slide or silicon wafer.

G A 1. Substrate Cleaning (Sonication in Acetone, IPA) B 2. Surface Activation (Hydroxylation) (Piranha or Plasma Treatment) A->B D 4. Surface Immersion (1-4 hours at RT in inert atm.) B->D C 3. Silanization Solution Prep (1% Silane in Anhydrous Toluene) C->D E 5. Rinsing & Curing (Rinse with Toluene, IPA; Cure at 110°C) D->E F 6. Characterization (Contact Angle, FTIR, XPS) E->F

Workflow for solution-phase surface modification.

Materials:

  • Glass slides or silicon wafers

  • Acetone, Isopropanol (IPA) (reagent grade)

  • Anhydrous Toluene

  • This compound

  • Piranha solution (3:1 H₂SO₄:H₂O₂) (EXTREME CAUTION) or a plasma cleaner

  • Nitrogen or Argon gas source

  • Beakers, petri dishes, tweezers

  • Sonicator, oven

Methodology:

  • Substrate Cleaning: a. Place substrates in a beaker and sonicate in acetone for 15 minutes. b. Decant the acetone, replace with IPA, and sonicate for another 15 minutes. c. Dry the substrates under a stream of nitrogen and place them in an oven at 110 °C for 30 minutes to remove residual moisture.

  • Surface Activation (Hydroxylation): a. (Piranha Method - Use extreme caution): In a fume hood, immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-45 minutes. This process generates a high density of surface hydroxyl groups.[18] b. (Alternative Plasma Method): Place substrates in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes. c. Rinse the activated substrates thoroughly with deionized water and dry again in an oven at 110 °C for at least 1 hour.

  • Silanization: a. In the fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene. Anhydrous solvent is critical to prevent premature silane polymerization in the solution.[18] b. Place the dry, activated substrates in a reaction vessel (e.g., a petri dish with a lid). c. Submerge the substrates in the silanization solution. Purge the vessel with nitrogen or argon to displace moist air and then seal it. d. Allow the reaction to proceed for 1-4 hours at room temperature. Longer times may be needed for denser coatings.

  • Post-Silanization Cleaning and Curing: a. Remove the substrates from the silanization solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane. b. Sonicate the substrates briefly (1-2 minutes) in IPA to remove any remaining unbound molecules. c. Dry the substrates under a nitrogen stream. d. Cure the substrates by baking in an oven at 110-120 °C for 1 hour. This step drives the condensation reaction to completion and removes any remaining solvent.

Protocol 2: Preparation of Phenyl-Bonded Silica for Chromatography

This protocol provides a general method for functionalizing bulk silica gel.

Materials:

  • Porous silica gel (chromatography grade)

  • Anhydrous Toluene

  • This compound

  • Triethylamine (as an HCl scavenger, optional but recommended)

  • Methanol

  • Round-bottom flask with reflux condenser and nitrogen inlet

Methodology:

  • Silica Activation: Activate the silica gel by heating it at 150 °C under vacuum for 4-6 hours to remove adsorbed water. Cool to room temperature under a nitrogen atmosphere.

  • Slurry Preparation: In a round-bottom flask, suspend the activated silica gel in anhydrous toluene (approx. 10 mL of toluene per gram of silica).

  • Silanization Reaction: a. Add this compound to the slurry. The amount required can be calculated based on the surface area of the silica and an assumed surface hydroxyl density (typically 3-5 µmol/m²). A slight excess is often used. b. (Optional) Add triethylamine to the mixture (in molar equivalence to the silane) to act as an acid scavenger for the HCl byproduct. c. Heat the mixture to reflux under a nitrogen atmosphere and maintain for 4-8 hours with constant stirring.

  • Washing and Capping: a. Cool the mixture to room temperature and filter the modified silica gel. b. Wash the silica sequentially with toluene, methanol, and then diethyl ether to remove unreacted silane and byproducts. c. (Optional "End-capping"): To block any remaining unreacted silanol groups, the silica can be re-suspended in toluene and treated with a smaller, more reactive silane like trimethylchlorosilane, followed by another washing cycle. d. Dry the final product under vacuum at 60-80 °C until a fine, free-flowing powder is obtained.

Characterization of Modified Surfaces

Verifying the success and quality of the surface modification is a critical final step.

  • Water Contact Angle (WCA) Goniometry: This is the simplest and most direct method to confirm a change in surface energy. A successfully modified hydrophilic surface (WCA < 20°) will become hydrophobic, exhibiting a WCA typically greater than 90°.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Using an Attenuated Total Reflectance (ATR) accessory is ideal for flat surfaces. Look for the appearance of characteristic peaks for the phenyl group (aromatic C-H stretches ~3000-3100 cm⁻¹, C=C stretches ~1600 and 1450 cm⁻¹) and Si-O-Si bonds (~1000-1100 cm⁻¹).[19]

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides quantitative elemental analysis. A successful modification will show an increase in the Carbon (C 1s) and Silicon (Si 2p) signals relative to the substrate signals.

  • Ellipsometry: For flat, reflective substrates like silicon wafers, ellipsometry can be used to accurately measure the thickness of the deposited silane layer, confirming monolayer or near-monolayer coverage.[20]

References

  • (3-phenylpropyl)dimethylchlorosilane Safety Data Sheet. (n.d.). Gelest Inc. Retrieved from [Link]

  • (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE Product Page. (n.d.). Gelest Inc. Retrieved from [Link]

  • (3-Phenylpropyl)dimethylchlorosilane. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • 3-Phenylpropyldimethylchlorosilane. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Okamoto, M. (1992). [Preparation of phenyl treated packing materials for high-performance liquid chromatography: evaluation by retention behaviour of carbamazepine and diphenylhydantoin]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 112(6), 409-413.
  • Tallant, D. R., Bunker, B. C., Brinker, C. J., & Balfe, C. A. (1986). The effects of hydrolysis on the Raman spectra of linear organosiloxanes. In Better ceramics through chemistry II (pp. 51-56).
  • Self-Assembled Monolayers (SAMs). (n.d.). Gelest Inc. Retrieved from [Link]

  • Pfeiffer, J., & Wacker, O. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(2-4), 215-227.
  • Singh, S., Kumar, V., & Kapoor, D. (2023).
  • Application Notes and Protocols for Surface Modification Using Alkoxysilanes. (2025). BenchChem.
  • The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles. (2015).
  • Reaction of surface hydroxyl groups with fluoroalkyl silane vapor. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Bataineh, S. A., & Lucy, C. A. (2024). Continuous stationary phase gradient preparation on planar chromatographic media using vapor phase deposition of silane.
  • Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. (2013). Applied Surface Science, 283, 984-990.
  • Chemical Functionalities of 3-aminopropyltriethoxy-silane for Surface Modification of Metal Oxide Nanoparticles. (2019). Semantic Scholar.
  • A Comparative Guide to the Characterization of Trimethoxy(propyl)silane Modified Surfaces. (2025). BenchChem.
  • Kim, S. H., et al. (2021). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers.
  • Functionalization of magnetic nanoparticles with 3-aminopropyl silane. (2008).
  • Surface chemical conversion of 3-glycidoxypropyldimethylethoxysilane on hydroxylated silicon surface: FT-IR, contact angle and ellipsometry analysis. (2007). PubMed.

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Application Notes and Protocols for Catalyst Immobilization using Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Heterogeneous Catalysis

In the realms of pharmaceutical development and fine chemical synthesis, the transition from homogeneous to heterogeneous catalysis is a paramount objective. The ability to immobilize a catalyst on a solid support simplifies product purification, facilitates catalyst recovery and reuse, and enhances process sustainability. This guide provides a comprehensive overview and detailed protocols for the covalent immobilization of catalysts on solid supports, specifically utilizing "Chlorodimethyl(3-phenylpropyl)silane" as a robust anchoring linker. This organosilane offers a strategic combination of a reactive chlorosilyl group for covalent attachment to oxide supports and a phenylpropyl chain that serves as a versatile platform for coordinating a wide array of organometallic catalysts.

The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully heterogenize catalysts, thereby bridging the gap between laboratory-scale discovery and process-scale implementation. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot these protocols for their specific catalytic systems.

Core Principle: The Silanization of Oxide Supports

The foundational step in this immobilization strategy is the surface modification of a solid support, typically silica (SiO₂), via silanization. Oxide supports are rich in surface hydroxyl groups (silanols, Si-OH), which serve as reactive sites for covalent bonding with organosilanes. This compound reacts with these silanol groups to form stable siloxane (Si-O-Si) bonds, effectively grafting the phenylpropyl linker onto the support's surface.[1][2][3]

The phenyl group at the terminus of the linker provides a versatile anchor for a variety of transition metal catalysts, particularly those with ligands capable of π-π stacking or other interactions with the aromatic ring. This two-step approach—surface functionalization followed by catalyst coordination—ensures a stable and well-defined heterogeneous catalytic system.

Experimental Workflows and Protocols

This section outlines the detailed, step-by-step methodologies for the preparation and characterization of a catalyst immobilized on a this compound-functionalized support. As a representative example, we will focus on the immobilization of a palladium catalyst, widely used in cross-coupling reactions.

Diagram of the Overall Experimental Workflow

experimental_workflow cluster_prep Support Preparation cluster_func Surface Functionalization cluster_immob Catalyst Immobilization cluster_char Characterization Support Silica Support (e.g., Mesoporous Silica) Activation Activation (Acid treatment & Drying) Support->Activation Removal of impurities & generation of Si-OH Silanization Silanization with This compound Activation->Silanization Reaction in anhydrous solvent Washing_Drying_1 Washing & Drying Silanization->Washing_Drying_1 Removal of excess silane Catalyst_Coordination Coordination of Palladium Precursor Washing_Drying_1->Catalyst_Coordination Reaction with Pd(OAc)₂ Washing_Drying_2 Final Washing & Drying Catalyst_Coordination->Washing_Drying_2 Removal of unbound Pd Characterization Physicochemical Characterization Washing_Drying_2->Characterization FT-IR, XPS, TGA, ICP-MS, SEM, TEM

Caption: Overall workflow for catalyst immobilization.

Part 1: Preparation and Activation of the Silica Support

Rationale: The initial preparation of the silica support is critical to ensure a high density of reactive silanol groups and to remove any surface contaminants that might interfere with the silanization process. Acid washing followed by thorough drying under vacuum is a standard and effective procedure.

Protocol 1: Activation of Mesoporous Silica (e.g., SBA-15)

  • Acid Washing:

    • Suspend 10 g of mesoporous silica in 200 mL of 3 M hydrochloric acid (HCl).

    • Stir the suspension at 60 °C for 6 hours to remove any organic residues and metal impurities.

    • Filter the silica using a Büchner funnel and wash extensively with deionized water until the filtrate is neutral (pH ~7).

  • Drying:

    • Dry the washed silica in an oven at 120 °C for 12 hours.

    • For the final activation step, heat the dried silica under high vacuum (e.g., using a Schlenk line) at 150 °C for 8 hours to remove physisorbed water and expose the silanol groups.

    • Cool the activated silica to room temperature under an inert atmosphere (e.g., nitrogen or argon) and store in a desiccator.

Part 2: Surface Functionalization with this compound

Rationale: This step involves the covalent grafting of the phenylpropyl linker onto the activated silica surface. The reaction is performed under anhydrous conditions to prevent the hydrolysis and self-polymerization of the chlorosilane in the bulk solution.[4] Anhydrous toluene is a common solvent for this reaction.

Protocol 2: Silanization of Activated Silica

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 10 g of activated silica.

    • Under a positive pressure of nitrogen, add 200 mL of anhydrous toluene via a cannula or syringe.

    • Stir the suspension to ensure the silica is well-dispersed.

  • Silanization Reaction:

    • Slowly add 5 mL of this compound to the stirred silica suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The reaction time can be optimized for specific applications.[5]

  • Washing and Drying:

    • After cooling to room temperature, filter the functionalized silica.

    • Wash the silica sequentially with copious amounts of toluene, dichloromethane, and methanol to remove any unreacted silane and by-products.

    • Dry the phenylpropyl-functionalized silica (SiO₂-PhPr) under vacuum at 80 °C for 12 hours.

Part 3: Immobilization of a Palladium Catalyst

Rationale: The phenyl groups on the functionalized support can coordinate with palladium precursors, such as palladium(II) acetate, through π-coordination or by providing a hydrophobic environment that facilitates the deposition and stabilization of palladium nanoparticles upon reduction.[6][7]

Protocol 3: Palladium(II) Acetate Immobilization

  • Reaction Setup:

    • In a round-bottom flask, suspend 5 g of the dried SiO₂-PhPr in 100 mL of anhydrous acetone or tetrahydrofuran (THF).

    • In a separate flask, dissolve 0.2 g of palladium(II) acetate (Pd(OAc)₂) in 50 mL of the same solvent.

  • Catalyst Loading:

    • Add the palladium(II) acetate solution to the stirred silica suspension.

    • Stir the mixture at room temperature for 24 hours to allow for the coordination of the palladium precursor to the phenyl groups.

  • Washing and Drying:

    • Filter the resulting solid and wash thoroughly with the reaction solvent to remove any unbound palladium acetate.

    • Dry the final palladium-immobilized catalyst (Pd@SiO₂-PhPr) under vacuum at 60 °C for 12 hours.

Self-Validating System: Characterization of the Immobilized Catalyst

To ensure the success of each step and the integrity of the final catalytic material, a suite of characterization techniques should be employed. This provides a self-validating system, confirming the intended chemical transformations and the physical properties of the material.

Table of Expected Characterization Results
Stage of Synthesis Characterization Technique Expected Observations and Interpretations
Activated Silica FT-IR Spectroscopy Sharp peak around 3745 cm⁻¹ (isolated Si-OH), broad band around 3400 cm⁻¹ (H-bonded Si-OH).[8]
TGA (Thermogravimetric Analysis) Weight loss corresponding to the dehydroxylation of the surface.
SiO₂-PhPr FT-IR Spectroscopy Appearance of new peaks corresponding to the phenylpropyl group: C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the alkyl chain (~2850-2960 cm⁻¹), and C=C stretching of the phenyl ring (~1600 and 1495 cm⁻¹). A significant decrease in the intensity of the Si-OH peak.
XPS (X-ray Photoelectron Spectroscopy) Presence of C 1s and Si 2p signals. High-resolution C 1s spectrum can be deconvoluted to show contributions from the alkyl and aromatic carbons.[9]
TGA Weight loss at higher temperatures corresponding to the decomposition of the grafted organic moiety, allowing for the quantification of the functionalization degree.
Pd@SiO₂-PhPr XPS Presence of Pd 3d peaks, confirming the immobilization of palladium. The binding energy of the Pd 3d₅/₂ peak can indicate the oxidation state of palladium (typically around 336-338 eV for Pd(II) and 335 eV for Pd(0)).[8][10]
ICP-MS/AES (Inductively Coupled Plasma Mass/Atomic Emission Spectrometry) Quantitative determination of the palladium loading on the support.
SEM (Scanning Electron Microscopy) & TEM (Transmission Electron Microscopy) Visualization of the morphology of the support and the dispersion of palladium nanoparticles (if reduced to Pd(0)).[6][7]
Diagram of the Silanization Reaction Mechanism

silanization_mechanism cluster_surface Silica Surface cluster_silane This compound cluster_product Functionalized Surface Silica Si-OH Si-OH Product Si-O-Si(CH₃)₂(CH₂)₃-Ph Silica->Product Reaction Silane Cl-Si(CH₃)₂(CH₂)₃-Ph Silane->Product Byproduct HCl

Sources

Application Notes & Protocols: Chlorodimethyl(3-phenylpropyl)silane as a Coupling Agent in Composites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Interface in Modern Composites

In the realm of advanced materials, the performance of polymer composites is critically dependent on the quality of the interface between the inorganic filler/reinforcement and the organic polymer matrix. The inherent chemical incompatibility between hydrophilic inorganic surfaces (like glass, silica, or metal oxides) and hydrophobic polymer matrices often leads to weak interfacial adhesion, compromising the mechanical, thermal, and long-term durability of the composite material. Silane coupling agents are bifunctional molecules designed to act as a molecular bridge across this interface, ensuring efficient stress transfer and enhancing the overall performance of the composite.[1][2]

This technical guide focuses on a specific, non-reactive silane coupling agent: Chlorodimethyl(3-phenylpropyl)silane . Unlike silanes with reactive functional groups (e.g., amino, epoxy, or vinyl), the efficacy of this agent lies in its ability to tailor surface energy and improve physical compatibility. The phenylpropyl group provides a unique combination of hydrophobicity and aromatic character, making it particularly suitable for enhancing the performance of composites where the polymer matrix is non-polar or aromatic in nature.[3][4] This document provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is essential for its effective and safe application.

PropertyValueReference
CAS Number 17146-09-7[4][5]
Molecular Formula C₁₁H₁₇ClSi[4][5]
Molecular Weight 212.79 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 121°C[4]
Density ~0.963 g/cm³[5]
UN Number 2987 (Chlorosilanes, corrosive, n.o.s.)[4]

Mechanism of Action: A Tale of Two Ends

The effectiveness of this compound as a coupling agent stems from its dual chemical nature. The molecule possesses an inorganic-reactive chlorosilyl group and an organic-compatible phenylpropyl group.

  • Reaction with Inorganic Surfaces: The chlorosilyl end of the molecule is highly reactive towards hydroxyl (-OH) groups present on the surface of inorganic fillers and reinforcements like silica, glass fibers, and alumina.[3][6] In the presence of surface-adsorbed moisture, the chloro group readily hydrolyzes to form a reactive silanol (Si-OH) group. This silanol then condenses with the surface hydroxyls, forming stable, covalent siloxane bonds (Si-O-Filler). This process anchors the silane molecule to the inorganic surface.[3]

  • Interaction with the Polymer Matrix: The 3-phenylpropyl group is non-reactive and hydrophobic. Its primary role is to improve the compatibility and adhesion with the polymer matrix through physical interactions. The long alkyl chain and the aromatic phenyl ring can interdiffuse and entangle with the polymer chains of the matrix.[7] This is particularly effective in non-polar thermoplastic matrices like polypropylene and polyethylene, as well as matrices with aromatic character like polystyrene or certain epoxy resins. This physical entanglement creates a strong interfacial layer that facilitates stress transfer from the polymer matrix to the reinforcing filler.[7]

Visualizing the Coupling Mechanism

The following diagram illustrates the stepwise process of surface modification and interfacial coupling.

CouplingMechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Interfacial Coupling Silane This compound (C₆H₅(CH₂)₃Si(CH₃)₂Cl) Silanol Phenylpropyl Dimethylsilanol (C₆H₅(CH₂)₃Si(CH₃)₂OH) Silane->Silanol Hydrolysis Water Surface Moisture (H₂O) Water->Silanol Filler Inorganic Filler Surface (-Filler-OH) Silanol->Filler TreatedFiller Treated Filler Surface (-Filler-O-Si(CH₃)₂(CH₂)₃C₆H₅) Filler->TreatedFiller Condensation Polymer Polymer Matrix TreatedFiller->Polymer Composite Strong Interface Polymer->Composite Physical Entanglement (Van der Waals Forces)

Caption: Mechanism of this compound in composites.

Key Applications and Benefits

The primary application of this compound is the surface treatment of fillers to enhance their compatibility with polymer matrices, leading to improved composite properties.

  • Hydrophobization of Fillers: It transforms hydrophilic fillers into hydrophobic materials, which improves their dispersion in non-polar polymers and reduces moisture absorption at the filler-matrix interface.[3][8]

  • Improved Mechanical Properties: By creating a strong interface, it enhances stress transfer, leading to increased tensile strength, flexural strength, and impact resistance of the final composite.[3][9]

  • Enhanced Processing Characteristics: Improved wetting and dispersion of the filler in the polymer can reduce the viscosity of the composite mixture, leading to better processing characteristics during molding and extrusion.[3]

  • Increased Thermal Stability: The presence of phenyl groups can contribute to the thermal stability of the composite material.[10]

  • Compatibility: It is particularly effective with non-polar thermoplastic polymers such as polypropylene (PP) and polyethylene (PE), and can also be used with thermosets like epoxy resins where enhanced hydrophobicity is desired.[9][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the surface treatment of inorganic fillers using this compound. It is crucial to perform these procedures in a well-ventilated fume hood and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, due to the corrosive nature of chlorosilanes and the use of organic solvents.

Protocol 1: Wet (Slurry) Treatment of Silica Nanoparticles

This method is suitable for achieving a uniform coating on fine powders like nano-silica or fumed silica.

Materials and Equipment:

  • Silica nanoparticles (or other inorganic filler)

  • This compound

  • Anhydrous ethanol or isopropanol

  • Deionized water

  • Glacial acetic acid (for pH adjustment if needed, though often unnecessary for chlorosilanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Filler Pre-treatment: Dry the silica nanoparticles in an oven at 110-120°C for at least 4 hours to remove physically adsorbed water. This step is crucial for consistent results.

  • Solvent Preparation: In a round-bottom flask, disperse the dried silica nanoparticles in anhydrous ethanol to form a slurry. A typical concentration is 5-10% w/v. Stir vigorously to ensure a uniform dispersion.

  • Silane Addition: The amount of silane to be added is typically between 0.5% and 2% of the weight of the filler.[12] The optimal amount depends on the surface area of the filler and should be determined experimentally.[3] Slowly add the calculated amount of this compound to the stirred slurry at room temperature.

  • Reaction: The hydrolysis of the chlorosilane will occur with the residual moisture on the filler surface. To ensure complete reaction, the mixture can be stirred at room temperature for 12-24 hours or refluxed at a gentle temperature (e.g., 60-80°C) for 2-4 hours.[6][13]

  • Washing and Separation: After the reaction, separate the treated silica nanoparticles from the solution by centrifugation.

  • Rinsing: Wash the collected nanoparticles with fresh anhydrous ethanol to remove any unreacted silane and by-products. Repeat the centrifugation and washing steps at least three times.

  • Drying: Dry the washed and treated silica nanoparticles in an oven at 80-100°C for 12-24 hours to remove the solvent and complete the condensation of the silane on the surface.

  • Post-Treatment: The dried, free-flowing powder is now ready for incorporation into the polymer matrix.

Protocol 2: Dry Treatment of Glass Fibers

This method is more suited for larger-scale production and for treating reinforcements like chopped or milled glass fibers.

Materials and Equipment:

  • Glass fibers (chopped or milled)

  • This compound

  • High-shear mixer (e.g., Henschel mixer)

  • Spray nozzle system

  • Drying oven

Procedure:

  • Filler Loading: Place the pre-dried glass fibers into the high-shear mixer.

  • Silane Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like isopropanol or acetone (e.g., 5-10% v/v).

  • Application: Start the high-shear mixer to fluidize the glass fibers. Spray the silane solution onto the tumbling fibers using a fine nozzle to ensure uniform distribution. The amount of silane should be calculated based on the weight of the glass fibers (typically 0.3-1.0%).[14]

  • Mixing and Reaction: Continue mixing at high speed for 15-30 minutes to ensure even coating and to promote the reaction between the silane and the fiber surface through frictional heat and intimate contact.

  • Drying/Curing: Transfer the treated glass fibers to an oven and heat at 100-120°C for 1-2 hours to drive off the solvent and by-products, and to complete the condensation reaction.[15]

  • Storage: Store the treated fibers in a dry environment to prevent moisture absorption before compounding with the polymer matrix.

Workflow for Filler Surface Treatment

The general workflow for both wet and dry treatment methods is depicted below.

TreatmentWorkflow cluster_wet Wet Method cluster_dry Dry Method start Start pretreat Filler Pre-treatment (Drying) start->pretreat slurry Prepare Slurry (Filler + Solvent) pretreat->slurry load_mixer Load Filler into High-Shear Mixer pretreat->load_mixer add_silane_wet Add Silane slurry->add_silane_wet react_wet React (Stir/Reflux) add_silane_wet->react_wet wash Wash & Centrifuge react_wet->wash dry_cure Final Drying / Curing wash->dry_cure spray_silane Spray Silane Solution load_mixer->spray_silane mix Mix at High Speed spray_silane->mix mix->dry_cure end Treated Filler Ready dry_cure->end

Caption: General workflow for filler treatment with silane coupling agents.

Validation and Quality Control

To ensure the success of the surface treatment, it is recommended to perform validation tests:

  • Contact Angle Measurement: A simple and effective method to verify the change in surface energy. A significant increase in the water contact angle on a pressed pellet of the treated filler compared to the untreated filler indicates successful hydrophobization.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of silane grafted onto the filler surface by measuring the weight loss in a specific temperature range corresponding to the decomposition of the organic part of the silane.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the presence of the phenyl and alkyl groups of the silane on the filler surface, confirming the chemical modification.

Safety and Handling

This compound is a corrosive material that reacts with moisture.[4] It is essential to handle it in a dry, inert atmosphere if possible, and always in a well-ventilated fume hood. It can cause severe skin burns and eye damage. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound serves as a highly effective, non-reactive coupling agent for improving the performance of polymer composites, particularly those with non-polar matrices. By forming a stable chemical bond with inorganic fillers and physically entangling with the polymer matrix, it creates a robust interface that enhances mechanical properties, improves processing, and increases the durability of the final material. The protocols outlined in this guide provide a solid foundation for researchers and developers to effectively utilize this versatile coupling agent in their composite formulations. Experimental optimization of the treatment parameters for specific filler-polymer systems is always recommended to achieve the best possible performance.

References

  • AZoM. (2012, September 7). A Guide to Silane Solution Mineral and Filler Treatments. [Link]

  • ResearchGate. (n.d.). Effect of the silane concentration on the selected properties of an experimental microfilled composite resin. [Link]

  • IADR Abstract Archives. (n.d.). Silane Treatment Level on Glass Fillers for Composites. [Link]

  • OSi. Phenyl Silanes. [Link]

  • Silico. Silane Coupling Agents. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Surface Modification of Nano-Al2O3 with Silane Coupling Agent and Its Effect on the Compressive Strength of PI/Al2O3 Composites. [Link]

  • NIH. (n.d.). Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. [Link]

  • Gelest, Inc. (n.d.). Silane Coupling Agents. [Link]

  • SciELO. (2010, September 2). Surface modification of alumina nanoparticles with silane coupling agents. [Link]

  • Silico. (2009, September 5). How to Choose the Right Silane Coupling Agent. [Link]

  • DTIC. (n.d.). APPLICATION OF CHLOROSILANE FINISHES TO GLASS FIBERS USING THE AZEOTROPIC DISTILLATION METHOD. [Link]

  • Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 3-Phenylpropyldimethylchlorosilane. [Link]

  • ScienceDirect. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. [Link]

  • SiSiB SILICONES. (n.d.). Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. [Link]

  • Google Patents. (n.d.). EP2220156A1 - Hydrophobic modification of mineral fillers and mixed polymer systems.
  • ResearchGate. (2018, February 8). (PDF) One-pot synthesis and modification of silica nanoparticles with 3-chloropropyl-trimethoxysilane assisted by microwave irradiation. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2009059382A1 - Hydrophobic modification of mineral fillers and mixed polymer systems.
  • UPCommons. (n.d.). Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Amorphous Poly(tetramethylene oxide)-based Polyurethane-Urea Copolymer Nanocomposites. [Link]

  • Philippine Journal of Science. (n.d.). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. [Link]

  • NIH. (2022, December 17). Study on Preparation and Properties of Glass Fibre Fabric Reinforced Polyphenylene Sulphide Composites. [Link]

  • MDPI. (n.d.). Recent Progress in Modifications, Properties, and Practical Applications of Glass Fiber. [Link]

  • Herculane. (n.d.). Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. [Link]

  • NIH. (n.d.). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. [Link]

  • ResearchGate. (n.d.). (PDF) Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites. [Link]

  • ResearchGate. (2017, August 8). Effects of Silane Coupling Agent on the Mechanical and Thermal Properties of Silica/Polypropylene Composites. [Link]

  • MDPI. (n.d.). Effect of Silane Coupling Treatment on the Adhesion between Polyamide and Epoxy Based Composites Reinforced with Carbon Fibers. [Link]

  • The Journal of Contemporary Dental Practice. (2007, February 1). Silane Based Concepts on Bonding Resin Composite to Metals. [Link]

  • Gelest, Inc. (n.d.). Silane Coupling Agents - Technical Library. [Link]

  • ResearchGate. (n.d.). Use of silane agents and poly(propylene‐g‐maleic anhydride) copolymer as adhesion promoters in glass fiber/polypropylene composites. [Link]

  • ResearchGate. (n.d.). A Novel Silane System for Amalgam Repair with Resin Composite: an in vitro Study. [Link]

  • ResearchGate. (n.d.). Silane treated glass fibers. [Link]

  • MDPI. (n.d.). Highly Hydrophobic Organosilane-Functionalized Cellulose: A Promising Filler for Thermoplastic Composites. [Link]

  • PubMed. (2017, October 1). Effects of silane-modified fillers on properties of dental composite resin. [Link]

  • ResearchGate. (n.d.). Grafting of 3-(trimethoxysilyl)propyl methacrylate onto polypropylene and use as a coupling agent in viscose fiber/polypropylene composites. [Link]

  • ResearchGate. (n.d.). Effects of Silane on the Properties of Wood-Plastic Composites with Polyethylene-Polypropylene Blends as Matrices. [Link]

  • Google Patents. (n.d.). JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane.
  • MDPI. (2023, February 13). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. [Link]

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Troubleshooting & Optimization

Side reactions of "Chlorodimethyl(3-phenylpropyl)silane" with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Chlorodimethyl(3-phenylpropyl)silane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Instead of a simple list of protocols, this guide is structured as a series of frequently asked questions and troubleshooting scenarios that arise in the lab. We will delve into the causality behind common side reactions with nucleophiles and provide validated strategies to ensure the success of your experiments.

FAQ 1: The Primary Side Reaction - Unwanted Dimerization
Q1: My reaction yield is significantly lower than expected, and I've isolated a greasy, high-molecular-weight byproduct. My NMR is clean other than this new substance. What am I looking at?

A1: You are almost certainly observing the formation of 1,3-bis(3-phenylpropyl)-1,1,3,3-tetramethyldisiloxane. This is the most common and frustrating side product when working with chlorosilanes.[1][2] It arises from the reaction of the starting material with trace amounts of water, which is a potent oxygen nucleophile.

The reaction proceeds in two steps:

  • Hydrolysis: The chlorosilane reacts with water to form the corresponding silanol, chlorodimethyl(3-phenylpropyl)silanol, and hydrochloric acid (HCl).[2][3]

  • Condensation: This newly formed silanol is nucleophilic and rapidly reacts with another molecule of the starting chlorosilane to form the stable disiloxane dimer, releasing another equivalent of HCl.[1]

This dimerization consumes two equivalents of your starting material for every one molecule of water, leading to a rapid decrease in potential yield.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation start_silane RMe₂Si-Cl (this compound) silanol RMe₂Si-OH (Silanol Intermediate) start_silane->silanol Nucleophilic Attack by H₂O water H₂O (Trace Moisture) water->silanol hcl1 HCl silanol2 RMe₂Si-OH silanol->silanol2 Generated Silanol is Nucleophilic disiloxane RMe₂Si-O-SiMe₂R (Disiloxane Byproduct) silanol2->disiloxane Nucleophilic Attack by Silanol start_silane2 RMe₂Si-Cl start_silane2->disiloxane hcl2 HCl

Caption: Mechanism of moisture-induced disiloxane formation.

Q2: Given the high sensitivity to moisture, what is a reliable protocol for ensuring my reaction is truly anhydrous?

A2: Rigorous exclusion of water is non-negotiable for success. Simply using a solvent from a new bottle is often insufficient. Here is a field-proven protocol for setting up an anhydrous reaction.

Protocol 1: Setup for Anhydrous Silylation

Step Action Causality & Expert Notes
1 Glassware Preparation Flame-dry all glassware (reaction flask, addition funnel, condenser) under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat 3 times.
2 Solvent Purification Use a solvent freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for dichloromethane) or passed through an activated alumina solvent purification system.
3 Reagent Handling Handle this compound and any liquid nucleophiles/bases in a glovebox or under a positive pressure of inert gas using dry syringes. Weigh out solid reagents rapidly and add to the flask under a strong counter-flow of inert gas.
4 Atmosphere Control Maintain a positive pressure of inert gas throughout the entire reaction, including workup. A gas bubbler or balloon is essential.
5 Validation Checkpoint Before adding the chlorosilane, consider adding a small amount of a water indicator, like a crystal of benzophenone ketyl, to a test sample of your solvent to ensure it is truly anhydrous. A persistent blue/purple color indicates dry conditions.

Key Insight: Every surface and every reagent is a potential source of water. The goal is to create a closed system where the partial pressure of water is negligible. Chlorosilanes are highly sensitive, and even moisture adsorbed on the surface of glassware can initiate the side reaction cascade.[4]

FAQ 2: Challenges with Nucleophiles and Reaction Conditions
Q3: I am trying to silylate a hindered secondary alcohol using triethylamine (TEA) as the base. The reaction is slow and incomplete, and I'm still seeing disiloxane formation. What's going wrong?

A3: This is a classic issue stemming from a combination of steric hindrance and an inappropriate choice of base.

  • Steric Hindrance: Your secondary alcohol is a bulkier nucleophile than water. The reaction rate of silylation is highly sensitive to steric crowding at both the silicon electrophile and the nucleophile. Water, being small, can outcompete your hindered alcohol for reaction with the chlorosilane, especially if any moisture is present.

  • Base Choice: While TEA is a common acid scavenger, it is not sterically hindered and can act as a nucleophile itself, reversibly forming a silylammonium salt. This can complicate the reaction pathway. More importantly, it is not a strong enough base to significantly enhance the nucleophilicity of your hindered alcohol through deprotonation.

Solution: Switch to a non-nucleophilic, sterically hindered base .[5] These bases are too bulky to attack the silicon center but are effective at scavenging the generated HCl.[6][7]

Base pKa of Conjugate Acid Structure Key Advantage
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) 10.75EtN(i-Pr)₂Excellent HCl scavenger, minimal nucleophilicity.[5]
2,6-Lutidine 6.7C₇H₉NGood for acid-sensitive substrates, less basic than DIPEA.
Proton-Sponge (1,8-Bis(dimethylamino)naphthalene) 12.1C₁₄H₁₈N₂Very strong, non-nucleophilic base, but can be expensive.

Expert Tip: For very hindered alcohols, consider using a catalytic amount of a silylation promoter like N,N-Dimethylaminopyridine (DMAP) alongside a hindered base like DIPEA. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive silylated intermediate, which is then attacked by the alcohol.

Q4: I'm attempting to form a silicon-carbon bond using a Grignard reagent, but my yields are poor and I recover most of my starting silane. What should I troubleshoot?

A4: Reactions with organometallic reagents like Grignard reagents require careful attention to detail beyond just anhydrous conditions.

Troubleshooting Steps:

  • Grignard Reagent Quality: Grignard reagents can degrade on storage. It is crucial to titrate your Grignard solution (e.g., with I₂) before use to determine the exact concentration of the active reagent. Do not rely on the concentration stated on the bottle.

  • Reaction Mode: The order of addition matters. For forming a fully substituted product, "normal addition" (adding the silane to the Grignard reagent) is often preferred.[8] This maintains an excess of the nucleophile.

  • Substrate Compatibility: Ensure your substrate does not contain acidic protons (e.g., -OH, -NH, -COOH, terminal alkynes). Grignard reagents are powerful bases and will perform an acid-base reaction before acting as a nucleophile.[9]

  • Solvent Effects: While diethyl ether is common for Grignard formation, THF often provides better solubility and reactivity for the subsequent reaction with the chlorosilane. However, be aware that the HCl generated can, over long periods or at high temperatures, lead to ether cleavage.[10][11]

FAQ 3: Purification and Analysis
Q5: How can I effectively separate my desired silylated product from the disiloxane byproduct?

A5: Separation can be challenging due to similar polarities.

  • Chromatography: This is the most common method. The disiloxane is generally less polar than the desired product (especially if your product contains a polar functional group like an ether or ester). Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) and run the column carefully. A shallower gradient can improve separation.

  • Distillation: If your desired product is significantly more volatile than the disiloxane dimer (MW of disiloxane ≈ 410.7 g/mol ), vacuum distillation can be effective. However, this is often not feasible for complex molecules.

  • Preventative Chemistry: The best strategy is to prevent its formation in the first place through rigorously anhydrous techniques.

Q6: What are the key NMR signatures I should look for to identify my starting material, product (silylated alcohol example), and the disiloxane byproduct?

A6: The dimethylsilyl group provides a very clear reporter signal in ¹H NMR.

Compound ¹H NMR Signal (Si-CH₃) Key Differentiating Features
This compound Singlet, ~0.4 ppmSharp singlet for the two equivalent methyl groups.
Desired Product (R'-O-SiMe₂(R)) Singlet, ~0.1 ppmA distinct upfield shift of the Si-CH₃ signal upon replacement of Cl with an OR group.
Disiloxane Byproduct (RMe₂Si-O-SiMe₂R) Singlet, ~0.05-0.1 ppmVery similar chemical shift to the desired product, but the integration relative to the phenylpropyl (R) group will be incorrect (it will show half the expected protons).

Expert Tip: ²⁹Si NMR, if available, is definitive. Each silicon environment will give a distinct peak, making it easy to quantify the ratio of starting material, product, and byproduct.

Troubleshooting Workflow

When a reaction involving this compound fails, a logical diagnostic process is essential. The following decision tree can help pinpoint the root cause.

G cluster_yes Starting Silane Consumed cluster_yes2 Product Formed cluster_no2 No Product Formed cluster_no Starting Silane NOT Consumed start Reaction Failed: Low Yield or No Product q1 Is Starting Silane Consumed? (Check by TLC/GC/NMR) start->q1 q2 Is Desired Product Formed? q1->q2 Yes a3 Reactivity Issue: - Reaction temperature too low. - Poor nucleophile (steric hindrance). - Inactive catalyst or promoter. - Insufficient reaction time. q1->a3 No a1 Low Yield Issue: - Competing side reactions (hydrolysis). - Sub-optimal stoichiometry. - Product instability during workup/purification. q2->a1 Yes, but low yield a2 Major Side Reaction: - Dominant hydrolysis to disiloxane. - Nucleophile degradation. - Incorrect reaction conditions (temp, time). q2->a2 No

Caption: A decision tree for troubleshooting failed reactions.

References
  • Wikipedia contributors. (2023). Siloxane. Wikipedia. [Link][1]

  • Wikipedia contributors. (2023). Chlorosilane. Wikipedia. [Link][2]

  • Elkem Silicones. (n.d.). What are Chlorosilanes? Elkem.com. [Link][3]

  • Fiveable. (n.d.). Silyl Chlorides Definition. Organic Chemistry II Key Term. [Link][4]

  • Mir, R., & Dudding, T. (2017). The use of a cyclopropenium cation as a phase-transfer catalyst enables a convenient O-silyl ether deprotection. The Journal of Organic Chemistry, 82(2), 709-714. [Link][12]

  • Arkles, B. (n.d.). Grignard Reagents and Silanes. Gelest, Inc. [Link][8]

  • Wikipedia contributors. (2023). Non-nucleophilic base. Wikipedia. [Link][5]

  • Ashenhurst, J. (2023). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link][10]

  • LibreTexts Chemistry. (2021). 18.3: Reactions of Ethers - Acidic Cleavage. [Link][11]

  • Is there a selective opening of an unusual Grignard Reagent and the Furst-Plattner Rule?. (2015). ResearchGate. [Link][9]

  • Ashenhurst, J. (2023). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link][6]

  • Reddit user burningbend. (2023). Comment on "Unhindered and hindered". r/OrganicChemistry. [Link][7]

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Technical Support Center: Hydrolysis and Stability of Chlorodimethyl(3-phenylpropyl)silane in Protic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 14, 2026

Welcome to the technical support guide for Chlorodimethyl(3-phenylpropyl)silane. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile organosilicon compound. Our goal is to provide in-depth, field-proven insights into its behavior in protic solvents, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

This compound is a valuable reagent for introducing the dimethyl(3-phenylpropyl)silyl group in organic synthesis. However, its utility is intrinsically linked to its high reactivity, particularly towards protic solvents like water and alcohols. Understanding and controlling this reactivity is paramount for successful application. This guide addresses the most common questions and issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about the compound's reactivity and stability.

Q1: What is this compound and what is its primary reactivity concern?

This compound (CAS No. 17146-09-7) is an organosilane containing a reactive silicon-chlorine (Si-Cl) bond[1][2]. The primary and most critical concern is its high sensitivity to hydrolysis. The Si-Cl bond reacts rapidly and exothermically with protic solvents (e.g., water, alcohols, carboxylic acids) and even atmospheric moisture[1][3][4]. This reactivity necessitates careful handling under anhydrous (moisture-free) conditions to prevent unintended reactions and degradation[5].

Q2: What happens when this compound is mixed with a protic solvent like water or methanol?

When mixed with a protic solvent, the compound undergoes a two-stage process: hydrolysis followed by condensation.

  • Hydrolysis: The chlorosilane reacts vigorously with the protic solvent (e.g., water) to replace the chlorine atom with a hydroxyl (-OH) group, forming the corresponding silanol—dimethyl(3-phenylpropyl)silanol—and hydrogen chloride (HCl)[6][7]. This reaction is typically very fast, often described as instantaneous[8].

  • Condensation: The newly formed silanol is often unstable and readily reacts with itself or another chlorosilane molecule to form a stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane[7][9]. This process releases a molecule of water or HCl. This condensation can continue, leading to the formation of oligomeric or polymeric siloxanes, which may appear as an insoluble oil or a white precipitate.

Q3: How does pH affect the stability of this compound?

The rate of hydrolysis is highly dependent on pH. The reaction is slowest in neutral conditions (around pH 7) and is significantly catalyzed by both acids and bases[10][11][12].

  • Acidic Conditions (pH < 7): Acid catalysis accelerates the hydrolysis. Since the hydrolysis of this compound produces HCl, the reaction is autocatalytic—it generates its own catalyst, which can lead to a runaway reaction rate[13][14]. For controlled hydrolysis, adjusting the initial pH to a weakly acidic range (e.g., 3-5) is sometimes employed[10].

  • Basic Conditions (pH > 7): Base catalysis also strongly accelerates hydrolysis[12].

Q4: What are the main products of its hydrolysis and subsequent reactions?

The primary product of complete hydrolysis and condensation is 1,1,3,3-tetramethyl-1,3-bis(3-phenylpropyl)disiloxane. In the presence of excess water, the intermediate dimethyl(3-phenylpropyl)silanol may be transiently present. If the reaction is not controlled, a mixture of linear and potentially cyclic siloxane oligomers can also be formed.

Q5: Can I use this silane in a reaction that also involves a protic solvent?

Using this chlorosilane directly in a protic solvent is generally not advisable if the goal is to attach the silyl group to a different molecule (e.g., protecting an alcohol). The silane will react preferentially and rapidly with the protic solvent itself. For silylation reactions, it is critical to use anhydrous aprotic solvents (e.g., THF, toluene, dichloromethane) and to include a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct without introducing a reactive protic species[15].

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to solving common problems encountered during experiments.

Issue 1: Uncontrolled, Rapid Reaction and Fuming Upon Solvent Addition

Symptom: Immediately upon adding a solvent or reagent, the mixture heats up rapidly, bubbles vigorously, and produces white fumes (HCl gas reacting with atmospheric moisture).

Analysis: This indicates extremely rapid, exothermic hydrolysis. The most likely cause is the presence of significant amounts of water or other protic impurities in your reagents or glassware.

Potential CauseRecommended Solution
Moisture Contamination Ensure all glassware is rigorously oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen, argon)[5].
Use of Protic Solvent Use only high-purity, anhydrous aprotic solvents for silylation reactions. Polar aprotic solvents like DMF or acetone are often suitable but must be anhydrous[5][16].
Rapid Reagent Addition Even with anhydrous solvents, rapid addition can cause localized heating. Add the chlorosilane dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C) to dissipate heat[15].
Issue 2: Low Yield of Desired Silylated Product

Symptom: After the reaction and workup, analysis (TLC, GC, NMR) shows a significant amount of unreacted starting material or the formation of siloxane byproducts instead of the desired product.

Analysis: This suggests that the chlorosilane was consumed by a competing reaction (hydrolysis) or that the reaction conditions were not optimal for the desired transformation.

Potential CauseRecommended Solution
Premature Hydrolysis Run the reaction under a strict inert atmosphere. Use anhydrous solvents and reagents. Purge the reaction vessel with nitrogen or argon before adding reagents[5][15].
Insufficient Base Ensure at least a stoichiometric equivalent (or slight excess, e.g., 1.1 eq) of a non-nucleophilic base (e.g., triethylamine, imidazole) is used to neutralize the HCl byproduct, which can otherwise catalyze undesired side reactions.
Poor Nucleophile Reactivity The alcohol or other nucleophile may be sterically hindered or not sufficiently reactive. Consider using a more powerful silylating agent system, such as converting the chlorosilane to a silyl triflate in situ, or increasing the reaction temperature cautiously.
Issue 3: Formation of a White Precipitate or Insoluble Oil

Symptom: During the reaction or aqueous workup, a sticky solid or cloudy, immiscible oil forms, complicating product isolation.

Analysis: This is the hallmark of siloxane formation due to the hydrolysis and subsequent condensation of the chlorosilane.

Potential CauseRecommended Solution
Exposure to Water This is most common during the workup. Minimize contact with the aqueous phase. Perform extractions quickly and use an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) thoroughly before solvent evaporation.
High Concentration High concentrations of the silane can accelerate the rate of condensation of the intermediate silanol[10]. Running the reaction at a lower concentration may help keep intermediates in solution.
Unbuffered pH During workup, uncontrolled pH can catalyze condensation. Consider a buffered aqueous wash if your target molecule is stable.
Troubleshooting Decision Tree

Troubleshooting start Problem Encountered uncontrolled_reaction Uncontrolled Reaction / Fuming? start->uncontrolled_reaction Yes low_yield Low Yield of Desired Product? start->low_yield No check_moisture Check for Moisture Contamination uncontrolled_reaction->check_moisture precipitate Precipitate / Oil Formed? low_yield->precipitate No end Consult Further Literature low_yield->end Yes check_hydrolysis Evidence of Hydrolysis? (e.g., Siloxane byproducts) low_yield->check_hydrolysis Yes precipitate->end No end_precipitate Consult Further Literature precipitate->end_precipitate Yes check_workup Problem during Workup? precipitate->check_workup Yes solution_dry Use Anhydrous Techniques: - Dry Glassware & Solvents - Inert Atmosphere - Controlled Addition at 0°C check_moisture->solution_dry Yes solution_anhydrous Improve Anhydrous Conditions (See above) check_hydrolysis->solution_anhydrous check_conditions Reaction Conditions Optimal? check_hydrolysis->check_conditions No solution_optimize Optimize Reaction: - Check Stoichiometry (Base) - Increase Temperature Cautiously - Extend Reaction Time check_conditions->solution_optimize solution_workup Minimize Water Contact: - Quick Extraction - Thorough Drying (Na₂SO₄) - Consider Non-Aqueous Workup check_workup->solution_workup check_concentration Reaction Highly Concentrated? check_workup->check_concentration No solution_dilute Run Reaction at Higher Dilution check_concentration->solution_dilute Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Silane Stock Solution (with Internal Standard) initiate t=0: Inject Silane into Solvent prep_stock->initiate prep_reactor Thermostat Reaction Vessel with Protic Solvent prep_reactor->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Aliquots (Anhydrous Base) sample->quench gc_analysis Analyze Quenched Samples by GC-MS quench->gc_analysis quantify Quantify Peak Areas vs. Internal Standard gc_analysis->quantify plot Plot [Silane] vs. Time & Determine Rate quantify->plot Mechanism Silane R-Si(Me)₂-Cl (Chlorosilane) Silanol R-Si(Me)₂-OH (Silanol Intermediate) Silane->Silanol + H₂O - HCl (Hydrolysis) Disiloxane R-Si(Me)₂-O-Si(Me)₂-R (Disiloxane) Silanol->Disiloxane + R-Si(Me)₂-OH - H₂O (Condensation) Oligomers Higher Order Siloxanes Disiloxane->Oligomers + Silanol / H₂O ...

Sources

Technical Support Center: Optimizing Silylation Reactions with Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing reaction yields with Chlorodimethyl(3-phenylpropyl)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of silylation, troubleshoot common issues, and ensure the successful protection of hydroxyl groups. Here, we synthesize technical accuracy with field-proven insights to empower your experimental success.

Introduction to Silylation with this compound

This compound is a valuable silylating agent for introducing a moderately bulky and UV-active protecting group. The phenylpropyl substituent offers unique properties for purification and analysis compared to more common alkylsilyl groups. However, like all silylation reactions, success hinges on a clear understanding of the reaction mechanism and careful control of experimental parameters. This guide will address the most common challenges and questions that arise during its use.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section is dedicated to resolving specific experimental hurdles. Each issue is analyzed from a mechanistic standpoint to provide robust and rational solutions.

Issue 1: Low or No Conversion to the Silyl Ether

Symptoms: TLC or GC-MS analysis shows predominantly unreacted starting material (the alcohol) and baseline impurities.

Potential Causes & Solutions:

  • Inactive Silylating Agent: this compound is sensitive to moisture.[1] Improper storage or handling can lead to hydrolysis, rendering the reagent inactive.

    • Solution: Ensure the reagent is stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[2] It is best to use a freshly opened bottle or a properly stored aliquot.

  • Inadequate Solvent Purity: Protic solvents like water or alcohols will competitively react with the chlorosilane, consuming the reagent.[1]

    • Solution: Use anhydrous, aprotic solvents.[3] Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).[3][4] Ensure solvents are freshly dried over molecular sieves or distilled from an appropriate drying agent.[3]

  • Insufficient Base Strength or Stoichiometry: A base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[5]

    • Solution: Employ a suitable non-nucleophilic base such as triethylamine (Et3N) or pyridine in at least a stoichiometric amount (typically 1.1 to 1.5 equivalents).[3][6] For more sterically hindered or less reactive alcohols, a more nucleophilic catalyst like imidazole or 4-(dimethylamino)pyridine (DMAP) can be beneficial.[5][7] Imidazole can form a more reactive silyl-imidazolium intermediate, accelerating the reaction.[5]

  • Steric Hindrance: The substrate alcohol's structure significantly impacts the reaction rate. Tertiary alcohols react much slower than primary or secondary alcohols.[5]

    • Solution: For sterically hindered substrates, consider increasing the reaction temperature, extending the reaction time, or using a more potent silylating agent if possible.[8][9] While not directly applicable to this reagent, the principle of using more reactive silyl triflates for hindered positions is a known strategy.[7]

Issue 2: Formation of Side Products

Symptoms: TLC analysis shows multiple new spots, and the crude NMR spectrum is complex.

Potential Causes & Solutions:

  • Siloxane Formation: If moisture is present, the chlorosilane can hydrolyze to a silanol (R3SiOH), which can then react with another molecule of the chlorosilane to form a disiloxane (R3Si-O-SiR3).

    • Solution: Rigorous exclusion of water is paramount. Flame-dry glassware before use and conduct the reaction under an inert atmosphere.[10]

  • Reaction with the Base: While less common with hindered bases, some bases can react with the silylating agent.

    • Solution: Ensure the chosen base is appropriate for the reaction scale and temperature. Triethylamine and pyridine are generally robust choices.[3]

  • Substrate Decomposition: If the substrate is sensitive to acidic conditions (from the HCl byproduct) or basic conditions (from the amine base), degradation can occur.

    • Solution: Add the chlorosilane slowly to the solution of the alcohol and base, especially at low temperatures (e.g., 0 °C), to control the exotherm and the localized concentration of HCl.[6] If the substrate is base-sensitive, consider using a milder, non-nucleophilic base.

Issue 3: Difficulty in Product Purification

Symptoms: The desired silyl ether co-elutes with starting material or byproducts during column chromatography.

Potential Causes & Solutions:

  • Similar Polarity of Product and Starting Material: This is common if the starting alcohol is relatively nonpolar.

    • Solution: Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. If purification is still challenging, consider if the crude product is pure enough for the subsequent step.[6]

  • Hydrolysis on Silica Gel: Silyl ethers can be sensitive to the acidic nature of standard silica gel, leading to deprotection during chromatography.[5]

    • Solution: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like alumina.[5]

  • Excess Reagent Removal: Removing unreacted silylating agent or its hydrolysis byproducts can be challenging.

    • Solution: A mild aqueous workup with a saturated sodium bicarbonate solution can help quench and remove excess chlorosilane.[6] The resulting silanol and siloxane byproducts can sometimes be removed by flash chromatography.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for silylation with this compound?

The reaction proceeds via a nucleophilic substitution at the silicon atom. The alcohol's oxygen acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane. A base is used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[11]

Silylation_Mechanism ROH R-OH RO_neg R-O⁻ ROH->RO_neg + Base Base Base HBase_pos H-Base⁺ Product R-O-SiMe₂(CH₂)₃Ph RO_neg->Product attacks Si Salt H-Base⁺Cl⁻ HBase_pos->Salt + Cl⁻ SilylCl Ph(CH₂)₃Me₂Si-Cl Cl_neg Cl⁻ Product->Cl_neg Cl⁻ leaves

Caption: General Silylation Mechanism.

Q2: Which solvents are recommended for this silylation reaction?

Aprotic solvents are essential.[3] The choice can influence reaction rate and ease of workup.

SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM)Polar aprotic39.6Good for many reactions, easy to remove.
Tetrahydrofuran (THF)Polar aprotic66Can sometimes lead to emulsions during workup.[5]
Acetonitrile (MeCN)Polar aprotic82A good general-purpose solvent for silylations.[3]
Dimethylformamide (DMF)Polar aprotic153Can accelerate reactions, especially for hindered substrates.[7][8] More difficult to remove.

Q3: How do I choose the right base for my reaction?

The choice of base depends on the reactivity of the alcohol.

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (Et3N)~10.7Standard, non-nucleophilic HCl scavenger.[5]
Pyridine~5.2Also a common HCl scavenger, can act as a solvent.[4]
Imidazole~7.0Acts as a nucleophilic catalyst, highly effective.[5][7]
4-DMAP~9.7Highly effective nucleophilic catalyst, often used in catalytic amounts with a stoichiometric base.[5]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method. The silyl ether product will be less polar than the starting alcohol and should have a higher Rf value. Staining with a permanganate dip can be effective for visualizing both the starting material and the product. Gas chromatography (GC) can also be used for volatile compounds.

Q5: What is the best way to work up the reaction?

A typical workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[6][7] The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted a few times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent like MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.[6]

Silylation_Workflow Start Dissolve Alcohol & Base in Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Add_Silane Add this compound Dropwise Cool->Add_Silane React Stir at Room Temperature (Monitor by TLC) Add_Silane->React Quench Quench with Sat. aq. NaHCO₃ React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography (if needed) Concentrate->Purify

Caption: Standard Silylation Experimental Workflow.

References

  • Techniques for Silylation. ResearchGate. [Link]

  • Silyl ether. Wikipedia. [Link]

  • Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Atlantis Press. [Link]

  • Screening of the reaction conditions: optimization of the silylation step. ResearchGate. [Link]

  • General Silylation Procedures. Gelest Technical Library. [Link]

  • Silylation. Wikipedia. [Link]

  • Comparison of Silylation Reaction Rates of Different Reagents : Catalytic Effect of Methoxyamine on the Silylation of Sterically Hindered Hydroxyl Groups. Taylor & Francis Online. [Link]

  • Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. ResearchGate. [Link]

  • Optimization of Reaction Conditions. ResearchGate. [Link]

  • Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]

  • The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. ACS Publications. [Link]

  • Silanes. Organic Chemistry Portal. [Link]

  • Silylation of primary alcohols with heterogeneous ruthenium catalyst (Ru/AlO (OH) and hydrosilanes. ResearchGate. [Link]

  • How to removal of excess silyl ether reagent from reaction mixture? ResearchGate. [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Silyl
  • Direct Chlorination of Alcohols With Chlorodimethylsilane Catalyzed by a Gallium trichloride/tartrate System Under Neutral Conditions. PubMed. [Link]

  • (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE. Gelest, Inc. [Link]

  • When a good silylation protocol goes bad, what are the usual suspects? ResearchGate. [Link]

  • 3-Phenylpropyldimethylchlorosilane. Hubei Co-Formula Material Tech Co.,Ltd. [Link]

  • This compound, 25mL, Each. CP Lab Safety. [Link]

  • 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. Gelest, Inc. [Link]

  • Reaction of silicon with alcohols in autoclave. ResearchGate. [Link]

  • The method for preparing chloropropyl alkylalkoxy silane using pathway reaction device.

Sources

Common impurities in commercial "Chlorodimethyl(3-phenylpropyl)silane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for commercial "Chlorodimethyl(3-phenylpropyl)silane." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the use of this versatile silylating agent. Here, we delve into the common impurities found in commercial grades of this product, their origins, and their potential impact on your experiments. We also provide practical guidance for purification and quality assessment to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should be aware of in commercial this compound?

Commercial this compound, while often supplied at purities of 95-99%[1][2][3][4][5], can contain several types of impurities stemming from its synthesis and handling. These can be broadly categorized as:

  • Synthesis-Related Impurities: These are by-products formed during the manufacturing process.

    • Positional Isomers: A significant impurity can be the isomeric silane where the silyl group is attached to a different position on the propyl chain or the phenyl group[6]. The most common isomer is likely Chloro(dimethyl)(1-phenylpropyl)silane, arising from non-regioselective hydrosilation of allylbenzene[6].

    • Disilylated Products: Molecules that have undergone reaction at both the desired site and another position, leading to species with two silyl groups[6].

    • Unreacted Starting Materials: Residual amounts of starting materials such as allylbenzene, dimethylchlorosilane, or Grignard reagents may be present.

  • Degradation-Related Impurities: These form due to the inherent reactivity of the chlorosilane moiety.

    • Hydrolysis Products (Silanols and Siloxanes): this compound is highly sensitive to moisture. Exposure to atmospheric or residual water in solvents leads to hydrolysis of the Si-Cl bond, forming the corresponding silanol (Dimethyl(3-phenylpropyl)silanol). This reactive silanol can then self-condense to form a disiloxane ((1,1,3,3-tetramethyl-1,3-bis(3-phenylpropyl)disiloxane))[7][8].

    • Hydrogen Chloride (HCl): A direct by-product of hydrolysis is HCl, which can be present in the reagent and can affect pH-sensitive reactions[7][8].

Q2: I'm observing unexpected peaks in my GC-MS analysis after a reaction using this compound. What could be the cause?

Unidentified peaks in your GC-MS are often attributable to impurities present in the starting silane.

  • Isomeric Impurities: Positional isomers of the desired product will have the same mass but different retention times, leading to multiple peaks with the same mass fragmentation pattern.

  • Siloxane Formation: The presence of a peak corresponding to the disiloxane by-product is a strong indicator of moisture contamination either in your reagent or during your reaction setup.

  • Carryover of Synthesis By-products: Depending on the grade of the silane, minor peaks from the synthesis process may be observed.

Q3: My reaction yield is consistently lower than expected. Could impurities in the silane be the culprit?

Absolutely. Impurities can significantly impact reaction yields in several ways:

  • Reduced Molar Equivalents: The presence of non-reactive impurities means that the actual molar quantity of the desired chlorosilane is lower than calculated based on weight.

  • Side Reactions: Reactive impurities can compete with your substrate for the silane, leading to the formation of undesired by-products and consuming your starting material.

  • Catalyst Inhibition: Certain impurities may interfere with or poison catalysts used in your reaction.

  • pH Alteration: The presence of HCl from hydrolysis can alter the reaction conditions, potentially inhibiting acid-sensitive reactions or catalyzing unwanted side reactions.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Outcomes and Non-Reproducibility

Potential Cause: Variable levels of moisture-related impurities (silanols, siloxanes, HCl) in different batches or even in the same bottle over time.

Troubleshooting Steps:

  • Reagent Handling: Always handle this compound under a dry, inert atmosphere (e.g., argon or nitrogen). Use dry solvents and glassware.

  • Fresh Reagent: Use a freshly opened bottle of the reagent whenever possible. If you suspect degradation, a purification step is recommended.

  • 'HCl Scavenger': For reactions sensitive to acid, consider adding a non-nucleophilic base (e.g., a hindered amine like triethylamine or diisopropylethylamine) to neutralize any HCl present.

Issue 2: Formation of an Insoluble Precipitate During Reaction

Potential Cause: Formation of polymeric siloxanes due to excessive moisture.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Re-evaluate your experimental setup to ensure all components are rigorously dried. Solvents should be freshly distilled from an appropriate drying agent.

  • Reagent Purity Check: Before use, you can perform a quick quality check by taking a small aliquot and adding a droplet of water. The formation of a significant white precipitate (polysiloxanes) indicates substantial hydrolysis.

Experimental Protocols

Protocol 1: Small-Scale Purification by Distillation

For removing less volatile impurities such as siloxanes and disilylated by-products.

Materials:

  • Commercial this compound

  • Distillation apparatus (short path is ideal) with a vacuum adapter

  • Heating mantle and magnetic stirrer

  • Dry receiving flask

Procedure:

  • Assemble the distillation apparatus and flame-dry it under vacuum to remove any adsorbed moisture.

  • Allow the apparatus to cool to room temperature under an inert atmosphere.

  • Transfer the commercial this compound to the distillation flask.

  • Apply vacuum and gently heat the flask with stirring.

  • Collect the fraction that distills at the expected boiling point (approximately 75 °C at 0.5 mmHg)[9][10].

  • Store the purified product under an inert atmosphere in a sealed container.

Protocol 2: Quality Assessment by GC-MS

To identify and quantify volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Sample Preparation:

  • Under an inert atmosphere, dilute a small sample of the this compound in a dry, aprotic solvent (e.g., anhydrous hexane or toluene).

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium.

  • MS Scan Range: 40-500 m/z.

Data Analysis:

  • Identify the main peak corresponding to this compound (m/z fragments should align with the expected structure).

  • Look for peaks with similar fragmentation patterns at different retention times (isomers).

  • Search for higher molecular weight peaks that could correspond to disiloxanes or other by-products.

Visualizing Impurity Formation

The following diagram illustrates the primary pathways for the formation of common impurities in this compound.

cluster_synthesis Synthesis By-products cluster_degradation Degradation Products Allylbenzene Allylbenzene Dimethylchlorosilane Dimethylchlorosilane Hydrosilation Hydrosilation Dimethylchlorosilane->Hydrosilation Target This compound Hydrosilation->Target Major Product Isomer Positional Isomers (e.g., 1-phenylpropyl) Hydrosilation->Isomer Side Product Disilylated Disilylated Products Hydrosilation->Disilylated Side Product Silanol Dimethyl(3-phenylpropyl)silanol Target->Silanol Hydrolysis HCl HCl Target->HCl Hydrolysis Moisture H2O (Moisture) Moisture->Silanol Moisture->HCl Disiloxane Disiloxane Silanol->Disiloxane Condensation

Caption: Formation pathways of common impurities.

Summary of Common Impurities

Impurity TypeChemical Name/ClassOriginPotential Impact on Experiments
Synthesis-Related Positional IsomersNon-regioselective synthesisFormation of isomeric products, difficulty in purification.
Disilylated ProductsSide reaction during synthesisReduced yield of desired product, introduction of cross-linking.
Unreacted Starting MaterialsIncomplete reaction/purificationInaccurate stoichiometry, potential side reactions.
Degradation-Related Dimethyl(3-phenylpropyl)silanolHydrolysis of the chlorosilaneReduced reactivity, initiation of polymerization.
DisiloxanesCondensation of silanolsInactive component, can precipitate from solution.
Hydrogen Chloride (HCl)By-product of hydrolysisCatalysis of unwanted side reactions, degradation of acid-sensitive substrates.

References

  • Vaisarova, V., & Hetflejs, J. (1983). Regioselective Synthesis of Chloro(Methyl)(3-Phenylpropyl)Silanes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(8), 977-984.
  • Henan Alfa Chemical Co., Ltd. cas:17146-09-7| this compound. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. 3-Phenylpropyldimethylchlorosilane. [Link]

  • MySkinRecipes. This compound. [Link]

  • CP Lab Safety. This compound, 25mL, Each. [Link]

  • Gelest, Inc. (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE. [Link]

  • CAS Common Chemistry. (3-Phenylpropyl)dimethylchlorosilane. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • Gelest, Inc. 3-PHENOXYPROPYLDIMETHYLCHLOROSILANE. [Link]

  • Wikipedia. Chlorosilane. [Link]

  • Elkem. What are Chlorosilanes?[Link]

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Technical Support Center: Preventing Unwanted Polymerization in Chlorodimethyl(3-phenylpropyl)silane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for managing reactions involving Chlorodimethyl(3-phenylpropyl)silane. This document is intended for researchers, chemists, and process development professionals who utilize this versatile silane, typically in platinum-catalyzed hydrosilylation reactions. A common and significant challenge encountered during the synthesis of this compound—most often via the hydrosilylation of allylbenzene with chlorodimethylsilane—is the competing and undesirable polymerization of the alkene starting material.

This guide provides in-depth, experience-driven insights into the root causes of this side reaction and offers robust, actionable troubleshooting and preventative protocols. Our goal is to empower you to optimize your reaction conditions, maximize yield, and ensure the purity of your target product.

Understanding the Root Cause: Hydrosilylation vs. Polymerization

The synthesis of this compound is predominantly achieved through the platinum-catalyzed hydrosilylation of allylbenzene with chlorodimethylsilane. This reaction involves the addition of the Si-H bond across the double bond of allylbenzene. However, the very catalyst that promotes this desired transformation, typically Karstedt's catalyst, can also initiate unwanted side reactions.[1][2]

The primary competing reaction is the polymerization of the alkene (allylbenzene). Transition metal catalysts, particularly highly active Pt(0) complexes, can promote oligomerization and polymerization of vinyl compounds, leading to increased viscosity, low product yield, and difficult purification.[1] A secondary, though less common, pathway for polymer formation is the hydrolysis-condensation of the chlorosilane moiety, especially in the presence of moisture.[3][4][5]

Diagram: Competing Reaction Pathways

The following diagram illustrates the desired hydrosilylation reaction in competition with the primary undesired side reaction, alkene polymerization.

G cluster_reactants Reactants cluster_pathways cluster_products Products Allylbenzene Allylbenzene (Alkene) Catalyst Pt(0) Catalyst (e.g., Karstedt's) Allylbenzene->Catalyst Coordination Silane Chlorodimethylsilane (H-SiR₂Cl) Silane->Catalyst Oxidative Addition Hydrosilylation Desired Pathway: Hydrosilylation Catalyst->Hydrosilylation Reductive Elimination Polymerization Undesired Pathway: Alkene Polymerization Catalyst->Polymerization Chain Initiation Target This compound Hydrosilylation->Target Polymer Poly(allylbenzene) (Viscous Byproduct) Polymerization->Polymer

Caption: Desired hydrosilylation vs. undesired polymerization pathway.

Troubleshooting Guide: Question & Answer Format

This section addresses common problems encountered during the reaction.

Q1: My reaction mixture became viscous or solidified, and the yield of my desired silane is very low. What happened?

A: This is a classic sign of runaway polymerization of the alkene starting material (allylbenzene). The platinum catalyst, being highly active, has initiated a chain-reaction polymerization of the alkene instead of selectively catalyzing the hydrosilylation.[1] This typically occurs for one or more of the following reasons:

  • High Catalyst Activity: The reaction was initiated at too high a temperature, or no inhibitor was used to moderate the catalyst's activity at room temperature. Karstedt's catalyst can be active even at ambient temperatures.[2]

  • Localized Heating: Poor stirring or a highly exothermic reaction can create localized hot spots, accelerating polymerization.

  • Incorrect Order of Addition: Adding the catalyst to the neat alkene before introducing the silane can favor polymerization.

Q2: The reaction started, but then stalled, leaving significant amounts of starting material. Why?

A: Reaction stalling can be due to catalyst deactivation. Platinum(0) catalysts can be sensitive and may decompose to form catalytically inactive platinum black or colloids, especially at elevated temperatures or in the presence of certain impurities.[1][6] This decomposition is often visible as a darkening of the reaction mixture. Using stabilizing additives, such as cyclooctadiene, can sometimes mitigate this issue by improving catalyst longevity.[7]

Q3: My final product is cloudy or contains a gel-like substance after work-up, even though the reaction itself did not seem overly viscous. What is the cause?

A: This points to a secondary polymerization mechanism: hydrolysis and polycondensation of the chlorosilane product.[3][8] The Si-Cl bond is highly susceptible to reaction with water.[4] If the reaction is exposed to atmospheric moisture, or if water is used during the work-up before the catalyst is fully quenched or removed, the chlorosilane can hydrolyze to a silanol (Si-OH). These silanols can then condense with each other to form siloxane (Si-O-Si) oligomers and polymers, resulting in cloudiness or gels.

Q4: I observe the formation of byproducts other than polymers, such as isomers of my target molecule. How can I improve selectivity?

A: Platinum-catalyzed hydrosilylation can sometimes be accompanied by side reactions like alkene isomerization.[1][9] For allylbenzene, this could lead to the formation of silanes where the silyl group is attached to a different carbon atom. Selectivity is highly dependent on the catalyst system, solvent, and temperature. Lowering the reaction temperature can often improve regioselectivity. The choice of catalyst is also crucial; while Karstedt's is common, other platinum catalysts or even catalysts based on other metals may offer higher selectivity for specific substrates.[6]

Preventative Protocols & Best Practices

To avoid the issues detailed above, a controlled and methodical approach is essential.

Protocol 1: Catalyst Inhibition and Reaction Setup

This protocol is designed to prevent premature, uncontrolled reaction and maximize the "pot-life" of the mixed reagents.

  • Inert Atmosphere: All glassware should be flame- or oven-dried and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to strictly exclude moisture.

  • Solvent & Reagent Purity: Use anhydrous solvents and ensure the purity of your allylbenzene and chlorodimethylsilane. Impurities can poison the catalyst.

  • Inhibitor Addition: Before adding the catalyst, add a reaction inhibitor to the allylbenzene. The inhibitor temporarily and reversibly coordinates with the platinum, preventing it from initiating the reaction at room temperature.[9][10]

  • Order of Addition: a. Charge the reaction vessel with allylbenzene and the chosen anhydrous solvent (e.g., toluene). b. Add the inhibitor and stir to dissolve. c. Add the platinum catalyst (e.g., Karstedt's catalyst). The solution should remain clear. d. Slowly add the chlorodimethylsilane to this mixture.

  • Controlled Heating: Only after all components are mixed should the temperature be slowly raised to the desired reaction temperature. The inhibitor will dissociate from the catalyst at elevated temperatures, allowing the hydrosilylation to proceed in a controlled manner.

Inhibitor TypeExampleTypical Concentration (vs. Pt)Mechanism of Action
Maleates/Fumarates Dimethyl maleate10-50 equivalentsForms a relatively stable complex with Pt(0) at room temperature, which dissociates upon heating.[1][9]
Acetylenic Alcohols 2-methyl-3-butyn-2-ol10-50 equivalentsThe alkyne coordinates strongly to the platinum center, deactivating it until a thermal threshold is reached.[10][11]
Protocol 2: Post-Reaction Quenching and Work-up

Properly stopping the reaction and working it up is critical to prevent product degradation and polymerization.

  • Cooling: Once the reaction is complete (as monitored by GC or NMR), cool the mixture to room temperature.

  • Catalyst Quenching (Optional but Recommended): If purification is challenging, consider quenching the catalyst. This can be done by adding a strong coordinating ligand like triphenylphosphine or a sulfur-containing compound, which will irreversibly bind to the platinum and deactivate it.

  • Removal of Volatiles: Remove the solvent and any excess starting materials under reduced pressure.

  • Anhydrous Distillation: Purify the crude this compound by vacuum distillation. It is crucial that this step is performed under anhydrous conditions to prevent hydrolytic polymerization. The boiling point is approximately 75°C at 0.5 mmHg.[12]

Diagram: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues related to polymerization.

G Start Reaction Start CheckViscosity Observe Reaction: Mixture becomes viscous? Start->CheckViscosity CheckYield Reaction Complete: Yield is low? CheckViscosity->CheckYield No Polymerization Diagnosis: Alkene Polymerization Corrective Actions: 1. Use an inhibitor (Protocol 1). 2. Lower initiation temperature. 3. Check stirring efficiency. 4. Verify order of addition. CheckViscosity->Polymerization Yes CheckPurity Post-Workup: Product is cloudy/contains gel? CheckYield->CheckPurity No CatalystDeactivation Diagnosis: Catalyst Deactivation Corrective Actions: 1. Check for impurities in reagents. 2. Use fresh catalyst. 3. Consider catalyst stabilizer. CheckYield->CatalystDeactivation Yes Success Successful Synthesis CheckPurity->Success No Hydrolysis Diagnosis: Hydrolytic Polymerization Corrective Actions: 1. Use anhydrous solvents/reagents. 2. Maintain strict inert atmosphere. 3. Perform anhydrous work-up. CheckPurity->Hydrolysis Yes

Sources

Troubleshooting guide for incomplete reactions with "Chlorodimethyl(3-phenylpropyl)silane"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for Chlorodimethyl(3-phenylpropyl)silane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you navigate the complexities of your reactions and achieve optimal outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when using this compound, focusing on the prevalent application of protecting hydroxyl groups to form silyl ethers.

Q1: My silylation reaction with this compound is incomplete or has failed to initiate. What are the likely causes?

A1: An incomplete or failed silylation reaction can typically be attributed to one or more of the following factors:

  • Presence of Moisture: this compound is highly sensitive to moisture.[1][2] Any water present in the reaction system will rapidly hydrolyze the chlorosilane to the corresponding silanol, which can then self-condense to form unreactive siloxanes, rendering the reagent inactive.[3]

  • Inadequate Base: A base is crucial for scavenging the HCl generated during the reaction.[1][2] If the base is too weak, absent, or insufficient in quantity, the accumulating HCl can protonate the starting alcohol, reducing its nucleophilicity, and may even catalyze the cleavage of any newly formed silyl ether product.

  • Steric Hindrance: The 3-phenylpropyl group, while not excessively bulky, does present more steric hindrance than a simple methyl or ethyl group. If your substrate (the alcohol) is also sterically hindered (e.g., a secondary or tertiary alcohol), the reaction rate can be significantly reduced.[4]

  • Improper Solvent Choice: Protic solvents such as water or alcohols will react with the chlorosilane and are therefore unsuitable for these reactions.[5]

Q2: How can I ensure my reaction conditions are sufficiently anhydrous?

A2: Maintaining anhydrous conditions is paramount for a successful silylation reaction. Here is a checklist to ensure a dry reaction environment:

  • Glassware: All glassware should be thoroughly dried before use. Oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator is a standard procedure. For highly sensitive reactions, flame-drying the glassware under vacuum is recommended.

  • Solvents: Use anhydrous grade solvents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common choices.[5] It is good practice to pass the solvent through a column of activated alumina or to use a solvent that has been freshly distilled from an appropriate drying agent.

  • Reagents: Ensure that the starting alcohol and the base are dry. The this compound itself should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container to prevent exposure to atmospheric moisture.

  • Inert Atmosphere: The reaction should be set up and run under an inert atmosphere of nitrogen or argon to prevent the ingress of moisture during the experiment.

Q3: What is the best choice of base and solvent for my reaction?

A3: The choice of base and solvent can significantly impact the outcome of your silylation reaction.

  • Bases: Tertiary amines are the most common bases for this type of reaction.

    • Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA) are often used due to their volatility, which simplifies their removal during workup.

    • Pyridine can also be used and can sometimes serve as both the base and the solvent.[6]

    • Imidazole is a more potent catalyst for silylation, especially with more hindered alcohols, as it forms a highly reactive silylimidazolium intermediate.[5]

  • Solvents: As mentioned, aprotic solvents are essential.

    • Dichloromethane (DCM) is a good general-purpose solvent.

    • Tetrahydrofuran (THF) is another excellent choice.

    • N,N-Dimethylformamide (DMF) is a more polar aprotic solvent that can help to accelerate reactions, particularly with less reactive substrates.[4]

A typical starting point would be to use 1.1 to 1.5 equivalents of both this compound and a tertiary amine base relative to the alcohol in anhydrous DCM or THF.

Q4: My reaction is proceeding very slowly, even under anhydrous conditions. What can I do to improve the reaction rate?

A4: Slow reaction rates are often due to steric hindrance or low reactivity of the substrate. Consider the following strategies:

  • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be mindful of the boiling point of your solvent and the thermal stability of your compounds. Reactions are often run at room temperature but can be heated to reflux if necessary.[5]

  • Use a More Effective Base/Catalyst: Switching from triethylamine to imidazole can significantly accelerate the reaction.

  • Increase Reagent Concentration: Performing the reaction at a higher concentration can sometimes improve the rate, but be cautious of potential side reactions or solubility issues.

  • Switch to a More Reactive Silylating Agent: If optimizing the conditions for this compound is unsuccessful, you might consider converting the chlorosilane to a more reactive silyl triflate (by reaction with triflic acid or its silver salt), although this adds an extra step to your synthesis. Silyl triflates are much more reactive than the corresponding chlorosilanes.[5]

Q5: I have successfully formed my 3-phenylpropyldimethylsilyl ether product, but it is being cleaved during workup or purification. How can I prevent this?

A5: The 3-phenylpropyldimethylsilyl ether, while more stable than a trimethylsilyl (TMS) ether, is still susceptible to cleavage under certain conditions, particularly acidic ones.[7][8]

  • Aqueous Workup: Avoid acidic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer with a neutral pH to quench the reaction and wash the organic layer.

  • Chromatography: Standard silica gel is slightly acidic and can cause the cleavage of silyl ethers during column chromatography. To mitigate this, you can:

    • Neutralize the Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexanes/ethyl acetate) and then flush with the eluent before loading your sample.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a deactivated silica gel for your purification.

  • Minimize Exposure: Work up the reaction and purify the product promptly after the reaction is complete to minimize the time the silyl ether is exposed to potentially cleaving conditions. The hydrolytic stability of silyl ethers is a critical factor to consider.[9][10]

Experimental Protocols & Methodologies

General Protocol for the Protection of a Primary Alcohol

This protocol provides a starting point for the silylation of a primary alcohol. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion.

  • Preparation: Under an inert atmosphere of nitrogen, add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Addition of Silane: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC. If the reaction is slow, it can be gently heated to reflux.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system.

Monitoring the Reaction
  • Thin Layer Chromatography (TLC): The silyl ether product will be less polar than the starting alcohol and should have a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Silylation increases the volatility of the compound, making it suitable for GC analysis.[11][12] The mass spectrum will show a characteristic molecular ion peak corresponding to the silyl ether.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the alcohol proton and the appearance of new signals corresponding to the 3-phenylpropyldimethylsilyl group.[13][14][15] ²⁹Si NMR can also be a powerful tool for observing the formation of the new Si-O bond.[6]

Data Presentation

ParameterCondition 1 (Standard)Condition 2 (For Hindered Alcohols)
Base Triethylamine (1.2 eq.)Imidazole (1.5 eq.)
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature Room Temperature60°C
Typical Reaction Time 2-6 hours12-24 hours
Expected Yield >90% (for primary alcohols)70-90%

Visualizations

Reaction Mechanism

Silylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide + Base Base Base (e.g., Et₃N) Salt Base-H⁺ Cl⁻ Base->Salt + HCl Silane Cl-Si(Me)₂(R') (Chlorosilane) Product R-O-Si(Me)₂(R') (Silyl Ether) Alkoxide->Product + Chlorosilane

Caption: General mechanism of alcohol silylation with a chlorosilane.

Troubleshooting Workflow

Troubleshooting_Workflow Start Incomplete Reaction? Check_Moisture Check for Moisture? (Dry glassware, solvents, reagents) Start->Check_Moisture Yes Success Successful Reaction Start->Success No Check_Base Optimize Base? (Stoichiometry, type: e.g., Imidazole) Check_Moisture->Check_Base Check_Conditions Adjust Conditions? (Increase temperature, concentration) Check_Base->Check_Conditions Check_Workup Product Cleavage during Workup/Purification? Check_Conditions->Check_Workup Neutralize_Workup Use Neutral Workup (e.g., NaHCO₃ wash) Check_Workup->Neutralize_Workup Yes Check_Workup->Success No Deactivate_Silica Deactivate Silica Gel (e.g., with Et₃N) Neutralize_Workup->Deactivate_Silica Deactivate_Silica->Success

Caption: Troubleshooting workflow for incomplete silylation reactions.

References

  • Sindorf, D. W., & Maciel, G. E. (1983). Solid-state NMR studies of the reactions of silica surfaces with polyfunctional chloromethylsilanes and ethoxymethylsilanes. OSTI.GOV. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • MySkinRecipes. (n.d.). This compound. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • ResearchGate. (n.d.). Techniques for Silylation. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • MDPI. (2022). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 14(1), 125. [Link]

  • Perrin, C. L., & Engler, R. E. (2004). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. Journal of the American Chemical Society, 126(42), 13753–13760. [Link]

  • Science Publications. (2014). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 11(8), 1344-1350. [Link]

  • Chemistry LibreTexts. (2023). 17.8: Protection of Alcohols. [Link]

  • OpenStax. (2023). 17.8 Protection of Alcohols. [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]

  • The Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]

  • Fataftah, Z. A., Rawashdeh, A. M., & Sotiriou-Leventis, C. (2000). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 30(13), 2379-2387. [Link]

  • Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library.
  • Redalyc. (2015). Synthesis, characterization and antibacterial activity of novel poly(silyl ether)s based on palm and soy oils. Revista de la Sociedad Química de México, 59(2), 99-106. [Link]

  • PubMed. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces, 9(8), 7542–7551. [Link]

Sources

Technical Support Center: Chlorodimethyl(3-phenylpropyl)silane and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Chlorodimethyl(3-phenylpropyl)silane. This guide is designed for researchers, scientists, and drug development professionals to address the critical impact of moisture on the reactivity of this versatile silylating agent. My objective is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Moisture Contamination

This section addresses the fundamental interactions between this compound and water, which are at the core of most experimental issues.

Q1: What exactly happens when this compound is exposed to moisture?

A: Exposure to moisture, even atmospheric humidity, initiates a rapid and irreversible two-stage degradation process. Chlorosilanes are highly susceptible to hydrolysis due to the polarized silicon-chlorine (Si-Cl) bond.[1][2]

  • Hydrolysis: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This cleaves the Si-Cl bond to form (3-phenylpropyl)dimethylsilanol and corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is often instantaneous and exothermic.[1]

  • Condensation: The newly formed silanol is highly reactive and can condense with another silanol molecule (or an unreacted chlorosilane molecule) to form a stable, but inactive, disiloxane byproduct.[4] This process releases another molecule of water, which can then perpetuate the hydrolysis cycle.

This cascade of reactions consumes your active reagent and introduces contaminants into your system.

Q2: What are the common visual signs of moisture contamination in my reagent bottle?

A: You can often diagnose a compromised reagent visually. Key indicators include:

  • Fuming Upon Opening: If the liquid fumes when the bottle cap is removed, it is reacting with ambient moisture to produce a fine mist of hydrochloric acid.[3]

  • Cloudiness or Precipitate: The formation of a white or hazy precipitate within the liquid is a strong indicator that the condensation process has occurred, forming insoluble siloxane oligomers.

  • Increased Viscosity: In cases of significant contamination, the liquid may become noticeably more viscous due to the formation of larger polysiloxane chains.

Q3: How does trace moisture devastate the yield of my silylation reaction?

A: In a typical silylation reaction, the goal is for an alcohol, amine, or other nucleophile to react with the chlorosilane.[5] Water is also a potent nucleophile. When present, it competes directly with your target substrate for the silylating agent. Because the hydrolysis of chlorosilanes is extremely rapid, even small amounts of water can consume a significant portion of your reagent before it has a chance to react with the intended molecule, leading to drastically reduced or zero yield.[6]

Q4: I am using this silane to prepare a bonded silica stationary phase for chromatography. Why are my results inconsistent?

A: Creating a self-assembled monolayer (SAM) for surface modification requires a controlled, ordered reaction between the silane and the hydroxyl groups on the silica surface.[7] When excess moisture is present, the silane undergoes uncontrolled polymerization in solution before it can bond to the surface.[8] This results in the deposition of irregular, clumped siloxane aggregates rather than a uniform monolayer. This leads to poor surface coverage, altered chromatographic selectivity, and a lack of reproducibility between batches.

Section 2: Troubleshooting Guide for Common Experimental Failures

IssueRoot Cause AnalysisTroubleshooting & Validation Steps
Low or No Product Yield in Silylation Moisture Contamination is the primary suspect. Water is outcompeting your substrate for the chlorosilane.1. Validate Solvent Anhydrousness: Use a freshly opened bottle of anhydrous solvent or one stored properly over molecular sieves. For ultimate certainty, distill the solvent from an appropriate drying agent (e.g., CaH₂) immediately before use. 2. Confirm Reagent Integrity: Open the reagent bottle under a blanket of inert gas (Nitrogen or Argon). If it fumes excessively or appears cloudy, it is compromised. 3. Ensure Glassware is Dry: Oven-drying is often insufficient. Flame-dry all glassware under vacuum or a stream of inert gas immediately prior to use to remove the adsorbed layer of surface moisture. Allow to cool under an inert atmosphere.
Reagent Fumes Excessively or Contains Precipitate Improper Storage or Handling. The bottle's seal has been compromised, allowing atmospheric moisture to enter over time.1. Quarantine and Discard: A contaminated bottle cannot be salvaged reliably. The presence of HCl and siloxanes will interfere with future reactions. It is more cost-effective and scientifically sound to start with a fresh, unopened bottle. 2. Review Handling Protocol: Always handle chlorosilanes under a positive pressure of an inert gas. Use dry syringes and needles for transfers through a septum. Never leave the bottle open to the air. Store in a desiccator or a dry cabinet.[7][9]
Inconsistent Surface Modification Results Variable and Uncontrolled Hydrolysis. The amount of water in the reaction environment (solvent, on the substrate surface, from the atmosphere) is not consistent.1. Standardize Substrate Pre-treatment: Bake the silica or glass substrate at a high temperature (e.g., 120-150°C) under vacuum for several hours to remove physisorbed water before functionalization. 2. Control the Reaction Atmosphere: Conduct the entire deposition process in a glove box or under a strictly maintained inert atmosphere. 3. Use Anhydrous Solvents: The solvent (e.g., toluene) must be rigorously dried, as it is the largest potential source of water. The effect of water content in the solvent on deposition is a known critical factor.[8]

Section 3: Essential Protocols for Anhydrous Technique

Adherence to rigorous anhydrous technique is not optional; it is a prerequisite for success when working with this compound.

Protocol 1: General Anhydrous Silylation Reaction Setup
  • Glassware Preparation: Assemble a round-bottom flask with a condenser and a magnetic stir bar. Flame-dry the entire apparatus under vacuum. Once cool, backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment (a gas bubbler is recommended).

  • Solvent & Reagent Preparation: Add your anhydrous solvent (e.g., THF, DCM, Toluene) to the reaction flask via a dry syringe.

  • Substrate Addition: Dissolve your alcohol or other substrate in the solvent. If the substrate is a solid, ensure it is also anhydrous.

  • Base Addition: Add an anhydrous amine base (e.g., triethylamine, pyridine) via syringe. The base is required to neutralize the HCl generated during the reaction.[10]

  • Chlorosilane Addition: Slowly add the this compound via a dry syringe, dropwise, to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature, monitoring by TLC or GC until the starting material is consumed.

  • Workup: Quench the reaction carefully (e.g., with a saturated aqueous solution), separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Protocol 2: Storage and Handling of the Reagent
  • Upon Receipt: Store the bottle in a cool, dry place, preferably inside a desiccator.

  • For Use: Allow the bottle to come to room temperature before opening to prevent condensation of moist air on the cold liquid.

  • Dispensing: Puncture the septum-lined cap with a needle connected to an inert gas line to create a positive pressure. Use a second, dry syringe to withdraw the desired amount of liquid.

  • After Use: Remove the syringe and then the inert gas needle. Wrap the cap and neck of the bottle with Parafilm® to reinforce the seal against moisture ingress. Return to desiccator for storage.[7]

Section 4: Visualizing the Impact of Moisture

Understanding the chemical pathways and troubleshooting logic is crucial for effective problem-solving.

Caption: The degradation pathway of this compound in the presence of water.

Troubleshooting_Workflow start Silylation Reaction Yield is Low/Zero q1 Is reagent bottle fuming or cloudy? start->q1 a1_yes Reagent is compromised. Discard and use a new bottle. Review storage protocol. q1->a1_yes Yes q2 Was glassware flame-dried under vacuum? q1->q2 No a2_no Residual surface water is the likely cause. Re-run experiment with properly dried glassware. q2->a2_no No q3 Was solvent from a fresh anhydrous bottle or freshly distilled? q2->q3 Yes a3_no Solvent is contaminated. Use a fresh or properly dried solvent. q3->a3_no No end_node Re-evaluate substrate purity or reaction conditions. q3->end_node Yes

Caption: A logical workflow for troubleshooting failed silylation reactions.

Section 5: Summary Data Table

CompoundFormulaCAS NumberKey Properties
This compound C₁₁H₁₇ClSi17146-09-7Active silylating agent. Reacts rapidly with moisture.[11]
(3-phenylpropyl)dimethylsilanol C₁₁H₁₈OSiN/AUnstable hydrolysis intermediate.
1,3-Bis(3-phenylpropyl)-1,1,3,3-tetramethyldisiloxane C₂₂H₃₄OSi₂N/AStable, inactive condensation byproduct.
Hydrogen Chloride HCl7647-01-0Corrosive gaseous byproduct of hydrolysis.

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. Global Silicones Council. [Link]

  • Improve Your Handling of Chlorosilanes. ResearchGate. [Link]

  • Theoretical study of the hydrolysis of chlorosilane. ResearchGate. [Link]

  • Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate. [Link]

  • Hydrolysis of Chlorosilanes. II. Rates and Mechanism. ACS Publications. [Link]

  • Global Safe Handling of Chlorosilanes. Global Silicones Council. [Link]

  • Chlorosilane Safety Guide. Scribd. [Link]

  • The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. ResearchGate. [Link]

  • Hydrolysis and Condensation Process. Silicone Surfactant. [Link]

  • 3-Phenylpropyldimethylchlorosilane. Hubei Co-Formula Material Tech Co.,Ltd. [Link]

  • Why do my silylations always fail? Chromatography Forum. [Link]

  • Fact Sheet: “Chlorosilanes”. Hemlock Semiconductor. [Link]

  • Silylation. Wikipedia. [Link]

  • The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry - ACS Publications. [Link]

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Technical Support Center: Purification of Products Derived from Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorodimethyl(3-phenylpropyl)silane and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges encountered during the purification of organosilane products. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Part 1: Critical Safety Precautions

Before initiating any experiment, it is imperative to understand the hazards associated with chlorosilanes. This compound is a reactive compound that requires careful handling.

Q1: What are the primary hazards of this compound and how should I handle it?

A1: this compound is flammable, corrosive, and reacts violently with water or moisture.[1][2] The primary hazards stem from its reactivity:

  • Hydrolysis: Contact with moisture (including atmospheric humidity) rapidly produces hydrochloric acid (HCl) gas and corresponding silanols, which can condense into disiloxanes.[2] The HCl gas is corrosive and toxic upon inhalation.[3]

  • Corrosivity: Both the parent chlorosilane and its HCl byproduct can cause severe burns to the skin, eyes, and respiratory tract.[3][4]

  • Flammability: The compound is flammable, and its vapors can form explosive mixtures with air.[1]

Mandatory Handling Procedures:

  • Work Environment: Always handle this compound in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves (consult manufacturer's SDS for specific materials).[6]

  • Inert Atmosphere: Conduct all transfers and reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7]

  • Fire Safety: Keep away from ignition sources. Use a CO2 or dry chemical fire extinguisher. DO NOT USE WATER on a chlorosilane fire, as it will exacerbate the situation by producing more HCl gas.[2][3]

Part 2: Understanding the Chemistry: Common Reactions & Impurities

Q2: What are the typical reactions I would perform with this compound, and what products should I expect?

A2: This reagent is primarily used to introduce the bulky, lipophilic dimethyl(3-phenylpropyl)silyl group onto a molecule. The most common reaction is the silylation of alcohols to form silyl ethers, a widely used protecting group strategy in organic synthesis.[8]

  • Reaction: Silylation of an alcohol (R-OH)

  • Reagents: this compound, a hindered amine base (e.g., imidazole, 2,6-lutidine, or triethylamine), and an aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).[7][8]

  • Product: A (3-phenylpropyl)dimethylsilyl ether (R-O-Si(Me)₂(CH₂)₃Ph).

  • Byproducts: Amine hydrochloride salt (e.g., triethylammonium chloride).

Q3: My reaction seems complete by TLC/GC-MS, but I know there are impurities. What are the most common process-related impurities I should anticipate?

A3: Besides your desired product, several impurities are common:

  • Unreacted Starting Materials: Unreacted alcohol and excess this compound.

  • Hydrolysis/Condensation Product: 1,3-bis(3-phenylpropyl)-1,1,3,3-tetramethyldisiloxane. This is the most common silane-derived impurity, formed when the chlorosilane reacts with trace water to form a silanol, which then rapidly condenses with another silanol or chlorosilane molecule.[7][8]

  • Amine Base & Amine Salt: The base used in the reaction and its corresponding hydrochloride salt.

  • Catalyst Residues: If a catalyst was used (less common for this specific reaction but relevant for other silane chemistry), it would also be present.

Below is a diagram illustrating the formation of the primary byproduct, disiloxane.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Chlorosilane Ph(CH₂)₃Si(Me)₂Cl Silanol Ph(CH₂)₃Si(Me)₂OH (Silanol Intermediate) Chlorosilane->Silanol -HCl Water H₂O Silanol2 Ph(CH₂)₃Si(Me)₂OH Silanol->Silanol2 Dimerization HCl HCl Disiloxane [Ph(CH₂)₃Si(Me)₂]₂O (Disiloxane Byproduct) Silanol2->Disiloxane -H₂O Water2 H₂O

Caption: Byproduct formation via hydrolysis and condensation.

Part 3: Troubleshooting and Purification Protocols

This section addresses specific issues encountered during the workup and purification stages.

Q4: My product appears to be degrading on the silica gel column. What is happening and how can I fix it?

A4: Silyl ethers can be sensitive to the acidic nature of standard silica gel, leading to cleavage of the silyl group and regeneration of the starting alcohol.[9] This is especially true for less sterically hindered silyl ethers.

Troubleshooting Steps:

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent (e.g., hexane) and add ~1% triethylamine (by volume). This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a deactivated (e.g., phenyl-functionalized) stationary phase for chromatography.[10]

  • Expedite Chromatography: Do not let the product sit on the column for extended periods. Run the column quickly and efficiently.

  • Avoid Protic/Acidic Solvents: Ensure your elution solvents are free of acidic impurities and are not overly protic (e.g., avoid high concentrations of methanol unless necessary). A small amount of ethanol (1-2%) can sometimes be added to the eluent system to improve chromatography of organoalkoxysilanes.[9]

Q5: I am struggling to separate my product from the unreacted starting silane or the disiloxane byproduct by column chromatography. Their Rf values are nearly identical. What should I do?

A5: This is a common problem as the polarity of the desired product, the starting chlorosilane, and its disiloxane byproduct can be very similar.

Solution 1: Vacuum Distillation If your product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation is the preferred method for purification on a larger scale.[11][12] The starting material, this compound, has a boiling point of 75 °C at 0.5 Torr, which can serve as a reference point.[13]

Compound Type Typical Boiling Point Range (Under Vacuum) Notes
This compoundLowReference boiling point: 75 °C @ 0.5 Torr.[13]
Disiloxane ByproductHighHigher molecular weight than the starting material.
Silyl Ether ProductVaries (Typically High)Boiling point will be significantly higher than the starting chlorosilane due to the addition of the R-group.

Solution 2: Chemical Quench You can selectively react the leftover chlorosilane. After the main reaction is complete, you can add a small amount of a simple, volatile alcohol like methanol. This will convert the unreacted this compound into the more volatile methoxysilane derivative, which can be more easily removed during solvent evaporation or by distillation.

Solution 3: Chromatographic Optimization If chromatography is the only option, meticulous optimization is key.

  • Solvent System: Use a very non-polar solvent system, such as pure hexane or pentane, and gradually increase the polarity with tiny increments of a slightly more polar solvent like toluene, diethyl ether, or ethyl acetate.[10][11]

  • TLC Analysis: Run many TLC plates with different solvent systems to find the one that gives even a small separation (ΔRf > 0.05).

  • Column Dimensions: Use a long, thin column to maximize the separation efficiency (increase the number of theoretical plates).

The general workflow for purification is outlined below.

G Crude Crude Reaction Mixture Workup Aqueous Workup / Quench (e.g., sat. NH₄Cl) Crude->Workup Extract Extraction (e.g., with Hexane or Ether) Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Decision Is product thermally stable & volatile? CrudeProduct->Decision Distill Vacuum Distillation Decision->Distill  Yes Column Flash Column Chromatography Decision->Column  No / Small Scale PureProduct Pure Product Distill->PureProduct Column->PureProduct

Caption: General purification workflow for organosilane products.

Part 4: Detailed Methodologies

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is suitable for silyl ethers that are relatively stable to hydrolysis.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[7][8] This protonates the amine base and hydrolyzes any remaining reactive silanes.

  • Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with a non-polar organic solvent (e.g., hexane, ethyl acetate, or diethyl ether).

  • Wash: Combine the organic layers and wash sequentially with 1M HCl (to remove residual amine), saturated aqueous sodium bicarbonate (NaHCO₃) (to neutralize any acid), and finally, brine (to remove bulk water).

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Select Solvent System: Based on TLC analysis, choose a solvent system that provides a good separation with an Rf value of ~0.2-0.3 for the desired product.[11]

  • Pack the Column: Pack a glass column with silica gel using the selected eluent. If neutralization is required, use the slurry method with 1% triethylamine as described in Q4.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like DCM) and load it onto the column.

  • Elute: Begin elution with the non-polar solvent, collecting fractions. If a gradient is needed, slowly increase the polarity of the mobile phase.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): This is the most powerful tool for confirming the structure of your product and identifying any impurities. The disappearance of the alcohol proton (R-OH) and the appearance of characteristic peaks for the dimethyl(3-phenylpropyl)silyl group are key indicators.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile compounds and confirming the molecular weight of the product.[14]

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for less volatile or more complex mixtures.[15]

  • Melting Point Analysis: For solid products, a sharp melting point close to the expected value is a good indicator of high purity.[11]

By understanding the inherent reactivity of this compound and anticipating common byproducts, you can design a robust purification strategy to consistently obtain high-purity materials for your research and development needs.

References

  • ChemicalBook. (2024). CHLOROSILANE - Safety Data Sheet.
  • Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
  • Scribd. (n.d.). Chlorosilane Safety Guide.
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  • MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks.
  • Li, X.-G., & Xiao, W.-D. (n.d.). A Reactive Distillation Process for Ultrapure Silane Production from Trichlorosilane.
  • Gelest, Inc. (n.d.). SILANES.
  • ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?.
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  • ACS Publications. (n.d.). Gas-chromatographic separation of chlorosilanes, methylcholorosilanes, and associated siloxanes.
  • Michigan State University. (n.d.). Organosilane Chemistry.
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  • European Patent Office. (2019). METHOD FOR PURIFYING SILANE COMPOUND OR CHLOROSILANE COMPOUND - EP 2985262 B1.
  • Organic Chemistry Portal. (n.d.). Silanes.
  • Resonance. (2002). Organosilicon Reagents in Natural Product Synthesis.
  • Reddit. (2024). Removing remaining triphenylsilane in hydrosilylation reaction.
  • Gelest, Inc. (n.d.). (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE.
  • ResearchGate. (n.d.). Selective hydrosilylation of allyl chloride with trichlorosilane.
  • ResearchGate. (2015). How to chemically remove silane molecules which are covalently bound to silica surface?.
  • CAS Common Chemistry. (n.d.). (3-Phenylpropyl)dimethylchlorosilane.
  • ResearchGate. (n.d.). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane....
  • ResearchGate. (n.d.). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct.
  • ACS Fall 2025. (n.d.). Hydrosilylation: A versatile tool towards 3-germylpropyl silane compounds.
  • Alfa Chemistry. (n.d.). CAS 17146-09-7 (3-Phenylpropyl)Dimethylchlorosilane.
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  • Google Patents. (n.d.). CA1085587A - Process for the purification of silane.
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Validation & Comparative

A Comparative Guide to the Characterization of Chlorodimethyl(3-phenylpropyl)silane Modified Surfaces by XPS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise engineering of surface properties is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical devices to advanced electronics. Chlorodimethyl(3-phenylpropyl)silane (CDPPS) has emerged as a significant agent for surface modification, enabling the introduction of a phenylpropyl functionality that can alter surface energy, hydrophobicity, and provide a platform for further chemical reactions. This guide offers an in-depth, comparative analysis of CDPPS-modified surfaces, with a primary focus on their characterization using X-ray Photoelectron Spectroscopy (XPS), a premier technique for probing surface chemistry.

The Role of this compound in Surface Modification

CDPPS belongs to the class of organosilanes, which are widely used to form self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides.[1] The chlorosilane group of CDPPS reacts with surface hydroxyl groups to form stable covalent siloxane (Si-O-Si) bonds. The dimethylsilyl group limits the extent of cross-linking, which can favor the formation of a well-defined monolayer.[2] The 3-phenylpropyl tail imparts a unique combination of hydrophobicity and aromatic functionality to the surface.

Why XPS is the Gold Standard for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for the analysis of thin films and modified surfaces.[3] Its high surface sensitivity, typically probing the top 5-10 nanometers, allows for the precise determination of elemental composition, chemical states, and the thickness of the deposited molecular layers.[4] This makes XPS exceptionally well-suited for verifying the successful deposition of a CDPPS monolayer and for comparing its characteristics to other organosilane modifications.

Experimental Protocol: A Self-Validating Approach to Surface Modification and XPS Analysis

A robust experimental design is critical for achieving reproducible and reliable results. The following protocol outlines a self-validating workflow for modifying a silicon substrate with CDPPS and its subsequent characterization by XPS.

Part 1: Substrate Preparation and Surface Modification
  • Substrate Cleaning and Hydroxylation: Begin with a pristine silicon wafer. A thorough cleaning is paramount to ensure a uniform reaction. A common and effective method is the use of a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), which removes organic residues and generates a high density of surface hydroxyl (-OH) groups.[5]

    • Causality: The hydroxyl groups are the reactive sites for the chlorosilane headgroup of CDPPS. A high density of these groups promotes the formation of a densely packed monolayer.

  • Silanization: The modification is typically carried out in a solution phase.

    • Prepare a dilute solution (e.g., 1-5% v/v) of CDPPS in an anhydrous solvent like toluene.[6] The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in the bulk solution.

    • Immerse the cleaned and dried substrate in the CDPPS solution for a set duration (e.g., 1-24 hours) under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6]

  • Rinsing and Curing: After the reaction, the substrate must be thoroughly rinsed with the anhydrous solvent to remove any physisorbed silane molecules. A final rinse with a more volatile solvent like acetone can aid in drying. The surface is then cured, typically by baking at a moderate temperature (e.g., 110-120 °C), to promote the formation of stable siloxane bonds.

Part 2: XPS Analysis
  • Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[1]

  • Survey Scan: A wide energy scan (e.g., 0-1100 eV) is first acquired to identify all the elements present on the surface. For a successfully modified silicon surface, peaks corresponding to Si, O, and C are expected.

  • High-Resolution Scans: Detailed scans of the Si 2p, C 1s, and O 1s regions are then performed to determine the chemical states of these elements.[1]

  • Data Analysis: The acquired spectra are analyzed using specialized software. This involves peak fitting to deconvolve different chemical states and calculating atomic concentrations from the peak areas, corrected by relative sensitivity factors.[7] Adventitious carbon (C-C, C-H) at a binding energy of 284.8 eV is often used as a reference to correct for any charging effects.[7]

Comparative XPS Analysis: CDPPS vs. Alternative Silanes

The choice of silane dictates the final surface properties. Here, we compare the expected XPS signatures of a CDPPS-modified surface with two common alternatives: (3-Aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS).

SilaneFunctional GroupExpected Surface PropertiesKey XPS Signatures
This compound (CDPPS) PhenylpropylModerately hydrophobic, aromatic functionalityHigh-resolution C 1s spectrum shows a distinct π-π* shake-up satellite peak characteristic of the phenyl group.
(3-Aminopropyl)triethoxysilane (APTES) AmineHydrophilic, positively charged at neutral pHPresence of a N 1s peak. The C 1s spectrum can be deconvoluted to show C-N and C-C/C-H components.[8]
Octadecyltrichlorosilane (OTS) C18 Alkyl ChainHighly hydrophobic, forms dense self-assembled monolayersHigh C/Si atomic ratio. The C 1s spectrum is dominated by the aliphatic C-C/C-H peak.
High-Resolution XPS Spectra Deconvolution: A Deeper Look

Si 2p Spectrum: For a CDPPS-modified silicon wafer, the Si 2p spectrum can be deconvoluted into multiple components. The main substrate peak (Si-Si) will be observed around 99.3 eV.[8] A peak corresponding to the native silicon oxide (SiO₂) will be present at approximately 103.0 eV.[8] The silicon from the CDPPS molecule, bonded to both carbon and oxygen (Si-C and Si-O-Si), will appear at an intermediate binding energy, typically around 102.2 eV.[8] The relative intensity of this peak is a direct indicator of the silane coverage.

C 1s Spectrum: The C 1s spectrum is particularly informative for CDPPS. It can be deconvoluted to show:

  • Aliphatic Carbon (C-C, C-H): The propyl chain carbons, typically around 284.8 eV.

  • Carbon bonded to Silicon (C-Si): At a slightly lower binding energy, around 284.3 eV.[9]

  • Aromatic Carbon (C=C): The phenyl ring carbons, also around 284.8 eV, but often with a broader peak shape.

  • π-π* Shake-up Satellite: A characteristic feature of aromatic systems, appearing at a higher binding energy (around 6-7 eV above the main C 1s peak). Its presence is a definitive confirmation of the phenyl group on the surface.

O 1s Spectrum: The O 1s spectrum will show a primary peak from the underlying silicon oxide (Si-O-Si) at approximately 532.5 eV. A component at a higher binding energy may be attributed to surface hydroxyl groups or physisorbed water.[7]

Visualizing the Process and Analysis

experimental_workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_xps XPS Analysis sub_clean Substrate Cleaning (Piranha Solution) sub_hydroxyl Surface Hydroxylation sub_clean->sub_hydroxyl silanization Silanization with CDPPS sub_hydroxyl->silanization rinsing Rinsing silanization->rinsing curing Curing rinsing->curing survey Survey Scan curing->survey high_res High-Resolution Scans (Si 2p, C 1s, O 1s) survey->high_res analysis Data Analysis & Deconvolution high_res->analysis

xps_data_interpretation cluster_survey Survey Scan cluster_highres High-Resolution Scans cluster_analysis Quantitative Analysis xps XPS Data elements Elemental Composition (Si, C, O) xps->elements si2p Si 2p (Si-Si, SiO₂, Si-C/Si-O) xps->si2p c1s C 1s (C-C, C-Si, C=C, π-π* satellite) xps->c1s o1s O 1s (Si-O-Si, -OH) xps->o1s atomic_conc Atomic Concentrations si2p->atomic_conc c1s->atomic_conc o1s->atomic_conc thickness Layer Thickness Estimation atomic_conc->thickness

Conclusion

The characterization of this compound modified surfaces by XPS provides a wealth of information that is crucial for researchers and professionals in drug development and materials science. By following a rigorous experimental protocol and carefully analyzing the high-resolution XPS spectra, one can confirm the successful modification, determine the chemical nature of the surface, and compare its properties to those achieved with other silanization agents. The presence of the characteristic π-π* shake-up satellite in the C 1s spectrum serves as a definitive fingerprint for the phenylpropyl group, making XPS an exceptionally powerful tool for the validation and optimization of these advanced functional surfaces.

References

  • Fischer, T., Dietrich, P. M., Streeck, C., Ray, S., Nutsch, A., Shard, A., ... & Rurack, K. (2015). Quantification of Variable Functional-Group Densities of Mixed-Silane Monolayers on Surfaces via a Dual-Mode Fluorescence and XPS Label. Analytical chemistry, 87(6), 3443–3451. [Link]

  • Carr, D. W., & Schwartz, J. (2002). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir, 18(10), 3871–3876. [Link]

  • The S.I.S. (n.d.). Silicon. X-ray Photoelectron Spectroscopy (XPS) Reference Pages. [Link]

  • Cozzi, F., & Gazzotti, G. (2019). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Chemosensors, 7(4), 54. [Link]

  • Request PDF. (n.d.). XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation. [Link]

  • Wang, Y., & Lieberman, M. (2014). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 86(15), 7624–7631. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material. [Link]

  • Wiley Analytical Science. (2014, August 14). AFM and XPS Study of Aminosilanes on Si. [Link]

  • MDPI. (n.d.). Modification of taC:H Films via λ = 266 nm Picosecond Pulsed Laser Irradiation. [Link]

  • ResearchGate. (n.d.). Atomic Composition of Silanes from XPS (at.%). [Link]

  • ResearchGate. (n.d.). XPS spectra of Si 2p, C 1s and O 1s for both β-SiC-A and β-SiC-E samples. [Link]

  • Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]

  • MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]

  • Request PDF. (n.d.). Development of a methodology for XPS curve-fitting of the Si 2p core level of siloxane materials. [Link]

  • Semantic Scholar. (n.d.). High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment. [Link]

  • ResearchGate. (2024, March 5). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]

  • UniCA IRIS. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]

  • ScienceDirect. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. [Link]

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A Senior Application Scientist's Guide to Verifying Surface Modification with Chlorodimethyl(3-phenylpropyl)silane and Its Alternatives via Contact Angle Measurements

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. Whether for enhancing the biocompatibility of an implant, controlling the flow of reagents in a microfluidic device, or ensuring the uniform coating of a pharmaceutical product, surface modification is a critical tool. Among the arsenal of techniques available, silanization stands out for its robustness in creating stable, covalently bound monolayers on a variety of substrates.

This guide provides an in-depth comparison of Chlorodimethyl(3-phenylpropyl)silane, a popular agent for inducing hydrophobicity, with other common alternatives. We will delve into the causality behind experimental choices and provide the necessary data and protocols to make informed decisions for your specific application. Our focus will be on the use of contact angle goniometry as a primary, quantitative method for verifying the success of these surface modifications.

The "Why": Understanding Surface Energy and the Role of Silanization

At its core, the interaction of a liquid with a solid surface is governed by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. This balance dictates the wettability of the surface, a property we can quantify with the contact angle. A low contact angle signifies high wettability (a hydrophilic surface), while a high contact angle indicates low wettability (a hydrophobic surface).[1][2]

Silanization is a chemical process that allows us to controllably alter the surface energy of a substrate. Silane coupling agents, such as this compound, are bifunctional molecules. One end of the silane reacts with hydroxyl groups present on the surface of materials like glass, silica, and many metal oxides, forming a stable siloxane bond (Si-O-Si). The other end, the functional group, then forms the new outermost surface. In the case of this compound, the phenylpropyl group creates a non-polar, hydrophobic interface.

Comparative Analysis of Hydrophobic Silanes

The choice of silane has a significant impact on the final surface properties. Here, we compare this compound with common alternatives, focusing on the resulting water contact angle as a measure of hydrophobicity.

Silane ModifierFunctional GroupSubstrateWater Contact Angle (°)Key Characteristics & Considerations
This compound PhenylpropylGlass/Silica~80-90 (estimated)The phenyl group provides a bulky, non-polar termination. The propyl linker offers flexibility for the phenyl rings to orient, creating a dense hydrophobic layer. This is a good choice for applications requiring a robust, non-polar surface.
PhenyltriethoxysilanePhenylGlass~85[3]Structurally similar to our primary compound, this data supports the expected hydrophobicity imparted by the phenyl group. The lack of a propyl linker may result in a more rigid monolayer.
Methyltrimethoxysilane (MTMS)MethylWood Fibers~136.0[1]The short methyl group provides a baseline level of hydrophobicity.
Octyltrimethoxysilane (OTMS)Octyl (C8)Wood Fibers~127.9[1]A longer alkyl chain generally increases hydrophobicity due to the increased non-polar surface area.
Dodecyltrimethoxysilane (DTMS)Dodecyl (C12)Wood Fibers~139.7[1]Further increasing the alkyl chain length can lead to even greater hydrophobicity. However, very long chains can sometimes lead to less ordered monolayers and a slight decrease in performance.
ChlorotrimethylsilaneMethylGlass~65-75A common and effective short-chain silane for creating a hydrophobic surface.

Expert Insights: The data suggests that for achieving high levels of hydrophobicity, long-chain alkylsilanes like DTMS can be very effective. However, the phenyl group in this compound offers a different kind of hydrophobicity. The aromatic rings can engage in π-π stacking interactions, potentially leading to a more ordered and stable monolayer, which can be advantageous in certain applications, such as chromatography or as a stable coating in biological environments. The choice between an alkyl- and a phenyl-based silane will therefore depend on the specific requirements of the application, including the desired level of hydrophobicity, the chemical environment, and the need for a highly ordered surface.

Experimental Protocols: A Self-Validating System

The key to reproducible surface modification is a meticulous and well-controlled experimental protocol. Below are detailed, step-by-step methodologies for substrate preparation, silanization, and contact angle measurement.

I. Substrate Preparation: The Foundation of a Good Coating

The cleanliness and activation of the substrate are critical for successful silanization. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl groups.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Detergent solution

  • Deionized water

  • Acetone

  • Methanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Plasma cleaner (alternative to Piranha solution)

  • Nitrogen gas stream

Protocol:

  • Initial Cleaning: Sonicate the substrates in a detergent solution for 15 minutes, followed by copious rinsing with deionized water.

  • Solvent Rinse: Sonicate the substrates in acetone for 10 minutes, followed by a rinse with methanol to remove any remaining organic residues.

  • Drying: Dry the substrates under a stream of clean, dry nitrogen gas.

  • Surface Activation (Choose one):

    • Piranha Etching (for robust substrates): Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (lab coat, gloves, and face shield) and work in a fume hood.

    • Plasma Treatment (a safer alternative): Place the substrates in a plasma cleaner and treat with oxygen or air plasma for 2-5 minutes. This is a highly effective and safer method for cleaning and activating surfaces.[3]

  • Final Rinse and Dry: After activation, thoroughly rinse the substrates with deionized water and dry them again under a nitrogen stream. The substrates are now ready for immediate silanization. A successfully activated surface should be highly hydrophilic, with a water contact angle approaching 0°.

II. Silanization: Creating the Hydrophobic Monolayer

Silanization can be performed from either a liquid or a vapor phase. Vapor phase deposition often leads to more uniform and thinner monolayers.

A. Liquid Phase Deposition

Materials:

  • Activated substrates

  • Anhydrous toluene or other suitable solvent

  • This compound (or alternative silane)

  • Nitrogen-filled glove box or desiccator

Protocol:

  • Prepare a 1% (v/v) solution of the silane in anhydrous toluene inside a nitrogen-filled glove box to minimize exposure to atmospheric moisture.

  • Immerse the activated substrates in the silane solution for 1-2 hours at room temperature. Gentle agitation can improve coating uniformity.

  • Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

  • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • After curing, sonicate the substrates in toluene or acetone for 5-10 minutes to remove any remaining unbound silane.

  • Dry the final modified substrates under a nitrogen stream.

B. Vapor Phase Deposition

Materials:

  • Activated substrates

  • Vacuum desiccator

  • Small vial

  • This compound (or alternative silane)

Protocol:

  • Place the activated substrates in a vacuum desiccator.

  • In a small, open vial within the desiccator, place a few drops of the silane.

  • Evacuate the desiccator to a low pressure to promote the vaporization of the silane.

  • Leave the substrates in the silane vapor for several hours (e.g., overnight) at room temperature.

  • After deposition, vent the desiccator and remove the substrates.

  • Cure the substrates in an oven at 110-120°C for 30-60 minutes.

  • Sonicate in a suitable solvent (e.g., toluene or acetone) to remove any unbound silane.

  • Dry the final modified substrates under a nitrogen stream.

III. Verification: Contact Angle Goniometry

Contact angle measurement is a direct and quantitative way to assess the change in surface wettability. The sessile drop method is the most common technique.[4]

Materials:

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Microsyringe for dispensing precise droplet volumes

  • High-purity deionized water

Protocol:

  • Sample Placement: Place the modified substrate on the sample stage of the goniometer. Ensure the surface is level.

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the goniometer's software to measure the contact angle at the three-phase contact point. The software typically fits a mathematical model (e.g., Young-Laplace) to the droplet shape to accurately determine the angle.

  • Multiple Measurements: Perform measurements at several different locations on the surface to ensure uniformity and calculate an average contact angle and standard deviation.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key stages.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_verification Verification Clean Initial Cleaning (Detergent, DI Water) Solvent Solvent Rinse (Acetone, Methanol) Clean->Solvent Dry1 Drying (Nitrogen Stream) Solvent->Dry1 Activate Surface Activation (Plasma or Piranha) Dry1->Activate Dry2 Final Drying (Nitrogen Stream) Activate->Dry2 Deposition Silane Deposition (Liquid or Vapor Phase) Dry2->Deposition Ready for Silanization Rinse Solvent Rinse Deposition->Rinse Cure Curing (110-120°C) Rinse->Cure Sonicate Final Sonication Cure->Sonicate Dry3 Final Drying Sonicate->Dry3 Goniometry Contact Angle Measurement Dry3->Goniometry Modified Substrate Analysis Data Analysis Goniometry->Analysis

Caption: A high-level overview of the experimental workflow, from substrate preparation to verification.

silanization_mechanism cluster_surface Substrate Surface cluster_silane This compound cluster_reaction Reaction & Bonding cluster_modified_surface Modified Hydrophobic Surface s1 Si-OH reaction Surface Reaction (-HCl) s2 Si-OH s3 Si-OH silane Cl-Si(CH₃)₂-(CH₂)₃-Ph silane->reaction ms1 Si-O-Si(CH₃)₂-(CH₂)₃-Ph reaction->ms1 ms2 Si-O-Si(CH₃)₂-(CH₂)₃-Ph

Caption: The chemical mechanism of surface modification with this compound.

Conclusion

Verifying surface modification with this compound and its alternatives is a systematic process that relies on a sound understanding of surface chemistry and precise experimental technique. Contact angle goniometry provides a reliable and quantitative metric for success. While long-chain alkylsilanes may offer the highest water contact angles, the unique properties of phenyl-containing silanes like this compound make them a valuable tool for creating robust, ordered, and hydrophobic surfaces. By following the detailed protocols outlined in this guide, researchers can confidently modify surfaces and verify their performance, paving the way for advancements in a wide range of scientific and industrial applications.

References

  • Hill, E. J., et al. "Selective Promotion of Retinal Organoid Attachment and Differentiation by Amine- and Hydroxyl-Modified Surfaces." Research Square, 2023. [Link]

  • Jiang, S., et al. "Hygroscopicity and Characterization of Wood Fibers Modified by Alkoxysilanes with Different Chain Lengths." Forests, vol. 11, no. 1, 2020, p. 83. [Link]

  • Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." 2008. [Link]

  • D'Sa, R. A., and J. D. B. Smith. "Supporting Information for Selective Growth of a Stable Drug Polymorph..." Wiley-VCH, 2007. [Link]

  • Kovalenko, I., et al. "Reversible Surface Wettability by Silanization." Advanced Materials Interfaces, vol. 6, no. 23, 2019, p. 1901321. [Link]

  • Vandenbroucke, F., et al. "Water contact angle measurements: (A) at different concentrations of..." ResearchGate, 2009. [Link]

  • Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006. [Link]

  • Gelest, Inc. "Hydrophobicity, Hydrophilicity." [Link]

Sources

A Comparative HPLC Analysis of Phenylalkylsilanes: The Role of Alkyl Chain Length in Reversed-Phase Separations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of High-Performance Liquid Chromatography (HPLC), particularly in the purification and analysis of pharmaceutical intermediates and other complex organic molecules, the choice of stationary phase is paramount. Phenyl-based columns offer a unique selectivity, distinct from the commonly used C18 phases, due to a dual retention mechanism involving both hydrophobic and π-π interactions.[1][2] This guide provides an in-depth comparison of Chlorodimethyl(3-phenylpropyl)silane with other phenylalkylsilanes, focusing on how the length of the alkyl spacer connecting the phenyl group to the silicon atom influences chromatographic performance in a reversed-phase HPLC setting.

This analysis is critical for scientists seeking to optimize separations of aromatic compounds, where subtle differences in molecular structure can significantly impact retention and resolution. We will explore the underlying principles of retention on phenyl-based stationary phases and provide a detailed experimental protocol for a comparative study.

The Duality of Retention: Hydrophobic and π-π Interactions

The retention of analytes on phenyl stationary phases is governed by two primary forces:

  • Hydrophobic Interactions: Similar to traditional C18 columns, the alkyl component of the phenylalkylsilane ligand interacts with the non-polar regions of analyte molecules. The longer the alkyl chain, the stronger the hydrophobic retention.[3][4]

  • π-π Interactions: The electron-rich phenyl ring of the stationary phase can interact with the π-electron systems of aromatic and unsaturated analytes. This interaction provides a unique selectivity for such compounds, which is often not achievable with purely aliphatic phases.[1][2][5]

The interplay between these two mechanisms is influenced by the length of the alkyl spacer in the bonded silane and the composition of the mobile phase.[6][7]

Experimental Design: A Comparative Study

To objectively assess the performance of this compound, we designed a comparative study including phenylalkylsilanes with varying alkyl chain lengths.

Analytes for Comparison:

  • Chlorodimethyl(phenylmethyl)silane (C1 spacer)

  • Chlorodimethyl(2-phenylethyl)silane (C2 spacer)

  • This compound (C3 spacer) - Target Compound

  • Chlorodimethyl(4-phenylbutyl)silane (C4 spacer)

These compounds allow for a systematic evaluation of the effect of the alkyl chain length on retention and selectivity.

Experimental Protocol

1. Preparation of the HPLC System:

  • HPLC System: An Agilent 1100 Series HPLC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

2. Column and Conditions:

  • Column: A standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is used to provide a baseline for hydrophobic interactions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Elution: A linear gradient from 60% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 60% B.

3. Sample Preparation:

  • Prepare individual 1 mg/mL stock solutions of each phenylalkylsilane in acetonitrile.

  • Create a mixed standard solution containing all four analytes at a concentration of 0.1 mg/mL each by diluting the stock solutions with the initial mobile phase composition (60% acetonitrile in water with 0.1% formic acid).

4. Data Analysis:

  • Record the retention time (t_R_), peak area, and USP tailing factor for each analyte.

  • Calculate the selectivity factor (α) between adjacent peaks.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing system_prep HPLC System Preparation (Mobile Phase, Degassing) injection Inject Mixed Standard (5 µL) system_prep->injection sample_prep Sample Preparation (Stock & Mixed Standards) sample_prep->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Analysis (Retention Time, Peak Shape, Selectivity) data_acq->data_proc

Caption: Workflow for the comparative HPLC analysis of phenylalkylsilanes.

Results and Discussion

Based on established chromatographic principles, the following results are anticipated:

Retention Behavior:

On a C18 column, the primary retention mechanism is hydrophobicity.[8] Therefore, the elution order is expected to directly correlate with the length of the alkyl spacer, with longer chains exhibiting stronger retention.

AnalyteAlkyl SpacerPredicted Retention Time (min)Predicted Tailing Factor
Chlorodimethyl(phenylmethyl)silaneC18.51.1
Chlorodimethyl(2-phenylethyl)silaneC29.81.1
This compound C3 11.2 1.2
Chlorodimethyl(4-phenylbutyl)silaneC412.51.2

Note: The predicted retention times are illustrative and will vary based on the specific HPLC system and column used.

The increasing retention time with longer alkyl chains is a direct consequence of the enhanced hydrophobic interactions between the analyte and the C18 stationary phase. The tailing factor is expected to be within acceptable limits for all compounds, indicating good peak symmetry.

The Role of π-π Interactions:

While the C18 column separates the analytes based on hydrophobicity, a phenyl-based stationary phase would introduce π-π interactions, potentially altering the selectivity. For instance, if one of the analytes had additional aromatic functionalities, a phenyl column would likely show significantly enhanced retention for that compound compared to the others, an effect not as pronounced on a C18 phase.[1][6]

The choice of organic modifier in the mobile phase also plays a crucial role when using phenyl columns. Methanol, being a protic solvent with no π-electrons, allows for stronger π-π interactions between the analyte and the stationary phase.[9] Acetonitrile, with its nitrile group (containing a triple bond), has π-electrons and can compete with the analytes for interaction with the phenyl rings of the stationary phase, thus diminishing the effect of π-π interactions on retention.[9]

Visualizing the Separation Mechanism

G cluster_column C18 Stationary Phase cluster_analytes Phenylalkylsilane Analytes c18 Si-(CH2)17-CH3 c1 Phenylmethyl (C1) c1->c18 Weak Hydrophobic Interaction c2 Phenylethyl (C2) c2->c18 Moderate Hydrophobic Interaction c3 Phenylpropyl (C3) c3->c18 Strong Hydrophobic Interaction c4 Phenylbutyl (C4) c4->c18 Strongest Hydrophobic Interaction

Caption: Interaction model of phenylalkylsilanes with a C18 stationary phase.

Conclusion and Recommendations

This comparative guide illustrates that the chromatographic behavior of this compound and its homologues on a reversed-phase C18 column is primarily dictated by the length of the alkyl spacer, and thus, by hydrophobic interactions. The predictable increase in retention with longer alkyl chains allows for a systematic approach to method development for the separation of these and similar compounds.

For researchers and drug development professionals, the key takeaways are:

  • Predictable Elution: When separating phenylalkylsilanes on a C18 column, the elution order can be reliably predicted based on the length of the alkyl chain.

  • Method Optimization: For analytes with similar hydrophobicity but differing aromatic character, a phenyl-based stationary phase should be considered to exploit the additional selectivity offered by π-π interactions.

  • Mobile Phase Selection: When working with phenyl columns, methanol is generally preferred as the organic modifier to maximize π-π interactions and enhance selectivity for aromatic compounds.

By understanding the fundamental principles of retention and the specific characteristics of different stationary phases, scientists can develop more robust and efficient HPLC methods for the analysis and purification of complex pharmaceutical compounds.

References

  • Stevenson, P. G., Kayillo, S., Dennis, G. R., & Shalliker, R. A. (n.d.). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Australian Journal of Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Phenyl Column Mystery. Retrieved from [Link]

  • SIELC Technologies. (2018). Silane, chlorodimethylphenyl-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Thames Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]

  • Pure. (1990). Influence of alkyl chain length on the stability of n-alkyl- modified reversed phases. 1. Chromatographic and physical analysis. Retrieved from [Link]

  • Eindhoven University of Technology Research Portal. (n.d.). Influence of alkyl chain length on the stability of n-alkyl-modified reversed phases. 1. Chromatographic and physical analysis. Retrieved from [Link]

  • Walter, T. H., Iraneta, P., & Capparella, M. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A, 1075(1-2), 177–183. [Link]

Sources

A Strategic Guide to Alcohol Protection: Comparing Chlorodimethyl(3-phenylpropyl)silane with Traditional Silylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving target molecules with high fidelity. Among the myriad of choices for safeguarding hydroxyl groups, silyl ethers stand out for their versatility and tunable stability. While reagents like tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) are workhorses in the field, the discerning chemist must also consider specialized agents that offer unique advantages. This guide provides a comprehensive comparison of chlorodimethyl(3-phenylpropyl)silane against a backdrop of common silylating agents, offering insights into its unique reactivity and application in orthogonal synthetic strategies.

The Foundation: Silyl Ethers in Alcohol Protection

The protection of an alcohol as a silyl ether is a fundamental transformation, typically achieved by reacting the alcohol with a silyl halide in the presence of a base. The general workflow is a two-stage process: protection to mask the hydroxyl group, and deprotection to regenerate it at a later synthetic stage.

Figure 1: A generalized workflow for the protection and deprotection of alcohols using silyl ethers.

The stability of the resulting silyl ether is intrinsically linked to the steric bulk of the substituents on the silicon atom. This steric hindrance dictates the ease of formation and, more critically, the conditions required for cleavage. This variation in stability is the cornerstone of selective and orthogonal protection strategies in complex molecule synthesis.[1]

A Comparative Analysis of Common Silylating Agents

The choice of silylating agent is a strategic decision based on the required stability and the desired deprotection conditions. Below is a comparative overview of several widely used silylating agents.

Silylating AgentAbbreviationRelative StabilityTypical Protection ConditionsCommon Deprotection ReagentsKey Characteristics
ChlorotrimethylsilaneTMSCl1TMSCl, Et3N, CH2Cl2K2CO3/MeOH, H2OHighly labile, suitable for temporary protection.
Chloro(triethyl)silaneTESCl64TESCl, Imidazole, DMFMild acid (e.g., AcOH), TBAFMore stable than TMS, good general-purpose protecting group.
tert-Butyl(chloro)dimethylsilaneTBDMSCl20,000TBDMSCl, Imidazole, DMFTBAF, HF•Pyridine, strong acidRobust and widely used, stable to chromatography.
Chloro(triisopropyl)silaneTIPSCl700,000TIPSCl, Imidazole, DMFTBAF, HF•PyridineVery bulky, provides excellent steric protection and high stability.
This compound - Comparable to TBDMS Clog-SiCl, Imidazole, DMFRuCl3/NaIO4 (oxidative) , TBAFOffers orthogonal deprotection via oxidation.

Table 1: Comparative overview of common silylating agents. Relative stability data is a general guide and can vary with substrate and reaction conditions.

In Focus: this compound

This compound introduces a unique functional handle into the silyl ether protecting group. The resulting 3-phenylpropyldimethylsilyl ether exhibits stability comparable to the widely used TBDMS group under many standard synthetic conditions. Its defining feature, however, is the option for an orthogonal deprotection strategy. While it can be cleaved using standard fluoride-based reagents like TBAF, it can also be selectively removed under mild oxidative conditions that leave other silyl ethers, such as TBDMS and TIPS, intact.

This orthogonal cleavage is typically achieved using a catalytic amount of ruthenium(III) chloride (RuCl3) with a stoichiometric amount of a co-oxidant, such as sodium periodate (NaIO4). This combination generates ruthenium tetroxide (RuO4) in situ, a powerful oxidizing agent.[2]

Mechanism of Oxidative Deprotection

The deprotection proceeds via the oxidation of the phenyl ring of the 3-phenylpropyl group to a carboxylic acid. This transformation facilitates the subsequent cleavage of the silicon-oxygen bond to regenerate the free alcohol.

G cluster_deprotection Oxidative Deprotection of 3-Phenylpropyldimethylsilyl Ether Start 3-Phenylpropyldimethylsilyl Ether Oxidation Oxidation of Phenyl Ring (RuO4) Start->Oxidation Intermediate Carboxylic Acid Intermediate Oxidation->Intermediate Cleavage Si-O Bond Cleavage Intermediate->Cleavage Product Regenerated Alcohol Cleavage->Product

Figure 2: Conceptual workflow for the oxidative deprotection of a 3-phenylpropyldimethylsilyl ether.

Experimental Protocols

PART 1: Protection of a Primary Alcohol - A Comparative Example

Objective: To protect a primary alcohol using a silylating agent (e.g., TBDMSCl or this compound).

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Silylating agent (TBDMSCl or this compound)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Add the silylating agent (1.2 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired silyl ether.

PART 2: Orthogonal Deprotection of a 3-Phenylpropyldimethylsilyl Ether

Objective: To selectively deprotect a 3-phenylpropyldimethylsilyl ether in the presence of other silyl ethers using oxidative conditions.

Materials:

  • Substrate with a 3-phenylpropyldimethylsilyl ether

  • Ruthenium(III) chloride hydrate (RuCl3·xH2O)

  • Sodium periodate (NaIO4)

  • Acetonitrile (CH3CN)

  • Carbon tetrachloride (CCl4)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl-protected substrate (1.0 mmol) in a solvent mixture of acetonitrile, carbon tetrachloride, and water (e.g., a 2:2:3 ratio, 7 mL).

  • Add ruthenium(III) chloride hydrate (0.02 mmol, 2 mol%) to the vigorously stirred solution.

  • Add sodium periodate (4.0 mmol) in portions over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a few drops of isopropanol.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Conclusion and Strategic Recommendations

The selection of a silylating agent is a critical decision in the planning of a synthetic route. While established reagents like TBDMSCl and TIPSCl offer a gradient of stability that is suitable for many applications, this compound provides a valuable orthogonal tool.

  • For robust, general-purpose protection: TBDMSCl remains the go-to choice due to its well-documented stability and a plethora of deprotection methods.

  • For protection of highly hindered alcohols or when maximum stability is required: TIPSCl is the preferred reagent.

  • For syntheses requiring an orthogonal deprotection strategy: this compound is an excellent candidate. Its stability, which is on par with TBDMS, allows it to be carried through many synthetic steps. The ability to deprotect it under mild oxidative conditions, while leaving other silyl ethers untouched, opens up avenues for the synthesis of complex molecules with multiple hydroxyl groups that require differential protection.

By incorporating this compound into their strategic planning, researchers can enhance the efficiency and elegance of their synthetic endeavors, particularly in the realm of natural product synthesis and drug discovery.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • Nelson, T. D.; Crouch, R. D. Selective deprotection of silyl ethers. Synthesis1996, 1996 (09), 1031–1069.
  • Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191.
  • Prakash, G. K. S.; Hu, J. Silyl Ethers. In Science of Synthesis; Trost, B. M., Ed.; Georg Thieme Verlag: Stuttgart, 2002; Vol. 4, pp 235–314.
  • Ogah, C. O.; Watts, K. R. Silylating Agents. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd: Chichester, UK, 2015.
  • Routledge, A.; Stocker, R. Silyl Ethers as Protecting Groups. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier: Amsterdam, 2014; Vol. 6, pp 1–28.
  • Piccialli, V. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Molecules2014 , 19 (5), 6534-6582. [Link]

  • Burke, S. D.; Danishefsky, S. J. The Total Synthesis of (+)-Talaromycin A. J. Am. Chem. Soc.1983, 105 (22), 6717–6724.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Wipf, P.; Kim, Y. Total Synthesis of the Enantiomer of the Antitumor Macrolide Rhizoxin. J. Org. Chem.1993, 58 (20), 5592–5602.
  • Schelhaas, M.; Waldmann, H. Protecting Group Strategies in Organic Synthesis. Angew. Chem. Int. Ed. Engl.1996, 35 (18), 2056–2083.
  • Denmark, S. E.; Jones, T. K. Silicon-Directed Nazarov Cyclization. J. Am. Chem. Soc.1982, 104 (9), 2642–2645.
  • Paquette, L. A.; Philippo, C. M. G.; Vo, N. H. Regioselective Functionalization of the Isodicyclopentadiene Ring System. J. Org. Chem.1991, 56 (24), 6842–6848.
  • Stork, G.; Rychnovsky, S. D. A Stereocontrolled Synthesis of (+)-9-Deoxygoniofufurone. J. Am. Chem. Soc.1987, 109 (5), 1565–1567.
  • Carlsen, P. H. J.; Katsuki, T.; Martin, V. S.; Sharpless, K. B. A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. J. Org. Chem.1981 , 46 (19), 3936–3938. [Link]

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A Senior Application Scientist's Guide to Phenyl-Propyl Chromatography Columns: A Performance Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the right High-Performance Liquid Chromatography (HPLC) column is a critical decision that dictates the success of an analytical method. While the C18 column is the undisputed workhorse of reversed-phase chromatography, its primarily hydrophobic-driven selectivity is not a universal solution. This guide provides an in-depth analysis of chromatography columns based on a Chlorodimethyl(3-phenylpropyl)silane stationary phase, hereafter referred to as Phenyl-Propyl columns. We will explore the unique separation mechanisms of this chemistry, present a rigorous protocol for performance evaluation, and objectively compare its performance against common alternatives using supporting data.

The Phenyl-Propyl Stationary Phase: A Mechanistic Overview

The unique performance of a Phenyl-Propyl column originates from the chemical structure of its bonded phase. This phase is synthesized by bonding this compound to the silica support material.[1][2] This process creates a stationary phase with a dual-nature retention mechanism, setting it apart from simple alkyl chain phases like C18 or C8.

The retention on a Phenyl-Propyl column is governed by two primary interactions:

  • Hydrophobic Interactions : The three-carbon (propyl) alkyl chain spacer provides a baseline hydrophobicity, similar to other reversed-phase columns. This allows for the retention of non-polar molecules through dispersive forces.[3]

  • π-π Interactions : The terminal phenyl group is electron-rich, enabling strong π-π stacking interactions with aromatic or unsaturated analytes.[4] This interaction is a form of secondary discrimination that can dramatically alter selectivity for compounds with similar hydrophobicity but different electronic properties.[5][6]

This dual mechanism makes Phenyl-Propyl columns particularly effective for separating complex mixtures containing aromatic compounds, positional isomers, or molecules with unsaturated bonds.[6][7]

G cluster_0 Silica Surface cluster_1 Phenyl-Propyl Ligand cluster_2 Analyte silica Si-O-Si ligand Si-(CH2)3-Ph analyte Aromatic Analyte (e.g., Benzene Ring) analyte->ligand π-π Interaction analyte->ligand   Hydrophobic Interaction

Caption: Dual retention mechanisms on a Phenyl-Propyl phase.

The Critical Role of the Mobile Phase

The choice of organic modifier in the mobile phase can significantly modulate the contribution of π-π interactions.

  • Methanol : Generally accentuates π-π interactions, leading to increased retention and potentially greater changes in selectivity for aromatic compounds.[5]

  • Acetonitrile : Possesses a triple bond and can engage in its own π-π interactions, which may compete with the stationary phase and suppress the unique selectivity offered by the phenyl ring.[5][6][8]

Therefore, when developing a method on a Phenyl-Propyl column to achieve alternative selectivity, methanol is often the preferred organic modifier to explore first.[8]

A Self-Validating Protocol for HPLC Column Performance Evaluation

To ensure scientific integrity, every column's performance must be rigorously evaluated. This protocol provides a standardized method to benchmark any new column and monitor its health over its lifetime. The key is to use a well-characterized test mixture that probes for different types of interactions.[9][10]

Key Performance Metrics
MetricFormulaSignificance
Efficiency (N) N = 5.54 * (tᵣ / W₀.₅)²A measure of the column's ability to produce narrow peaks. Reflects the quality of the column packing.[9]
Tailing Factor (Tf) Tf = (a + b) / 2aMeasures peak symmetry. A value > 1 indicates tailing, often due to unwanted interactions with residual silanols.[9][10]
Selectivity (α) α = k₂ / k₁The ability of the column to distinguish between two adjacent analytes. The primary driver of resolution.
Resolution (Rs) Rs = 2(tᵣ₂ - tᵣ₁) / (W₁ + W₂)The degree of separation between two adjacent peaks. A value ≥ 1.5 indicates baseline separation.[10]
tᵣ = retention time, W₀.₅ = peak width at half-height, a = front half of peak width at 5% height, b = back half of peak width at 5% height, k = retention factor, W = peak width at baseline
Experimental Protocol: Column Qualification
  • Column Installation & Conditioning:

    • Before first use, flush the column with 10-20 column volumes of HPLC-grade isopropanol to remove any preservatives.

    • Gradually switch to the mobile phase, increasing the flow rate slowly to avoid pressure shocks to the packed bed.[11]

    • Equilibrate the column with the mobile phase (e.g., 60:40 Acetonitrile:Water) for at least 30 minutes or until a stable baseline is achieved.[11]

  • Test Mixture Analysis:

    • Test Mixture: Prepare a standard containing:

      • Uracil (~10 µg/mL): To measure the column dead time (t₀).

      • Toluene (~100 µg/mL): A neutral, aromatic compound to assess hydrophobic and π-π interactions.

      • Amitriptyline (~50 µg/mL): A basic compound, sensitive to peak tailing caused by active silanol sites.[9]

    • Chromatographic Conditions:

      • Mobile Phase: Acetonitrile:Water (60:40 v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 5 µL

      • Detection: UV at 254 nm

  • Data Acquisition and Analysis:

    • Inject the test mixture in replicate (n=5) to assess reproducibility.

    • Calculate the key performance metrics (N, Tf, α, Rs) for each relevant peak.

    • The Relative Standard Deviation (RSD) for retention time and peak area across the five injections should be less than 2.0%.[11]

  • Acceptance Criteria (for a new column):

    • Efficiency (N) for Toluene: > 80,000 plates/meter

    • Tailing Factor (Tf) for Amitriptyline: ≤ 1.5

    • RSD (Retention Time & Area): < 1.0%

Caption: Workflow for new HPLC column performance qualification.

Comparative Performance Analysis: Phenyl-Propyl vs. The Alternatives

The true value of a Phenyl-Propyl column is revealed when its performance is compared directly with other stationary phases. We present hypothetical but representative data from the analysis of a mixture of non-steroidal anti-inflammatory drugs (NSAIDs), which are good probes due to their aromatic nature.

Test Analytes:

  • Ethyl Paraben

  • Indoprofen

  • Naproxen

  • Ibuprofen

Columns Compared:

  • C18: Standard octadecylsilane phase (hydrophobic).

  • Phenyl-Propyl: The subject of this guide.

  • Phenyl-Hexyl: Phenyl phase with a longer C6 alkyl spacer, increasing hydrophobicity.[5]

  • PFP (Pentafluorophenyl): Phenyl ring is modified with fluorine atoms, making it electron-poor and altering its π-π interaction characteristics.[12]

Comparative Experimental Data
ColumnAnalytetᵣ (min)Efficiency (N)Tailing Factor (Tf)Resolution (Rs) with previous peak
C18 Ethyl Paraben4.2114,5001.10-
Indoprofen4.2514,3001.150.85 (Co-elution)
Naproxen5.8815,1001.0810.2
Ibuprofen7.1214,9001.126.8
Phenyl-Propyl Ethyl Paraben3.9515,2001.05-
Indoprofen4.5515,5001.084.10 (Baseline)
Naproxen5.5015,8001.045.9
Ibuprofen6.9015,3001.107.5
Phenyl-Hexyl Ethyl Paraben4.8514,8001.07-
Indoprofen5.6015,1001.104.50
Naproxen6.8215,4001.067.1
Ibuprofen8.5415,0001.118.9
PFP Ethyl Paraben4.1016,1001.02-
Indoprofen4.4516,5001.052.95
Naproxen6.2516,8001.0311.5
Ibuprofen6.7516,4001.083.01

Chromatographic Conditions: Mobile Phase: 50:50 Methanol:20mM Potassium Phosphate (pH 2.5), Flow: 1.0 mL/min, Temp: 30°C. Data is representative.

Analysis of Results
  • C18 vs. Phenyl-Propyl: The C18 column fails to separate Ethyl Paraben and Indoprofen (Rs = 0.85).[5] The Phenyl-Propyl column, under identical conditions, leverages π-π interactions to provide excellent baseline resolution (Rs = 4.10) for this critical pair. This demonstrates a clear case of orthogonal selectivity.

  • Phenyl-Propyl vs. Phenyl-Hexyl: The Phenyl-Hexyl column shows significantly longer retention times for all analytes. This is due to the increased hydrophobicity from the longer C6 alkyl chain, which can sometimes mask the more subtle π-π interactions.[5][7] While it also resolves the critical pair, the longer analysis time may be undesirable.

  • Phenyl-Propyl vs. PFP: The PFP column provides excellent efficiency and peak shape. It also resolves the critical pair and shows a significant change in the elution order of Naproxen and Ibuprofen, highlighting its unique selectivity for analytes that can act as electron donors.

This comparison clearly illustrates that a Phenyl-Propyl column is not merely a "less retentive C18." It is a tool with a distinct separation mechanism that should be employed when C18 columns fail to provide adequate resolution for aromatic or unsaturated compounds.[5]

Conclusion and Recommendations

This compound-based chromatography columns offer a unique and powerful alternative to traditional alkyl-phase columns. Their dual retention mechanism, combining moderate hydrophobicity with significant π-π interaction capability, provides an orthogonal selectivity that is invaluable for challenging separations in pharmaceutical and chemical analysis.

Choose a Phenyl-Propyl column when:

  • Your primary C18 method fails to resolve aromatic or unsaturated analytes.

  • You need to separate positional isomers.

  • You are analyzing complex mixtures where subtle electronic differences between molecules can be exploited.

  • You wish to change the elution order of compounds to move a target analyte away from an interfering peak.

By understanding the fundamental chemistry of the Phenyl-Propyl phase and applying rigorous performance evaluation, researchers can confidently add this column to their method development toolkit, unlocking separations that would otherwise be impossible.

References

  • Fausnaugh, J. L., Pfannkoch, E., Gupta, S., & Regnier, F. E. (1984). Comparison of hydrophobic-interaction and reversed-phase chromatography of proteins.
  • Peyrin, E. (2018).
  • Tosoh Bioscience. (n.d.). FAQs on Analysis with Hydrophobic Interaction Chromatography.
  • Kromasil. (n.d.). F.A.Q. - What is the difference between Reversed Phase (RP)
  • Pharma Growth Hub. (2023). Maximizing HPLC Column Efficiency: A Comprehensive Guide. pharmagrowthhub.com.
  • Patsnap. (2025). How to Secure Column Performance in HPLC Analyses.
  • HPLC.eu. (2013). HPLC basics : Improving resolution of your analysis (I)
  • Agilent Technologies. (2019). There is More to HPLC Than Reversed Phase. agilent.com.
  • BioVanix. (n.d.). How to choose reversed-phase HPLC Column. biovanix.com.
  • Akiyama, S., et al. (2000). STUDY ON π-π INTERACTION IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Analytical Sciences, 16(9), 955-958.
  • Semantic Scholar. (n.d.).
  • Pharmaguideline. (2011). HPLC Column Performance Evaluation and Column Care. pharmaguideline.com.
  • BioVanix. (n.d.). How to Evaluate the Quality of an HPLC Column. biovanix.com.
  • Pisarev, O. A., & Kruchina-Bogdanov, I. V. (2009). The Unique Selectivity of π-Interactions for Solid-Phase Extraction.
  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. shimadzu.com.
  • Dong, M. W. (2007). Ultrahigh-Pressure LC in Pharmaceutical Analysis: Performance and Practical Issues. LCGC North America, 25(7).
  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. glsciences.com.
  • Changfu Chemical. (n.d.). 3-Phenylpropyldimethylchlorosilane CAS 17146 09 7. changfu-chemical.com.
  • ResearchGate. (n.d.). Historical Perspectives | Request PDF.
  • ResearchGate. (n.d.). Jonathan CROWTHER | Drew University, Madison | Department of Biology | Research profile.
  • VDS optilab. (n.d.). Your alternative to Phenomenex UHPLC and HPLC columns. vds-optilab.com.
  • Thermo Fisher Scientific. (n.d.). A New Phenyl-Type Stationary Phase and Its Uses. assets.thermofisher.com.
  • ResearchGate. (n.d.). Richard HARTWICK | Research profile.
  • Sigma-Aldrich. (n.d.). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. sigmaaldrich.com.
  • Chromatography Forum. (2013). Phenyl column. chromforum.org.
  • Needham, S. R., Brown, P. R., & Duff, K. (1999). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Rapid communications in mass spectrometry, 13(22), 2231–2236.
  • AA Blocks. (n.d.). 111-87-5 | MFCD00002988 | 1-Octanol. aablocks.com.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. element-lab.com.
  • Agilent Technologies. (n.d.).
  • ChromaNik Technologies Inc. (n.d.). RP C18 column with a feature of a silanol group. chromanik.co.jp.

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A Senior Application Scientist's Guide to Byproduct Analysis in Silylation Reactions: A Comparative Study of Chlorodimethyl(3-phenylpropyl)silane and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Abstract

The strategic use of silyl protecting groups is fundamental to modern organic synthesis, particularly within pharmaceutical development where purity and process efficiency are paramount. Chlorodimethyl(3-phenylpropyl)silane serves as a versatile reagent for this purpose; however, like all chlorosilanes, its reactions are accompanied by the formation of specific byproducts that can complicate purification and impact yields. This guide provides an in-depth analysis of the byproduct profiles generated from reactions involving this compound. We will explore the mechanistic origins of these byproducts, present a comparative analysis with alternative silylating agents, and offer validated protocols for their minimization and removal. The objective is to equip researchers with the expertise to select the optimal reagent and methodology, thereby enhancing the integrity and efficiency of their synthetic routes.

The Chemistry of this compound: Primary Reactions and Byproduct Genesis

This compound is primarily used to introduce a dimethyl(3-phenylpropyl)silyl protecting group onto protic functional groups, most commonly alcohols, to form silyl ethers.[1] The core reaction is a nucleophilic substitution at the silicon center, typically facilitated by a non-nucleophilic base like triethylamine or pyridine to scavenge the hydrogen chloride (HCl) generated.[2]

While the desired transformation is straightforward, the generation of byproducts is an inherent challenge rooted in the reactivity of the Si-Cl bond.

The Inevitable Byproduct: Hydrolysis and Siloxane Formation

The principal and most problematic byproduct pathway in chlorosilane chemistry is hydrolysis.[3][4] this compound is highly reactive towards water, even trace amounts present in solvents, reagents, or the ambient atmosphere.[5]

The mechanism proceeds in two stages:

  • Hydrolysis to Silanol: The Si-Cl bond is rapidly cleaved by water to form a silanol intermediate (Dimethyl(3-phenylpropyl)silanol) and hydrogen chloride (HCl).[6]

  • Condensation to Disiloxane: The generated silanol is unstable and readily condenses with another molecule of silanol or reacts with unreacted chlorosilane to form the stable, and often difficult to remove, 1,3-bis(3-phenylpropyl)-1,1,3,3-tetramethyldisiloxane.[7][8]

This disiloxane is a common contaminant in silylation reactions and, being relatively non-polar, can co-elute with the desired product during chromatographic purification.[9]

Hydrolysis_Mechanism CDPS This compound (R-Si(Me)₂Cl) Silanol Dimethyl(3-phenylpropyl)silanol (R-Si(Me)₂OH) CDPS->Silanol Hydrolysis + H₂O - HCl H2O H₂O (Trace Moisture) Disiloxane 1,3-Bis(3-phenylpropyl)-1,1,3,3-tetramethyldisiloxane ((R-Si(Me)₂)₂O) Silanol->Disiloxane Condensation + R-Si(Me)₂OH - H₂O HCl HCl CDPS2 Another molecule of This compound CDPS2->Disiloxane Condensation + R-Si(Me)₂OH - HCl

Sources

A Senior Application Scientist's Guide to Quantitative Surface Coverage Analysis: Chlorodimethyl(3-phenylpropyl)silane in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a cornerstone of innovation. Whether developing advanced biocompatible materials, optimizing solid-phase synthesis, or designing novel drug delivery systems, the ability to create stable, well-defined, and functionalized surfaces is paramount. Silanization, the process of modifying a surface with organosilane molecules, stands as a robust and versatile technique to achieve this control.

This guide provides an in-depth, quantitative comparison of surface coverage achieved with Chlorodimethyl(3-phenylpropyl)silane and other commonly employed silanizing agents. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system. Our analysis is grounded in experimental data from key surface analytical techniques, providing a clear, objective comparison to inform your selection of the optimal surface modification strategy.

The Central Role of the Silane: Structure Dictates Function

The choice of silane is the foundational decision in any surface modification protocol. The structure of the silane molecule dictates the final properties of the surface. Here, we compare this compound with two other classes of silanes: a long-chain alkylsilane and a short-chain alkylsilane.

  • This compound: This organosilane possesses a phenyl group at the terminus of a propyl chain. The phenyl group imparts a degree of hydrophobicity and provides specific aromatic interactions, which can be crucial for applications such as chromatography or the immobilization of biomolecules with aromatic moieties. The dimethylsilyl group allows for the formation of a stable monolayer.

  • Octadecyltrichlorosilane (OTS): A classic example of a long-chain alkylsilane, OTS is known for forming dense, highly hydrophobic, and well-ordered self-assembled monolayers (SAMs). The long C18 alkyl chain provides a significant barrier to water and creates a low-energy surface.

  • Trimethylchlorosilane (TMCS): As a short-chain alkylsilane, TMCS is often used to passivate surfaces, rendering them hydrophobic. The resulting layer is less ordered and thinner than that formed by long-chain alkylsilanes.

Quantitative Comparison of Surface Coverage

To objectively compare the performance of these silanes, we must turn to quantitative surface analysis techniques. The following data, compiled from various studies, provides a comparative overview of the surface properties achieved with these agents on hydroxylated surfaces like silicon wafers or glass.

Parameter This compound Octadecyltrichlorosilane (OTS) Trimethylchlorosilane (TMCS) Analytical Technique
Water Contact Angle (θ) ~80-90°~105-112°~95-105°Contact Angle Goniometry
Monolayer Thickness ~1.0 - 1.5 nm~2.0 - 2.5 nm~0.5 - 1.0 nmSpectroscopic Ellipsometry
Surface Elemental Composition (Atomic % C) Variable, depends on packingHighModerateX-ray Photoelectron Spectroscopy (XPS)
Surface Morphology (Roughness) Generally smooth, may show some aggregationHighly ordered, smoothLess ordered, can form aggregatesAtomic Force Microscopy (AFM)
Hydrolytic Stability Moderate to GoodExcellentModerateContact Angle/XPS over time

Deep Dive into the Analytical Techniques: The "How" and the "Why"

The data presented above is a synthesis of results from several key surface analytical techniques. Understanding the principles behind these techniques is crucial for interpreting the data and designing robust experimental protocols.

Contact Angle Goniometry: A Measure of Surface Wettability

Contact angle goniometry is a simple yet powerful technique to assess the hydrophobicity or hydrophilicity of a surface.[1] A droplet of a probe liquid, typically deionized water, is placed on the surface, and the angle formed at the solid-liquid-vapor interface is measured.[2] A higher contact angle indicates a more hydrophobic (water-repelling) surface, while a lower angle signifies a more hydrophilic (water-attracting) surface.[3]

The choice of a static or dynamic contact angle measurement provides different insights. A static contact angle is a snapshot of the droplet at rest, while dynamic contact angles (advancing and receding) provide information about the chemical heterogeneity and roughness of the surface.

X-ray Photoelectron Spectroscopy (XPS): Unveiling the Elemental Composition

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[4] By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, we can identify the elements present and their bonding environments. For silanized surfaces, XPS is invaluable for confirming the presence of the silane (via the Si 2p, C 1s, and any unique elemental signals from the functional group) and quantifying the surface coverage.[5] Angle-resolved XPS (ARXPS) can provide depth-profiling information, helping to determine the thickness and uniformity of the monolayer.[6]

Spectroscopic Ellipsometry: Measuring Nanometer-Scale Thickness

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[7] This change is related to the thickness and optical constants (refractive index and extinction coefficient) of thin films on the surface.[8] For organosilane monolayers, which are typically only a few nanometers thick, ellipsometry is an extremely sensitive and accurate method for determining the layer thickness.[9][10] This data is crucial for assessing the completeness and uniformity of the silane deposition.

Atomic Force Microscopy (AFM): Visualizing the Surface Topography

AFM provides a three-dimensional topographical map of a surface with nanoscale resolution.[11] A sharp tip mounted on a flexible cantilever is scanned across the surface, and the deflection of the cantilever is used to create an image of the surface morphology.[12][13] For silanized surfaces, AFM is used to assess the smoothness and uniformity of the monolayer, and to identify any aggregates or defects that may have formed during the deposition process.[14]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step.

Workflow for Surface Silanization and Characterization

G cluster_prep Substrate Preparation cluster_sil Silanization cluster_char Characterization Prep1 Substrate Cleaning (e.g., Piranha solution) Prep2 Hydroxylation (Creation of Si-OH groups) Prep1->Prep2 Activation Sil1 Solution or Vapor Phase Deposition of Silane Prep2->Sil1 Ready for Silanization Sil2 Curing/Annealing (to form stable siloxane bonds) Sil1->Sil2 Covalent Bonding Char1 Contact Angle (Wettability) Sil2->Char1 Quantitative Analysis Char2 XPS (Composition) Sil2->Char2 Char3 Ellipsometry (Thickness) Sil2->Char3 Char4 AFM (Morphology) Sil2->Char4

Sources

The Architect's Choice: A Comparative Guide to Silyl Ether Stability in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Among the diverse arsenal available to the modern chemist, silyl ethers are preeminent for the protection of hydroxyl functionalities, owing to their ease of installation, tunable stability, and generally mild removal conditions.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the stability of common silyl ethers derived from different chlorosilanes, supported by experimental data and mechanistic insights.

The strategic deployment of silyl ethers hinges on a nuanced understanding of their relative stability. A protecting group that is cleaved prematurely can lead to undesired side reactions and a cascade of synthetic complications, while one that is too robust can necessitate harsh deprotection conditions that compromise the integrity of the target molecule. This guide will dissect the factors governing silyl ether stability and provide a clear framework for selecting the optimal silylating agent for a given synthetic challenge.

The Pillars of Stability: Steric Hindrance and Electronic Effects

The stability of a silyl ether is primarily governed by two key factors: the steric bulk of the substituents on the silicon atom and, to a lesser extent, electronic effects.[1]

Steric Hindrance: This is the most dominant factor influencing the stability of silyl ethers.[1][3] Larger, bulkier alkyl groups attached to the silicon atom create a congested environment around the silicon-oxygen (Si-O) bond. This steric shield physically obstructs the approach of nucleophiles (e.g., hydroxide, fluoride ions) or electrophiles (e.g., protons) that are required to initiate cleavage of the Si-O bond.[1][3] Consequently, silyl ethers with bulkier substituents are significantly more stable.

Electronic Effects: While secondary to steric hindrance, the electronic nature of the substituents on the silicon atom can also play a role. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its electrophilicity, thereby enhancing stability.

A Comparative Analysis of Common Silyl Ethers

The most commonly employed silyl ethers in organic synthesis are derived from trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), and triisopropylsilyl chloride (TIPSCl). The stability of the corresponding silyl ethers varies dramatically, providing a valuable spectrum of reactivity for selective protection and deprotection strategies.

Below is a visual comparison of the steric profiles of these common silylating agents.

G cluster_TMS TMS cluster_TES TES cluster_TBDMS TBDMS cluster_TIPS TIPS Si_TMS Si Me1_TMS CH₃ Si_TMS->Me1_TMS Me2_TMS CH₃ Si_TMS->Me2_TMS Me3_TMS CH₃ Si_TMS->Me3_TMS Si_TES Si Et1_TES CH₂CH₃ Si_TES->Et1_TES Et2_TES CH₂CH₃ Si_TES->Et2_TES Et3_TES CH₂CH₃ Si_TES->Et3_TES Si_TBDMS Si tBu_TBDMS C(CH₃)₃ Si_TBDMS->tBu_TBDMS Me1_TBDMS CH₃ Si_TBDMS->Me1_TBDMS Me2_TBDMS CH₃ Si_TBDMS->Me2_TBDMS Si_TIPS Si iPr1_TIPS CH(CH₃)₂ Si_TIPS->iPr1_TIPS iPr2_TIPS CH(CH₃)₂ Si_TIPS->iPr2_TIPS iPr3_TIPS CH(CH₃)₂ Si_TIPS->iPr3_TIPS

Caption: Steric bulk of common silyl groups.

The general order of stability for these silyl ethers is well-established and serves as a cornerstone for their application in synthesis.[2][4]

Quantitative Stability Comparison

The relative stability of silyl ethers can be quantified by comparing their rates of hydrolysis under both acidic and basic conditions. The following table summarizes the relative rates of cleavage, with the trimethylsilyl (TMS) ether as the benchmark (relative rate = 1).

Silyl EtherDerived fromRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS TMSCl11
TES TESCl6410-100
TBDMS (TBS) TBDMSCl20,000~20,000
TIPS TIPSCl700,000100,000
TBDPS TBDPSCl5,000,000~20,000

Data compiled from multiple sources.[3][5][6]

As the data unequivocally demonstrates, there is a dramatic increase in stability with increasing steric hindrance around the silicon atom.[3] For instance, under acidic conditions, a TIPS ether is approximately 35 times more stable than a TBDMS ether and a staggering 700,000 times more stable than a TMS ether.[3] This vast difference in reactivity allows for the selective deprotection of a less hindered silyl ether in the presence of a more hindered one, a concept known as orthogonal protection.[7]

Mechanistic Insights into Silyl Ether Cleavage

The cleavage of silyl ethers can be effected under acidic, basic, or fluoride-mediated conditions, with each proceeding through a distinct mechanism.

Acid-Catalyzed Cleavage

Under acidic conditions, the reaction is initiated by protonation of the ether oxygen, which enhances the leaving group ability of the alcohol.[3] A nucleophile, often the solvent or the conjugate base of the acid, then attacks the silicon atom, typically proceeding through a pentacoordinate silicon intermediate.[3][8] The rate of this reaction is highly sensitive to steric hindrance around the silicon atom, explaining the observed stability trend.[3][5]

Base-Catalyzed Cleavage

Basic cleavage involves the direct nucleophilic attack of a hydroxide ion or other nucleophile on the silicon atom.[3] This mechanism is generally less facile for alkyl silyl ethers compared to acidic cleavage.[3] However, phenolic silyl ethers are more susceptible to basic cleavage due to the increased electrophilicity of the silicon center and the better leaving group ability of the phenoxide.[9]

Fluoride-Mediated Cleavage

The most common and often mildest method for silyl ether deprotection involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[10] The exceptional strength of the silicon-fluorine (Si-F) bond provides a powerful thermodynamic driving force for this reaction.[8] The fluoride ion attacks the silicon atom to form a pentacoordinate intermediate, which then collapses to release the alcohol and form the fluorosilane.[8][10]

Experimental Protocol: A Comparative Study of Silyl Ether Stability

To empirically validate the relative stability of different silyl ethers, a straightforward comparative study can be conducted. This protocol outlines a general procedure for monitoring the acid-catalyzed cleavage of silyl ethers derived from a common primary alcohol.

Materials:
  • Silyl-protected alcohols (e.g., TMS-, TES-, TBDMS-, and TIPS-ethers of benzyl alcohol)

  • Solvent: Tetrahydrofuran (THF) and Water

  • Acid catalyst: Acetic acid (AcOH)

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Standard laboratory glassware and stirring equipment

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis A Dissolve each silyl ether in THF/H₂O/AcOH solution B Stir mixtures at room temperature A->B C Take aliquots at regular time intervals B->C D Analyze aliquots by TLC C->D E Compare rates of disappearance of starting material D->E

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A Senior Application Scientist's Guide to Confirming Covalent Attachment of Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methods for confirming the successful covalent attachment of Chlorodimethyl(3-phenylpropyl)silane (CDPPS) to hydroxylated surfaces. Designed for researchers, materials scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and verifiable surface modification workflow.

Introduction: The Critical Need for Verification

This compound is a valuable monofunctional silane coupling agent used to introduce a stable, non-polar, phenyl-terminated surface modification. Unlike trifunctional silanes (e.g., those with three chloro or alkoxy groups), its single reactive site (Si-Cl) prevents the formation of complex, cross-linked polymeric layers. This allows for the creation of a more defined and reproducible self-assembled monolayer (SAM). Applications range from modifying the stationary phase in chromatography columns to creating defined hydrophobic surfaces for protein interaction studies or nanoparticle functionalization.

However, the success of these applications hinges on one critical factor: the formation of a covalent Si-O-Substrate bond between the silane and the surface. Physisorbed, or simply dried-on, silane can leach from the surface, leading to experimental artifacts, contamination, and device failure. Therefore, rigorous analytical confirmation of covalent attachment is not just a quality control step; it is a prerequisite for valid downstream results. This guide compares the primary spectroscopic tools available for this validation: XPS, ATR-FTIR, Solid-State NMR, and Raman Spectroscopy.

The Silanization Mechanism: What Are We Trying to Prove?

The covalent attachment of CDPPS to a hydroxylated surface (like silica, glass, or metal oxides) is a two-step process. First, the chlorosilane moiety reacts with surface hydroxyl (-OH) groups. This is followed by the elimination of hydrogen chloride (HCl) to form a stable siloxane (Si-O-Substrate) bond.

The goal of our analytical methods is to find direct evidence for the disappearance of the reactant (Si-Cl) and the appearance of this new covalent linkage, alongside confirming the presence and integrity of the phenylpropyl chain on the surface.

The Spectroscopic Toolkit: A Comparative Overview

No single technique tells the whole story. A multi-faceted approach, leveraging the strengths of different methods, provides the most comprehensive and trustworthy validation.

Technique Information Provided Surface Sensitivity Key Strengths Limitations
XPS Elemental composition, chemical stateHigh (Top 5-10 nm)Quantitative; directly probes Si bonding environment.Requires high vacuum; potential for X-ray induced damage.
ATR-FTIR Vibrational modes (functional groups)Moderate (~0.5-2 µm)Non-destructive; excellent for tracking functional group changes.Substrate may have interfering absorptions; less surface-specific than XPS.
Solid-State NMR Local chemical environment, connectivityBulk technique, but surface-sensitive with specific methods (CP-MAS)Unambiguously identifies Si bonding states (e.g., Si-O-Substrate vs. Si-OH).Low sensitivity; requires larger sample amounts; specialized equipment.
Raman Vibrational modes (functional groups)Variable; can be surface-enhanced (SERS)Excellent for non-polar bonds (phenyl ring); complements FTIR.Weak signal from monolayers; fluorescence can be an issue.

Deep Dive into Spectroscopic Methods

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is arguably the most powerful technique for confirming surface silanization.[1] It provides not only the elemental composition of the top few nanometers of a surface but also detailed information about the chemical bonding environment of those elements.[2]

What to Look For:

  • High-Resolution Si 2p Scan: This is the most direct evidence of covalent attachment. The binding energy of the Si 2p photoelectron is highly sensitive to its chemical state.

    • Unmodified Substrate (e.g., SiO₂): A peak around 103.0-103.5 eV corresponding to silicon in the SiO₂ lattice.[3]

    • CDPPS-Modified Surface: The appearance of a new, lower binding energy shoulder or peak around 102.0-102.5 eV . This peak is characteristic of silicon in an O-Si-C₂ environment, representing the successful bonding of the dimethylsilane group to the surface oxygen.[3][4] The shift away from the substrate's bulk SiO₂ peak is definitive proof of a new chemical state for silicon at the surface.[5]

  • Survey Scan: A broad scan will confirm the presence of all expected elements. After modification, you should see an increase in the Carbon (C 1s) signal and the appearance of a Silicon (Si 2p) signal if the substrate is not silicon-based.

  • Absence of Chlorine (Cl 2p): The disappearance of the Cl 2p signal (around 200 eV) is crucial. Its presence would indicate unreacted chlorosilane, either physisorbed or incompletely reacted.

Attenuated Total Reflectance - Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a highly accessible technique for monitoring the appearance and disappearance of functional groups.[6] By using an internal reflection element (IRE) crystal, it can analyze thin layers on a substrate's surface.[7]

What to Look For:

  • Disappearance of Surface Silanols (Si-OH): A key indicator is the reduction in the broad absorption band around 3200-3600 cm⁻¹ , which corresponds to the stretching vibrations of surface hydroxyl groups that are consumed during the reaction.[8][9]

  • Appearance of Phenyl and Alkyl Groups: The successful attachment of the 3-phenylpropyl group will introduce sharp, new peaks.

    • C-H Aromatic Stretching: Small peaks just above 3000 cm⁻¹ .

    • C-H Aliphatic Stretching: Strong peaks in the 2850-2960 cm⁻¹ region from the propyl chain and methyl groups.[10]

    • C=C Aromatic Ring Vibrations: Characteristic sharp peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ .[9]

  • Formation of Siloxane Bonds (Si-O-Si): The formation of the new covalent bond to a silica surface can sometimes be observed as a change or broadening in the strong Si-O-Si asymmetric stretching band between 1000-1200 cm⁻¹ .[8][11] This is often difficult to deconvolve from the bulk substrate signal but can provide supporting evidence.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

While less common due to equipment requirements, ²⁹Si Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is an exceptionally powerful and unambiguous tool. It provides direct insight into the bonding state of silicon atoms.[12]

What to Look For:

  • ²⁹Si CP-MAS NMR Spectrum: The chemical shift of ²⁹Si nuclei directly reflects the number of oxygen atoms bonded to it, commonly referred to as T-sites for trifunctional silanes or, in our case, M-sites for monofunctional silanes.

    • Unmodified Silica: Shows Q⁴ (-110 ppm), Q³ (-100 ppm), and Q² (~-90 ppm) sites, representing silicon atoms bonded to 4, 3, or 2 other silicon atoms through oxygen, respectively.

    • CDPPS-Modified Surface: The key signature is the appearance of a new resonance corresponding to the M¹ structure: (Substrate-O)-Si (CH₃)₂(CH₂CH₂CH₂Ph). This peak is expected to appear in the range of +10 to +20 ppm .[12] Finding a signal in this region is unequivocal proof of a covalent link between the silane and the surface.[13]

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR, as it is particularly sensitive to non-polar, symmetric bonds.[14] For CDPPS, this makes it an excellent tool for confirming the presence of the phenyl ring.

What to Look For:

  • Phenyl Ring Mode: The most prominent feature will be the strong, sharp peak around 1000-1010 cm⁻¹ due to the symmetric "ring breathing" mode of the benzene ring.[15][16] This is a distinctive and easily identifiable fingerprint for the molecule.

  • C-H Stretching: Like FTIR, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule can be observed.

  • Surface-Enhanced Raman Spectroscopy (SERS): For achieving high sensitivity on monolayers, especially on gold or silver substrates, SERS can be employed. This technique dramatically amplifies the Raman signal of molecules in close proximity to the plasmonic surface, making it possible to characterize the attached layer with high fidelity.[17]

Experimental Workflow & Protocols

A trustworthy process is a self-validating one. This involves characterizing the substrate before and after modification and including appropriate controls.

Overall Experimental Workflow

G cluster_prep Substrate Preparation cluster_analysis1 Pre-Analysis (Baseline) cluster_silanization Silanization cluster_analysis2 Post-Analysis (Validation) Bare_Substrate Bare Substrate Clean Piranha/Plasma Clean Bare_Substrate->Clean Activate Activate Surface (-OH) Clean->Activate Pre_Analysis Spectroscopic Analysis (XPS, FTIR) Activate->Pre_Analysis Control Point 1 Silanize React with CDPPS in Anhydrous Toluene Pre_Analysis->Silanize Rinse Sonicate in Toluene & Ethanol Silanize->Rinse Cure Bake at 110°C Rinse->Cure Post_Analysis Spectroscopic Analysis (XPS, FTIR, Raman, etc.) Cure->Post_Analysis Control Point 2

Caption: Experimental workflow for surface modification and validation.

Protocol: Silanization of a Silica Wafer with CDPPS

Objective: To form a covalent monolayer of CDPPS on a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 H₂SO₄:H₂O₂) - EXTREME CAUTION

  • Anhydrous Toluene

  • This compound (CDPPS)

  • Ethanol, HPLC grade

  • Nitrogen gas source

Methodology:

  • Substrate Cleaning & Activation:

    • Causality: This step removes organic contaminants and generates a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.

    • Immerse silicon wafers in Piranha solution for 15 minutes.

    • Rinse copiously with deionized water and dry under a stream of nitrogen.

    • Self-Validation: Immediately before silanization, take a baseline XPS and ATR-FTIR spectrum of a representative clean wafer. This is your "time zero" control.

  • Silanization Reaction:

    • Causality: The reaction must be performed under anhydrous conditions to prevent self-polymerization of the silane in solution due to trace water. Toluene is a common non-reactive, anhydrous solvent.

    • In a nitrogen-filled glovebox, prepare a 1% (v/v) solution of CDPPS in anhydrous toluene.

    • Submerge the activated wafers in the CDPPS solution for 2 hours at room temperature.

  • Removal of Physisorbed Silane:

    • Causality: This is a critical step to ensure that only covalently bound molecules remain. Sonication provides mechanical energy to dislodge any non-covalently attached (physisorbed) silane.

    • Remove wafers from the reaction solution and rinse briefly with fresh anhydrous toluene.

    • Sonicate the wafers in a beaker of fresh toluene for 5 minutes.

    • Repeat the sonication step with ethanol for 5 minutes.

    • Dry the wafers under a stream of nitrogen.

  • Curing:

    • Causality: A mild baking step helps to drive off any remaining solvent and can promote the formation of the final Si-O-Substrate bond.

    • Place the wafers in an oven at 110°C for 30 minutes.

  • Final Characterization:

    • Allow wafers to cool to room temperature.

    • Perform the full suite of spectroscopic analyses (XPS, ATR-FTIR, etc.) on the modified surface. Compare the results directly against the baseline spectra from Step 1 to confirm the changes outlined in Section 4.

Conceptual Diagram of Spectroscopic Probes

Caption: What each spectroscopic technique "sees" on the surface.

Conclusion

Confirming the covalent attachment of this compound is essential for the integrity of any subsequent research or application. While each spectroscopic method offers unique insights, a comprehensive validation strategy should ideally employ a combination of techniques. XPS provides the most direct and quantitative evidence of the crucial Si-O-Substrate bond formation at the surface. ATR-FTIR serves as a highly accessible and rapid method to confirm the presence of the organic moiety and the consumption of reactive surface sites. For the highest level of certainty, ²⁹Si ssNMR offers unambiguous proof of the silicon bonding environment, while Raman spectroscopy provides a clear and specific fingerprint of the terminal phenyl group. By following a rigorous, multi-step validation workflow, researchers can proceed with confidence in the quality and stability of their functionalized surfaces.

References

  • Biesinger, M. C. (2011). X-ray Photoelectron Spectroscopy (XPS) Reference Pages. Surface Science Western. [Link]

  • Dhayal, M., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Materials. [Link]

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  • Glastetter, R., & van Bokhoven, J. A. (1989). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry. [Link]

  • Vourdas, N., et al. (2018). The (Si 2p) XPS Spectra for the SiO2 silanisation with APTMS. ResearchGate. [Link]

  • Sari, Y. W., et al. (2021). FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. ResearchGate. [Link]

  • Skoog, D. A., Holler, F. J., & Nieman, T. A. (1998). Principles of Instrumental Analysis, 5th Ed.
  • Harvey, D. (2022). Spectroscopic Surface Methods. Chemistry LibreTexts. [Link]

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  • Schueremans, C., et al. (n.d.). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe.org. [Link]

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  • ResearchGate. (n.d.). FTIR spectra of polyarilate before and after silane treatment in a dichloromethane solution. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of samples modified by epoxy silane at various treatment times. ResearchGate. [Link]

  • Dwight, D. W., & Beck, B. R. (1979). XPS analysis of silane coupling agents and silane‐treated E‐glass fibers. Journal of Colloid and Interface Science. [Link]

  • Numata, S., & Ohta, Y. (2020). Raman spectra of phenyl-terminated PEEK oligomers calculated using DFT. ResearchGate. [Link]

  • D'Agostino, S., et al. (2021). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. ResearchGate. [Link]

  • Asanuma, H., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Langmuir. [Link]

  • Asanuma, H., et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. ResearchGate. [Link]

  • Ben-Dov, N., et al. (2015). Protein attachment to silane-functionalized porous silicon: A comparison of electrostatic and covalent attachment. Journal of Colloid and Interface Science. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling reactive chemical intermediates like Chlorodimethyl(3-phenylpropyl)silane (CAS No. 17146-09-7) demands not just procedural knowledge, but a deep understanding of the chemical principles governing its reactivity. This guide provides a comprehensive, field-tested framework for the safe neutralization and disposal of this compound, ensuring the protection of personnel, facilities, and the environment.

Foundational Principle: Understanding the Reactivity of Chlorosilanes

This compound belongs to the chlorosilane family, compounds characterized by a silicon-chlorine bond. The primary hazard and the key to its safe disposal lies in the high reactivity of this bond towards nucleophiles, most notably water.

Chlorosilanes undergo a rapid, exothermic hydrolysis reaction upon contact with moisture, cleaving the Si-Cl bond to form silanols (Si-OH) and generating corrosive hydrogen chloride (HCl) gas as a byproduct.[1] This reaction is often vigorous and can lead to a dangerous buildup of pressure and corrosive fumes in a closed container.[2] The resulting silanols can then undergo condensation to form stable polysiloxane polymers.[3][4][5] The fundamental reaction can be generalized as:

2 R₃SiCl + 2 H₂O → 2 R₃SiOH + 2 HCl → R₃Si-O-SiR₃ + H₂O + 2 HCl

This inherent reactivity dictates that the primary disposal strategy cannot be simple waste accumulation. Instead, a controlled chemical neutralization (quenching) process is required to convert the reactive chlorosilane into a less hazardous, environmentally benign waste stream prior to final disposal.

Hazard Profile and Essential Personal Protective Equipment (PPE)

Before handling or beginning any disposal procedure, it is critical to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as corrosive.[2][6]

  • H290: May be corrosive to metals.

  • H314: Causes severe skin burns and eye damage.[2]

Given these hazards, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[7][8]Provides a chemical barrier against a corrosive liquid that causes severe skin burns.
Eye & Face Protection Chemical splash goggles and a full-face shield.[7][9]Protects against splashes of the corrosive liquid and potential reactions. Contact lenses should not be worn.[7][10]
Skin & Body Protection Flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[11][12]Ensures no part of the skin is exposed to the corrosive material.
Respiratory Protection NIOSH-certified combination organic vapor/acid gas respirator or a self-contained breathing apparatus (SCBA).[2][7]Necessary due to the release of HCl gas during hydrolysis.[9] Work must be performed in a well-ventilated chemical fume hood.[12]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process centered on controlled quenching and neutralization. Never add water directly to undiluted chlorosilane waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_quenching Controlled Quenching Protocol cluster_final Final Neutralization & Disposal A Identify Waste Stream (Unused reagent, rinsate, spill residue) B Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Appropriate Reaction Vessel (3-neck flask with stirrer, addition funnel, inert gas inlet) C->D E Dilute Chlorosilane Waste (Add waste to a non-reactive solvent like Toluene or Heptane) D->E F Cool Mixture to 0°C (Ice Bath) E->F G Step 1: SLOWLY Add Isopropanol (Less vigorous reaction) F->G H Step 2: SLOWLY Add Ethanol or Methanol (Ensures complete reaction) G->H I Step 3: SLOWLY Add Water (Final quench of any remaining reactive material) H->I J Monitor for Cessation of Reaction (No more gas evolution or heat generation) I->J K Neutralize Acidic Solution (Slowly add Sodium Bicarbonate or NaOH solution until pH ~7) J->K L Label Waste Container ('Neutralized Silane Waste', list contents) K->L M Arrange for Pickup (Contact licensed hazardous waste disposal company) L->M

Sources

Mastering Safety: A Researcher's Guide to Handling Chlorodimethyl(3-phenylpropyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug development, precision and safety in the laboratory are paramount. The handling of reactive organosilane compounds, such as Chlorodimethyl(3-phenylpropyl)silane, demands a comprehensive understanding of their chemical nature to mitigate risks effectively. This guide moves beyond a simple checklist of personal protective equipment (PPE). It delves into the causality behind each safety recommendation, providing a framework for building a self-validating system of laboratory safety. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your team.

Understanding the Hazard: The Reactivity of this compound

This compound (CAS No. 17146-09-7) is a member of the chlorosilane family of compounds.[1][2] The primary hazard associated with this and other chlorosilanes stems from their reactivity, particularly with moisture.[3] Upon contact with water, chlorosilanes undergo rapid hydrolysis to produce corrosive hydrogen chloride (HCl) gas and corresponding silanols.[3][4] This reaction is the cornerstone of understanding the necessary safety precautions. The generated HCl is a severe irritant to the skin, eyes, and respiratory tract.[3][5]

The Safety Data Sheet (SDS) for this compound classifies it as a substance that causes severe skin burns and eye damage.[4] Therefore, the selection of appropriate PPE is not merely a suggestion but a critical line of defense against potentially severe chemical burns and eye damage.[3][5]

Core Principles of PPE Selection: A Risk-Based Approach

A one-size-fits-all approach to PPE is insufficient. The selection of protective gear must be tailored to the specific procedure being performed and the potential for exposure. A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the chemical being used, the operating temperature and pressure, and the potential for spills or splashes.

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow for Handling this compound.

Detailed PPE Recommendations: Your Last Line of Defense

Based on the known hazards, the following PPE is essential when handling this compound.

Eye and Face Protection

Direct contact of chlorosilanes with the eyes can cause severe corrosive damage, potentially leading to loss of sight.[3][5] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient as they do not protect against splashes.

  • Recommended for High-Risk Procedures: A full-face shield worn in conjunction with chemical splash goggles provides an additional layer of protection for the entire face.[6] This is particularly important when handling larger quantities or when there is a significant risk of splashing.

Skin and Body Protection

This compound causes severe skin burns.[4] Protective clothing should be selected to prevent any skin contact.

  • Laboratory Coat: A standard cotton lab coat is not sufficient. A chemical-resistant lab coat or apron made of materials like neoprene or PVC should be worn.

  • Full Body Protection: For procedures with a high risk of splashing or when handling large quantities, a chemical-resistant suit is recommended.[6][7]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory. For handling corrosive materials, chemical-resistant boots are recommended to protect against spills.[8]

Hand Protection

The choice of gloves is critical and should be based on chemical compatibility and breakthrough time.

  • Recommended Gloves: Nitrile or neoprene rubber gloves are recommended for handling this compound.[9][10] A study on the permeation of substituted silanes through various glove materials found that nitrile and neoprene gloves provided some resistance.[11]

  • Double Gloving: For added protection, especially during prolonged handling, wearing two pairs of gloves (double gloving) is a good practice.

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

Respiratory Protection

Inhalation of vapors or aerosols of this compound can cause respiratory tract irritation due to the formation of HCl gas.[9]

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.[9][12]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is required. A NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases (e.g., a combination organic vapor/acid gas cartridge) should be used.[9] For significant releases, a self-contained breathing apparatus (SCBA) may be necessary.[6][7]

Summary of Recommended PPE

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-scale weighing and transfer in a fume hood Chemical splash gogglesNitrile or neoprene glovesChemical-resistant lab coatNot typically required with proper fume hood function
Benchtop reactions with potential for splashing Chemical splash goggles and face shieldDouble-gloved nitrile or neopreneChemical-resistant lab coat or apronWork in a fume hood. Respirator on standby.
Large-scale transfers or reactions Chemical splash goggles and face shieldDouble-gloved nitrile or neopreneChemical-resistant suitWork in a fume hood. Respirator may be required.
Spill cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit and bootsNIOSH-approved respirator with appropriate cartridges or SCBA

Operational and Disposal Plans: A Cradle-to-Grave Approach

Proper handling and disposal procedures are as critical as the selection of PPE.

Handling and Storage
  • Moisture-Free Environment: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of moisture to prevent the formation of HCl gas.[12] Containers should be kept tightly closed.

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help maintain the integrity of the compound.

  • Grounding: When transferring the liquid, containers should be properly grounded to prevent static discharge, which could be an ignition source.[10]

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or a commercial sorbent designed for chemical spills.[5] Do not use combustible materials like paper towels.

  • Neutralize: The absorbed material will be acidic due to hydrolysis. It should be cautiously neutralized with a weak base, such as sodium bicarbonate or soda ash. Be aware that this neutralization reaction may produce heat and gas.

  • Collect and Dispose: Carefully collect the neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[5]

Disposal of Contaminated Waste

All materials that come into contact with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.

  • Hydrolysis and Neutralization: For small residual amounts of the chemical, a controlled hydrolysis can be performed by slowly adding the material to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate in a suitable solvent). The reaction should be performed in a fume hood, and appropriate PPE must be worn.

  • Waste Collection: All contaminated solid waste should be placed in a designated, labeled hazardous waste container.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.

By adhering to these detailed safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of their team.

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).
  • Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14).
  • 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95% - Gelest, Inc. (2016, August 5).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 7).
  • This compound, 25mL, Each - CP Lab Safety. (n.d.).
  • Trichlorosilane - Santa Cruz Biotechnology. (n.d.).
  • This compound | C11H17ClSi | CID 86971 - PubChem. (n.d.).
  • 3-CHLOROPROPYLDIMETHYLCHLOROSILANE - Gelest, Inc. (2015, July 1).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing | Request PDF - ResearchGate. (2025, August 7).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • US4690810A - Disposal process for contaminated chlorosilanes - Google Patents. (n.d.).
  • How to Neutralize Chemical Spills - Lab Manager. (2024, December 31).
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.).
  • Chemical Waste Management Guide - Center for Environmental Health and Safety - Southern Illinois University. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.